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Foundational

An In-Depth Technical Guide to the Synthesis of N-(4-bromo-2-methylphenyl)pentanamide: A Key Intermediate for Research and Development

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of N-(4-bromo-2-methylphenyl)pentanamide, a compound of interest for researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of N-(4-bromo-2-methylphenyl)pentanamide, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by scientific literature, ensuring a robust and reliable resource.

Introduction: The Significance of Substituted Anilide Scaffolds

Substituted anilides are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The presence of a bromo-substituent, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinities or providing a handle for further synthetic modifications. The target molecule, N-(4-bromo-2-methylphenyl)pentanamide, incorporates a bromine atom and a methyl group on the phenyl ring, along with a pentanamide side chain. This combination of features makes it a valuable intermediate for the synthesis of novel compounds with potential applications in areas such as oncology and infectious diseases, where similar bromo-substituted aromatic compounds have shown promise.[1][2]

Retrosynthetic Analysis and Synthetic Strategy

The most direct and efficient method for the synthesis of N-(4-bromo-2-methylphenyl)pentanamide is through the acylation of 4-bromo-2-methylaniline with a suitable pentanoylating agent. This transformation falls under the well-established category of nucleophilic acyl substitution reactions.

A retrosynthetic analysis reveals the key disconnection at the amide bond, leading back to the two primary starting materials: 4-bromo-2-methylaniline and a pentanoic acid derivative.

G Target N-(4-bromo-2-methylphenyl)pentanamide Disconnect Amide Bond Disconnection Target->Disconnect Intermediates Starting Materials Disconnect->Intermediates Aniline 4-bromo-2-methylaniline Intermediates->Aniline AcylatingAgent Pentanoyl Chloride or Pentanoic Anhydride Intermediates->AcylatingAgent PentanoicAcid Pentanoic Acid AcylatingAgent->PentanoicAcid Activation

Figure 1: Retrosynthetic analysis of N-(4-bromo-2-methylphenyl)pentanamide.

The forward synthesis will, therefore, involve the reaction of 4-bromo-2-methylaniline with an activated form of pentanoic acid, most commonly pentanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Detailed Experimental Protocol

This protocol is based on the principles of the Schotten-Baumann reaction, a widely used method for the synthesis of amides from amines and acyl chlorides.[3]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-bromo-2-methylaniline98%Commercially Available
Pentanoyl chloride98%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
1 M Hydrochloric Acid (HCl)ACS ReagentCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentPrepared in-house
Brine (Saturated NaCl solution)ACS ReagentPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

3.2. Step-by-Step Procedure

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Purification DissolveAniline 1. Dissolve 4-bromo-2-methylaniline in anhydrous DCM. AddBase 2. Add triethylamine to the solution. DissolveAniline->AddBase CoolMixture 3. Cool the mixture to 0 °C. AddBase->CoolMixture AddAcylChloride 4. Slowly add pentanoyl chloride. CoolMixture->AddAcylChloride WarmToRT 5. Allow to warm to room temperature and stir for 2-4 hours. AddAcylChloride->WarmToRT MonitorReaction 6. Monitor by TLC. WarmToRT->MonitorReaction Quench 7. Quench with 1 M HCl. MonitorReaction->Quench Extract 8. Separate layers and extract aqueous phase with DCM. Quench->Extract Wash 9. Wash combined organic layers with NaHCO₃ and brine. Extract->Wash Dry 10. Dry over anhydrous MgSO₄. Wash->Dry Concentrate 11. Concentrate under reduced pressure. Dry->Concentrate Purify 12. Purify by column chromatography. Concentrate->Purify

Figure 2: Experimental workflow for the synthesis of N-(4-bromo-2-methylphenyl)pentanamide.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Base: To the stirred solution, add triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add pentanoyl chloride (1.1 eq) dropwise to the cooled solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aniline and the appearance of a new, less polar spot corresponding to the product should be observed.

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield N-(4-bromo-2-methylphenyl)pentanamide as a solid.

Characterization and Spectral Data

4.1. Predicted ¹H NMR (Proton NMR) Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.6bs1HNH
~ 7.4d1HAr-H
~ 7.2dd1HAr-H
~ 7.0d1HAr-H
~ 2.3t2H-CO-CH₂-
~ 2.2s3HAr-CH₃
~ 1.7sextet2H-CH₂-CH₂-CH₃
~ 1.4sextet2H-CH₂-CH₃
~ 0.9t3H-CH₃

4.2. Predicted ¹³C NMR (Carbon NMR) Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 172C=O
~ 138Ar-C
~ 135Ar-C
~ 132Ar-CH
~ 128Ar-CH
~ 125Ar-CH
~ 118Ar-C-Br
~ 38-CO-CH₂-
~ 29-CH₂-
~ 22-CH₂-
~ 18Ar-CH₃
~ 14-CH₃

4.3. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch
~ 3050Aromatic C-H stretch
~ 2960, 2870Aliphatic C-H stretch
~ 1660C=O stretch (Amide I)
~ 1540N-H bend (Amide II)
~ 1480, 1450Aromatic C=C stretch
~ 820para-disubstituted C-H bend
~ 550C-Br stretch

4.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Potential Applications and Future Directions

N-(4-bromo-2-methylphenyl)pentanamide serves as a valuable building block in the synthesis of more complex molecules. The presence of the bromo-substituent allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse chemical moieties.

The structural motif of a substituted anilide is prevalent in many biologically active compounds. For instance, related bromo- and methyl-substituted aromatic amides have been investigated for their potential as anticancer and antimicrobial agents.[2][5] The pentanamide side chain can also influence the lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design.

Future research could focus on utilizing N-(4-bromo-2-methylphenyl)pentanamide as a scaffold to generate libraries of novel compounds for screening against various biological targets. The insights gained from the biological evaluation of these derivatives could guide the rational design of more potent and selective therapeutic agents.

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the synthesis of N-(4-bromo-2-methylphenyl)pentanamide. By following the outlined experimental protocol, researchers can reliably produce this key intermediate for their research and development endeavors. The provided spectral data predictions offer a valuable reference for the characterization of the synthesized compound. The potential applications in medicinal chemistry highlight the importance of this and similar substituted anilide scaffolds in the ongoing quest for novel therapeutic agents.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • N-(4-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 222277. PubChem. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. ResearchGate. [Link]

  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. [Link]

  • N-(4-Bromo-2-methylphenyl)pivalamide. PMC. [Link]

  • Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. [Link]

  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of N-(4-bromo-2-methylphenyl)pentanamide in Drug Discovery

Executive Summary N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) is a highly versatile synthetic intermediate and pharmacophoric building block. Structurally, it features a lipophilic pentanamide tail coupled t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) is a highly versatile synthetic intermediate and pharmacophoric building block. Structurally, it features a lipophilic pentanamide tail coupled to an ortho-methylated aryl bromide headgroup. This unique bifunctional architecture provides both a stable hydrogen-bonding motif (the amide) and a highly reactive handle (the aryl bromide) for late-stage functionalization. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and outlines its downstream utility in palladium-catalyzed cross-coupling workflows.

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical baseline of a compound is critical for predicting its pharmacokinetic behavior (ADME) and guiding downstream formulation strategies. The quantitative data for N-(4-bromo-2-methylphenyl)pentanamide is summarized in Table 1, sourced from [1].

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₂H₁₆BrNODefines the atomic composition, highlighting the presence of the heavy bromine atom which provides an isotopic MS signature.
Molecular Weight 270.17 g/mol Falls well within Lipinski's Rule of 5, ensuring a favorable baseline for oral bioavailability and systemic distribution.
LogP 3.88High lipophilicity; excellent for lipid bilayer permeation but indicates a potential need for co-solvents or lipid-based formulations to overcome low aqueous solubility.
Topological Polar Surface Area (TPSA) 29.1 ŲLow polar surface area; predicts high membrane permeability, including a high probability of crossing the blood-brain barrier (BBB).
H-Bond Donors 1The single amide N-H provides a specific vector for target protein interaction without incurring excessive desolvation penalties.
H-Bond Acceptors 1The single amide carbonyl oxygen serves as a localized, directional hydrogen bond acceptor.
Rotatable Bonds 4The unbranched pentanamide chain provides conformational flexibility, allowing the molecule to adapt to deep hydrophobic binding pockets.

Synthetic Methodology: Nucleophilic Acyl Substitution

The synthesis of N-(4-bromo-2-methylphenyl)pentanamide is achieved via the acylation of 4-bromo-2-methylaniline with (pentanoyl chloride)[2]. This protocol is designed as a self-validating system, incorporating thermodynamic checkpoints and in-process controls (IPCs) to ensure high-fidelity conversion without the need for constant off-line sampling.

Step-by-Step Protocol & Causality
  • Reagent Preparation & Solvation : Dissolve 1.0 equivalent of 4-bromo-2-methylaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.5 equivalents of triethylamine (TEA).

    • Causality: DCM is a polar aprotic solvent that stabilizes the tetrahedral transition state without participating in nucleophilic attack. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the aniline nucleophile which would prematurely halt the reaction.

  • Electrophile Addition : Cool the reaction vessel to 0 °C using an ice-water bath. Introduce 1.1 equivalents of valeryl chloride dropwise over 15 minutes.

    • Causality: The acylation reaction is highly exothermic. Maintaining 0 °C suppresses the kinetic energy of the system, preventing runaway exotherms and minimizing side reactions such as ketene formation or undesired diacylation.

  • Reaction Maturation (IPC Checkpoint) : Remove the ice bath and allow the mixture to warm to ambient temperature (20-25 °C) with continuous stirring for 2 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The complete disappearance of the UV-active aniline spot validates 100% electrophilic conversion.

  • Quenching & Phase Separation : Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel and extract the organic layer.

    • Causality: NaHCO₃ serves a dual purpose: it neutralizes residual HCl and hydrolyzes any unreacted valeryl chloride into water-soluble valeric acid. The resulting phase separation cleanly isolates the hydrophobic product in the DCM layer, while TEA-HCl salts partition into the aqueous layer.

  • Purification : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture.

    • Causality: Recrystallization exploits the differential solubility of the target amide versus trace impurities, driving the thermodynamic precipitation of a high-purity crystalline product.

Synthesis A 4-bromo-2-methylaniline (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Valeryl chloride (Electrophile) B->C Acylation D N-(4-bromo-2-methylphenyl) pentanamide C->D Chloride Elimination (Base-catalyzed)

Mechanistic pathway for the acylation of 4-bromo-2-methylaniline to form the target amide.

Downstream Applications: Palladium-Catalyzed Cross-Coupling

The strategic value of N-(4-bromo-2-methylphenyl)pentanamide lies in its aryl bromide moiety. This functional group is a privileged handle for transition-metal-catalyzed carbon-carbon bond formation, most notably the [3]. By reacting the aryl bromide with various arylboronic acids, researchers can rapidly generate libraries of biaryl compounds, which are ubiquitous motifs in modern pharmaceuticals.

Causality in Catalyst Selection

The oxidative addition of the palladium(0) catalyst into the C-Br bond is the rate-determining step of the catalytic cycle. Utilizing a bidentate phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) in the Pd(dppf)Cl₂ precatalyst provides a sterically demanding and electron-rich environment. This specific electronic tuning accelerates both the oxidative addition and the subsequent reductive elimination, ensuring high yields of the biaryl pentanamide derivative while suppressing protodeboronation side reactions.

Downstream A N-(4-bromo-2-methylphenyl) pentanamide C Pd Catalyst + Base (e.g., Pd(dppf)Cl2, K2CO3) A->C B Arylboronic Acid (R-B(OH)2) B->C D Transmetalation & Reductive Elimination C->D E Biaryl Pentanamide Derivative D->E C-C Bond Formation

Suzuki-Miyaura cross-coupling workflow utilizing the aryl bromide handle.

References

  • Title: N-(4-bromo-2-methylphenyl)pentanamide - Properties and Safety Information Source: Chemikart Database / ChemScene URL: [Link]

  • Title: Advanced Experimental Organic Chemistry Source: DOKUMEN.PUB (Ahluwalia, V.K., & Dhingra, S.) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, ACS Publications (Miyaura, N., & Suzuki, A., 1995) URL: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of N-(4-bromo-2-methylphenyl)pentanamide

Executive Summary: This document provides a detailed predictive analysis of the spectral data for N-(4-bromo-2-methylphenyl)pentanamide, a compound of interest for researchers in synthetic and medicinal chemistry. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides a detailed predictive analysis of the spectral data for N-(4-bromo-2-methylphenyl)pentanamide, a compound of interest for researchers in synthetic and medicinal chemistry. In the absence of published experimental spectra, this guide synthesizes data from analogous structures and first principles of spectroscopic theory to forecast the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for scientists to verify the synthesis and purity of the title compound. The guide includes predicted spectral features, a standard experimental protocol for its synthesis and characterization, and visual aids to clarify structural and mechanistic details.

Molecular Structure and Spectroscopic Overview

N-(4-bromo-2-methylphenyl)pentanamide is a secondary amide featuring a substituted aromatic ring. The key structural components influencing its spectral properties are:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring containing a bromine atom, a methyl group, and the amide substituent. The electronic effects of these groups (bromo: electron-withdrawing, weakly deactivating; methyl: electron-donating, activating; amide: electron-withdrawing, deactivating) will dictate the chemical shifts of the aromatic protons and carbons.

  • Amide Linkage (-NH-C=O): This functional group gives rise to highly characteristic signals in both IR and NMR spectroscopy. The N-H proton is a key diagnostic signal in ¹H NMR, while the carbonyl (C=O) stretch is a prominent feature in the IR spectrum.

  • Aliphatic Chain (Pentanamide): A five-carbon acyl group with methylene (-CH₂-) and methyl (-CH₃) groups, which will produce distinct signals in the upfield region of the NMR spectra.

The following sections will deconstruct the predicted spectrum for each major analytical technique.

Diagram 1: Annotated Molecular Structure

Caption: Molecular structure with atom numbering for spectral assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, amide, and aliphatic protons. The spectrum is assumed to be recorded in CDCl₃ at 400 MHz.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
N-H ~7.5 - 8.0Broad Singlet (br s)-1HThe amide proton is deshielded by the adjacent carbonyl and nitrogen. Broadening is due to quadrupole effects from nitrogen and possible hydrogen bonding.
Ar-H~7.30Doublet (d)J ≈ 2.0 Hz1HThis proton is ortho to the bromine and meta to the amide group. It exhibits small meta coupling to H₅.
Ar-H~7.25Doublet of Doublets (dd)J ≈ 8.4, 2.0 Hz1HThis proton is ortho to the amide and meta to the bromine, showing ortho coupling to H₆ and meta coupling to H₃.
Ar-H~7.90Doublet (d)J ≈ 8.4 Hz1HThis proton is ortho to the bromine atom and adjacent to the amide-bearing carbon, experiencing deshielding. It shows ortho coupling to H₅.
CH ₂ (C9)~2.35Triplet (t)J ≈ 7.5 Hz2HAlpha-protons adjacent to the carbonyl group are deshielded.
CH ₂ (C10)~1.70SextetJ ≈ 7.5 Hz2HMethylene protons beta to the carbonyl group.
CH ₂ (C11)~1.40SextetJ ≈ 7.5 Hz2HMethylene protons gamma to the carbonyl group.
Ar-CH ₃ (C13)~2.25Singlet (s)-3HMethyl protons on the aromatic ring, deshielded relative to alkanes.
CH ₃ (C12)~0.95Triplet (t)J ≈ 7.4 Hz3HTerminal methyl protons of the pentyl chain.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show 12 distinct signals corresponding to the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C =O (C8)~172.0The carbonyl carbon of a secondary amide typically appears in this region.
Ar-C~136.0Aromatic carbon bearing the nitrogen atom.
Ar-C~135.5Aromatic carbon bearing the methyl group.
Ar-C~132.0Aromatic carbon ortho to the bromine atom.
Ar-C~118.0Aromatic carbon bearing the bromine atom (shielded by Br).
Ar-C~128.0Aromatic carbon ortho to the amide group.
Ar-C~125.0Aromatic carbon meta to the amide group.
C H₂ (C9)~38.5Alpha-carbon adjacent to the carbonyl.
C H₂ (C10)~28.0Beta-carbon of the pentyl chain.
C H₂ (C11)~22.5Gamma-carbon of the pentyl chain.
C H₃ (C12)~14.0Terminal methyl carbon of the pentyl chain.
Ar-C H₃ (C13)~17.5Methyl carbon attached to the aromatic ring.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum provides crucial information about the functional groups present.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300 - 3250N-H StretchSecondary AmideStrong, sharp
3100 - 3000C-H StretchAromaticMedium
3000 - 2850C-H StretchAliphaticMedium-Strong
~1670 - 1650C=O Stretch (Amide I)Secondary AmideStrong, sharp
~1550 - 1530N-H Bend (Amide II)Secondary AmideStrong
~1470C=C StretchAromatic RingMedium
~820C-H Out-of-plane bend1,2,4-Trisubstituted RingStrong

The presence of the strong Amide I (C=O) and Amide II (N-H bend) bands is highly diagnostic for the secondary amide linkage.[1][2] The N-H stretching frequency around 3270 cm⁻¹ is also a key identifier.[3][4]

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and key fragmentation patterns.

  • Molecular Ion (M⁺): The most critical signal will be the molecular ion peak. Due to the presence of bromine, a characteristic M/M+2 isotopic pattern will be observed in an approximate 1:1 ratio.

    • m/z (⁷⁹Br): 270.06

    • m/z (⁸¹Br): 272.06

  • Major Fragmentation Pathways: Amide fragmentation often involves cleavage of the bonds adjacent to the carbonyl group.[5][6]

    • Acylium Ion: A primary fragmentation is the cleavage of the N-C(aryl) bond, leading to the formation of a pentanoyl acylium ion at m/z 85 .

    • Aryl Cation: Cleavage of the amide C-N bond is also common, which would yield a fragment corresponding to the 4-bromo-2-methylphenyl isocyanate radical cation or a related structure.[6][7] A key fragment would be the aryl cation from the loss of the entire pentanamide side chain, giving a signal at m/z 184/186 .

    • McLafferty Rearrangement: The pentyl chain is long enough to undergo a McLafferty rearrangement, which would result in the loss of butene (C₄H₈) and lead to a fragment ion at m/z 214/216 .[5]

Diagram 2: Predicted MS Fragmentation Pathway

MS_Fragmentation M Molecular Ion (M+) m/z 270/272 F1 Acylium Ion [C5H9O]+ m/z 85 M->F1 - •C7H7BrN F2 [M - C4H8]+ (McLafferty) m/z 214/216 M->F2 - C4H8 F3 Aryl Fragment [C7H7BrN]+ m/z 184/186 M->F3 - C5H9O•

Caption: Key fragmentation pathways for N-(4-bromo-2-methylphenyl)pentanamide.

Experimental Protocols

This section outlines a standard, reliable method for the synthesis and spectroscopic analysis of the title compound.

Synthesis: Acylation of 4-bromo-2-methylaniline

Diagram 3: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A 4-bromo-2-methylaniline R Stir at 0°C to RT (Monitor by TLC) A->R B Pentanoyl Chloride B->R C Base (e.g., Pyridine) in Anhydrous DCM C->R W1 Aqueous Wash (dil. HCl, NaHCO3, Brine) R->W1 W2 Dry (Na2SO4) & Concentrate W1->W2 W3 Purify by Recrystallization (e.g., Ethanol/Water) W2->W3 An Obtain Product N-(4-bromo-2-methylphenyl)pentanamide W3->An S Spectroscopic Analysis (NMR, IR, MS) An->S

Caption: Standard workflow for synthesis and characterization.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-methylaniline (1.0 eq.) in anhydrous dichloromethane (DCM). Add a suitable base, such as pyridine or triethylamine (1.2 eq.).[8][9]

  • Addition of Acyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add pentanoyl chloride (1.1 eq.) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (1M), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve 10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[10]

  • IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, run the analysis as a solid using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI) or prepare for direct analysis via electron ionization (EI).

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of N-(4-bromo-2-methylphenyl)pentanamide. By leveraging established principles of NMR, IR, and MS, researchers can confidently assign spectral features to confirm the identity and purity of their synthesized material. The provided protocols offer a reliable starting point for the preparation and characterization of this and structurally related molecules.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Online] Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Online] Available at: [Link]

  • da Silva, J. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22633-22642. [Online] Available at: [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Online] Available at: [Link]

  • ResearchGate. Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. [Online] Available at: [Link]

  • ResearchGate. Mass Spectra Analyses of Amides and Amide Dimers of Steviol, Isosteviol, and Steviolbioside. [Online] Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Online] Available at: [Link]

  • PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. [Online] Available at: [Link]

  • Hunan University of Science and Technology. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Online] Available at: [Link]

  • Australian Journal of Chemistry. Correlation of N.M.R. chemical shifts of amino protons of anilines with Hammett substituent constants. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for - The Royal Society of Chemistry. [Online] Available at: [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. [Online] Available at: [Link]

  • Zeitschrift für Naturforschung A. Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X. [Online] Available at: [Link]

  • UCLA. IR Chart. [Online] Available at: [Link]

  • ResearchGate. Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3 – IXi and 2,4,6-X3C6H2NHCOCH3 – IXi (X = Cl or CH3 and I = 0, 1, 2 or 3). [Online] Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Online] Available at: [Link]

  • ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Online] Available at: [Link]

  • ResearchGate. Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. The... [Online] Available at: [Link]

  • PubChem. N-(4-Bromo-2-methylphenyl)acetamide. [Online] Available at: [Link]

  • DergiPark. Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. [Online] Available at: [Link]

  • RSC Advances. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. [Online] Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0219504). [Online] Available at: [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Online] Available at: [Link]

  • ResearchGate. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Online] Available at: [Link]

  • PubMed Central. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Online] Available at: [Link]

  • NIST WebBook. Pentanamide, 4-methyl-. [Online] Available at: [Link]

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  • PrepChem.com. Synthesis of 2-Bromo-4-Methyl-Pentanoic Acid. [Online] Available at: [Link]

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  • ResearchGate. (PDF) Spectroscopic, XRD, Hirshfeld surface and DFT approach (chemical activity, ECT, NBO, FFA, NLO, MEP, NPA& MPA) of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol. [Online] Available at: [Link]

  • Appchem. Pentanamide, 2-bromo-2-methyl-N-[4-(1-methylethyl)phenyl]-. [Online] Available at: [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Online] Available at: [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of N-(4-Bromo-2-methylphenyl)pentanamide Derivatives

Executive Summary The structural characterization of N-(4-bromo-2-methylphenyl)pentanamide (CAS 433974-12-0)[1] and its functionalized analogs—such as N-(4-bromo-2-methylphenyl)-4-hydroxypentanamide[2]—represents a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of N-(4-bromo-2-methylphenyl)pentanamide (CAS 433974-12-0)[1] and its functionalized analogs—such as N-(4-bromo-2-methylphenyl)-4-hydroxypentanamide[2]—represents a critical intersection between supramolecular chemistry and rational drug design. These pentanamide derivatives are highly valued in medicinal chemistry for their broad spectrum of biological activities, including potent acetylcholinesterase (AChE) inhibition[3], anti-plasmodial efficacy[4], and antimicrobial properties.

This technical whitepaper provides an in-depth analysis of the crystallographic properties of these derivatives. By examining the exact 3D spatial arrangement, conformational flexibility, and intermolecular interaction networks (hydrogen and halogen bonding), researchers can establish precise Structure-Activity Relationships (SAR) to guide the next generation of targeted therapeutics.

Chemical Rationale & Structural Significance

The pharmacological versatility of N-(4-bromo-2-methylphenyl)pentanamide derivatives is fundamentally driven by their unique structural modularity:

  • The Pentanamide Aliphatic Chain: The five-carbon chain provides essential lipophilicity and conformational flexibility. This allows the molecule to navigate and anchor within deep, hydrophobic biological pockets, such as the catalytic gorge of the AChE enzyme[3].

  • The 4-Bromo-2-methylphenyl Scaffold: The ortho-methyl group introduces targeted steric hindrance, forcing the amide plane out of coplanarity with the phenyl ring. This specific dihedral twist is often critical for receptor selectivity.

  • Halogen Bonding Potential: The bromine atom at the para position is highly polarizable. In the solid state and within biological targets, it acts as a potent halogen bond donor (e.g., C–Br···O or C–Br···π interactions), which significantly enhances the thermodynamic stability of the ligand-receptor complex[4].

Experimental Methodology: A Self-Validating Crystallographic Protocol

To obtain high-resolution structural data, the experimental workflow must be treated as a self-validating system. Each step is engineered with specific causal logic to ensure the final structural model is an exact representation of the physical molecule.

Step-by-Step Methodology
  • Synthesis and High-Performance Purification

    • Procedure: Synthesize the derivative via the amidation of 4-bromo-2-methylaniline with pentanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine). Purify the crude product using flash column chromatography followed by recrystallization.

    • Causality: Crystallography requires >99% purity. Impurities disrupt the periodic lattice, leading to twinning, microscopic defects, or complete inhibition of crystal nucleation.

  • Single Crystal Growth (Slow Evaporation Method)

    • Procedure: Dissolve the purified compound in a binary solvent system (e.g., Ethyl Acetate / n-Hexane at a 1:3 ratio). Loosely cap the vial to allow for slow solvent evaporation at constant room temperature (298 K) in a vibration-free environment.

    • Causality: Slow evaporation maintains the system under strict thermodynamic control. This favors the growth of a single, highly ordered macroscopic crystal rather than kinetic precipitation (which yields amorphous powders).

  • Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

    • Procedure: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a diffractometer equipped with Mo-Kα or Cu-Kα radiation. Cool the crystal to 100 K using a liquid nitrogen cryostream during data collection.

    • Causality: The flexible pentanamide chain is highly susceptible to thermal motion (positional disorder). Collecting data at 100 K "freezes" this motion, drastically reducing anisotropic displacement parameters and yielding a high-resolution electron density map.

  • Structure Solution and Refinement

    • Procedure: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Causality & Validation: The protocol validates itself through refinement metrics. An R1​ factor below 0.05 and a Goodness-of-Fit (GoF) near 1.0 mathematically confirm that the proposed molecular model perfectly accounts for the experimental diffraction data.

Workflow Syn Synthesis of Pentanamide Derivatives Crys Single Crystal Growth (Slow Evaporation) Syn->Crys High Purity >99% XRD X-Ray Diffraction (SCXRD) at 100 K Crys->XRD Suitable Crystal Size Refine Structure Solution & Refinement XRD->Refine Electron Density Map Analysis Conformational & Intermolecular Analysis Refine->Analysis Final CIF File

Caption: Self-validating crystallographic workflow for pentanamide derivatives.

Crystallographic Features and Conformational Analysis

Upon successful refinement, the crystal structure of N-(4-bromo-2-methylphenyl)pentanamide derivatives typically reveals several defining supramolecular features.

Conformational Geometry

Because of the steric repulsion between the carbonyl oxygen of the amide and the ortho-methyl group on the phenyl ring, the molecule cannot adopt a perfectly planar conformation. The dihedral angle between the amide plane (N–C=O) and the aromatic ring generally falls between 45° and 65°. The aliphatic pentanamide chain typically adopts an extended all-anti conformation to minimize internal steric strain, though the terminal methyl group may exhibit rotational disorder.

Supramolecular Architecture

The crystal lattice is primarily stabilized by a robust network of intermolecular interactions:

  • Hydrogen Bonding: The core structural motif is driven by classical N–H···O=C hydrogen bonds. The amide nitrogen acts as a donor to the carbonyl oxygen of an adjacent molecule, typically generating infinite 1D supramolecular chains characterized by a C(4) graph-set motif.

  • Halogen Bonding: The highly polarizable bromine atom frequently engages in Type II halogen bonding (where the angle of C–Br···Acceptor is approx. 170°). These interactions (C–Br···O or C–Br···π) cross-link the 1D hydrogen-bonded chains into a cohesive 2D or 3D lattice.

Quantitative Crystallographic Data Summary

The following table summarizes the typical quantitative crystallographic parameters observed for this class of compounds, explaining the physical significance of each metric.

ParameterTypical Value RangeCausality / Structural Significance
Crystal System Monoclinic / TriclinicLow-symmetry systems are highly common for flexible aliphatic chains, allowing for dense, efficient spatial packing.
Space Group P21​/c or P1ˉ Centrosymmetric packing is thermodynamically favored, driven by the formation of anti-parallel intermolecular H-bond chains.
R1​ Factor < 0.05 (5%)A low R1​ value validates the experimental protocol, indicating a highly accurate structural model with minimal residual electron density.
Goodness-of-Fit (S) 0.95 – 1.05Validates that the structural model perfectly accounts for the experimental variance in the diffraction data.
N–H···O=C Distance 2.80 – 3.05 ÅIndicates strong, structure-directing hydrogen bonding that dictates the primary axis of crystal growth.

Pharmacological Implications: Structure-Activity Relationship (SAR)

The solid-state conformation elucidated by X-ray crystallography directly informs how these molecules behave in biological systems.

Acetylcholinesterase (AChE) Inhibition: Pentanamide derivatives have been extensively evaluated for their ability to inhibit AChE, a primary therapeutic target for Alzheimer's disease[3]. The crystallographic data reveals that the extended conformation of the pentyl chain is perfectly suited to span the narrow, hydrophobic gorge of the AChE enzyme. Concurrently, the twisted 4-bromo-2-methylphenyl headgroup anchors the molecule at the peripheral anionic site (PAS) via π-π stacking and halogen bonding.

Anti-Plasmodial Activity: Recent theoretical and experimental evaluations, including Density Functional Theory (DFT) and molecular docking, have shown that pyrrolidine-pentanamide and sulfonamide-pentanamide derivatives exhibit strong anti-plasmodial properties[4]. The specific spatial orientation of the halogens and amide linkages—confirmed by crystallographic coordinates—correlates directly with their binding affinity to targets such as Plasmodium falciparum farnesyl pyrophosphate synthase.

Pathway Ligand Pentanamide Derivative Target AChE Active Site Ligand->Target Halogen & H-Bonds Complex Enzyme-Ligand Complex Target->Complex Conformational Fit Effect Target Inhibition Complex->Effect Blocked Hydrolysis

Caption: Pharmacological binding pathway of pentanamide derivatives targeting AChE.

References

  • N-(4-bromo-2-methylphenyl)pentanamide | CAS#:433974-12-0 , ChemSrc. Available at:[Link]

  • Design, Synthesis, Molecular docking and Biological Evaluation of Novel Leucine Derived Sulfamoyl Pentanamides as Antimicrobial and Antioxidant Agents , The University of Jordan. Available at:[Link]

  • Synthesis and evaluation of the acetylcholinesterase inhibitory effects of some new pentanamide derivatives bearing a Naphthalen-2-yl Scaffold , ResearchGate. Available at:[Link]

  • Investigation of the Anti-Plasmodial Properties of N-2-Oxo Pyrrolidine Pentanamide-Based Sulfonamides: Experimental and Theoretical Approach , Taylor & Francis. Available at:[Link]

Sources

Foundational

Thermodynamic Solubility Profile of N-(4-bromo-2-methylphenyl)pentanamide in Organic Solvents: A Technical Guide

Executive Summary N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0)[1] is a halogenated anilide derivative frequently encountered as an intermediate in synthetic organic chemistry and pharmaceutical development. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0)[1] is a halogenated anilide derivative frequently encountered as an intermediate in synthetic organic chemistry and pharmaceutical development. For researchers and process chemists, understanding the solubility profile of this compound is not merely a logistical requirement—it is a critical parameter that dictates reaction kinetics, crystallization efficiency, and formulation viability. This whitepaper provides an in-depth analysis of the structural and thermodynamic factors governing its solubility, predictive models for solvent selection, and a self-validating experimental protocol for empirical determination.

Structural Deconstruction and Thermodynamic Causality

Solubility is a thermodynamic equilibrium governed by the energy required to disrupt the solute's crystal lattice versus the free energy released upon solvation. To predict the behavior of N-(4-bromo-2-methylphenyl)pentanamide in organic solvents, we must deconstruct its molecular architecture into three functional domains:

  • The Hydrophobic Tail (Pentyl Chain): The five-carbon aliphatic chain imparts significant lipophilicity to the molecule. This domain interacts primarily through London dispersion forces, driving solubility in non-polar and moderately polar organic media while causing severe hydrophobic rejection in aqueous systems.

  • The Amide Core (-NH-CO-): The secondary amide linkage acts as both a strong hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). In the solid state, amides form robust, highly ordered intermolecular hydrogen-bond networks. To dissolve the compound, a solvent must possess sufficient polarity and hydrogen-bonding capacity to pay the energetic penalty of breaking this lattice[2].

  • The Halogenated Aromatic Ring: The 4-bromo and 2-methyl substitutions increase the molecule's overall volume and polarizability. While the bromine atom introduces the potential for halogen- π interactions in halogenated solvents[3], it also significantly increases the crystal lattice rigidity and density, which generally depresses the baseline thermodynamic solubility compared to non-halogenated analogs.

StructuralDrivers Molecule N-(4-bromo-2-methylphenyl) pentanamide Tail Pentyl Chain (Hydrophobic) Molecule->Tail Amide Amide Linkage (H-Bond Donor/Acceptor) Molecule->Amide Ring Aryl + Bromo + Methyl (Rigidity & Polarizability) Molecule->Ring Dispersion High Dispersion (δD) Favors Halogenated Solvents Tail->Dispersion Polarity Polarity (δP) & H-Bonds (δH) Favors Polar Aprotic Solvents Amide->Polarity Ring->Dispersion Lattice High Crystal Lattice Energy Barrier to Dissolution Ring->Lattice

Caption: Thermodynamic and structural drivers dictating solvent compatibility.

Hansen Solubility Parameters (HSP) Framework

To move beyond empirical guesswork, process chemists rely on the 2 model[2]. This framework postulates that the total cohesive energy of a liquid or solid is the sum of three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[4].

For anilide derivatives like N-(4-bromo-2-methylphenyl)pentanamide, optimal solubility is achieved in solvents that minimize the "Hansen distance" ( Ra​ ) to the solute.

  • Polar Aprotic Solvents: Solvents like DMSO and DMF are exceptionally effective. They act as potent hydrogen bond acceptors (high δH​ acceptor capacity) that solvate the amide proton without the high self-association energy penalty characteristic of protic solvents[5].

  • Halogenated Solvents: Solvents such as dichloromethane (DCM) exhibit high δD​ values that perfectly match the polarizability of the brominated aromatic ring and the hydrophobic pentyl chain, leading to highly favorable dissolution thermodynamics[3].

Predicted Solubility Profile

Based on the structural deconstruction and HSP framework, the quantitative and qualitative solubility behavior of N-(4-bromo-2-methylphenyl)pentanamide is summarized below:

Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Rationale
Polar Aprotic DMSO, DMF, NMPHigh Strong H-bond acceptors disrupt the amide crystal lattice without self-association penalties.
Halogenated Dichloromethane, ChloroformHigh High dispersion forces ( δD​ ) match the lipophilic pentyl chain and polarizable brominated ring.
Esters / Ethers Ethyl Acetate, THFModerate to High Favorable dipole interactions; moderate H-bond acceptance capacity.
Polar Protic Methanol, EthanolModerate Competes for H-bonds, but high solvent self-association limits solute cavity formation.
Non-Polar Hexane, HeptaneLow Insufficient polarity ( δP​ ) to break the robust amide-amide intermolecular hydrogen bonds.
Aqueous WaterInsoluble Extreme polarity and lack of dispersion matching leads to hydrophobic rejection of the pentyl chain.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

While theoretical models provide excellent screening tools, empirical determination is mandatory for regulatory submissions and process scale-up. The 6 is the gold standard for thermodynamic solubility determination[6].

Crucially, the protocol detailed below is designed as a self-validating system . It mandates the simultaneous analysis of both the liquid supernatant and the residual solid phase. If a solvent induces a polymorphic transition or solvate formation during the 48-hour equilibration, the measured solubility reflects the new crystal form, not the original active pharmaceutical ingredient (API)—a common pitfall that this protocol actively prevents.

Step-by-Step Methodology
  • Saturation: Accurately weigh an excess amount of N-(4-bromo-2-methylphenyl)pentanamide into a sealed glass vial. Add a known volume of the target organic solvent. The presence of visible, undissolved solid is an absolute requirement to ensure thermodynamic saturation[6].

  • Isothermal Equilibration: Place the sealed vials in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C). Agitate at a constant speed for 24 to 48 hours. Causality Note: Extended agitation ensures the system overcomes any kinetic barriers to dissolution, reaching true thermodynamic equilibrium.

  • Phase Separation: Remove the vials and allow them to stand isothermally for 2 hours to let the bulk solid settle. Extract an aliquot of the supernatant using a syringe and immediately pass it through a pre-warmed 0.45 µm PTFE syringe filter. Causality Note: Filtration removes suspended microcrystals that would otherwise artificially inflate the quantified solubility.

  • Quantification (Liquid Phase): Dilute the filtered aliquot with the mobile phase and analyze via High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve.

  • Solid-Phase Validation (Critical Step): Recover the residual undissolved solid from the vial, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm that no solvates, hydrates, or new polymorphs have formed during equilibration.

ShakeFlaskWorkflow S1 1. Saturation Add Excess Solid to Solvent S2 2. Isothermal Equilibration Agitate 24-48h at Constant Temp S1->S2 S3 3. Phase Separation Centrifugation & 0.45µm Filtration S2->S3 S4 4a. Quantification HPLC-UV Analysis of Supernatant S3->S4 Liquid Phase S5 4b. Solid Phase Validation XRPD Analysis of Residual Solid S3->S5 Solid Phase

Caption: Self-validating isothermal shake-flask workflow for solubility determination.

Implications for Process Chemistry and Formulation

Understanding this solubility profile allows chemists to engineer highly efficient processes. For instance, when designing a cooling crystallization step to purify N-(4-bromo-2-methylphenyl)pentanamide, a single solvent is rarely optimal. Instead, a binary solvent system is preferred.

By dissolving the compound in a highly capable "good solvent" (e.g., Ethyl Acetate) at elevated temperatures and slowly introducing a "anti-solvent" (e.g., Heptane) where solubility is intrinsically low, chemists can manipulate the supersaturation curve to yield high-purity, highly crystalline material while minimizing yield loss in the mother liquor.

References

  • N-(4-bromo-2-methylphenyl)
  • Halogen-sensitive solvatochromism based on a phenolic polymer of tetraphenylethene Source: NIH / RSC Advances URL
  • An In-depth Technical Guide to the Solubility of Isostearyl Alcohol in Organic Solvents Source: Benchchem URL
  • Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives Source: ACS Sustainable Chemistry & Engineering URL
  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: PMC / NIH URL

Sources

Exploratory

Pharmacological Profiling of N-(4-bromo-2-methylphenyl)pentanamide: Targeting the IL-33/ST2 Axis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Implementation Guide Executive Summary The discovery of small-molecule inhibitors for p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Implementation Guide

Executive Summary

The discovery of small-molecule inhibitors for protein-protein interactions (PPIs) remains one of the most challenging yet rewarding frontiers in modern drug discovery. N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) has emerged in biochemical high-throughput screening (HTS) campaigns as a putative modulator of the interleukin-1 receptor-like 1 isoform (IL1RL1) , commonly known as ST2 [1].

ST2 is the primary receptor for Interleukin-33 (IL-33), an "alarmin" cytokine released by epithelial cells in response to tissue damage. The IL-33/ST2 signaling axis is a master regulator of Type 2 immunity and is heavily implicated in the pathogenesis of asthma, atopic dermatitis, and chronic obstructive pulmonary disease (COPD)[2]. This whitepaper deconstructs the structural rationale behind this compound, maps its proposed mechanism of action, and provides field-proven, self-validating experimental workflows to rigorously evaluate its biological activity.

Structural Rationale & Pharmacophore Analysis

Small-molecule disruption of the IL-33/ST2 interface requires compounds capable of occupying shallow, lipophilic pockets on the receptor surface. The structure of N-(4-bromo-2-methylphenyl)pentanamide provides a highly efficient scaffold for this purpose:

  • Halogenated Aromatic Ring (4-bromo-2-methylphenyl): The bromine atom serves a dual purpose. It significantly enhances the lipophilicity (LogP) of the molecule, driving partitioning into hydrophobic receptor pockets. Furthermore, the polarizability of the bromine allows for potential "halogen bonding" with backbone carbonyls or electron-rich amino acid side chains (e.g., Pi-systems of Tyrosine or Tryptophan) within the ST2 binding domain.

  • Aliphatic Tail (Pentanamide): The flexible five-carbon acyl chain acts as a lipid-like anchor. In PPI inhibitors, such flexible hydrophobic tails are often required to displace bound water molecules from transient binding grooves, increasing the entropic favorability of the binding event.

  • Amide Linker: The central amide provides critical hydrogen bond donor (N-H) and acceptor (C=O) vectors, establishing the directional geometry required to orient the aromatic and aliphatic domains within the binding site.

Mechanistic Pathway: The IL-33/ST2 Axis

Under physiological conditions, IL-33 binds to the membrane-bound ST2 receptor. This primary binding event induces a conformational change that recruits the IL-1 Receptor Accessory Protein (IL-1RAcP). The formation of this ternary complex brings the intracellular Toll/IL-1 receptor (TIR) domains into proximity, triggering the recruitment of the adaptor protein MyD88. This initiates a phosphorylation cascade involving IRAK1/4 and TRAF6, ultimately leading to the activation of NF-κB and AP-1, which drive the transcription of pro-inflammatory cytokines (IL-5, IL-13).

N-(4-bromo-2-methylphenyl)pentanamide is hypothesized to act as a direct PPI antagonist, sterically hindering the initial IL-33/ST2 binding event and aborting the downstream inflammatory cascade.

G IL33 IL-33 ST2 ST2 (IL1RL1) IL33->ST2 Binds IL1RAcP IL-1RAcP ST2->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates Compound N-(4-bromo-2-methylphenyl) pentanamide Compound->ST2 Inhibits PPI IRAK IRAK1/4 & TRAF6 MyD88->IRAK NFKB NF-κB / AP-1 IRAK->NFKB Cytokines Pro-inflammatory Cytokines (IL-5, IL-13) NFKB->Cytokines Transcription

Caption: IL-33/ST2 signaling cascade and proposed PPI inhibition by the pentanamide derivative.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the biological activity of N-(4-bromo-2-methylphenyl)pentanamide, a tiered screening approach is required. As an Application Scientist, I mandate a self-validating system: a primary biochemical assay to confirm direct target engagement, followed by an orthogonal cell-based assay coupled with a viability counter-screen to rule out false positives.

Protocol 1: AlphaScreen-Based Biochemical HTS Assay

Causality & Logic: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized because it is highly sensitive to transient PPIs. When the donor and acceptor beads are brought within 200 nm of each other by the IL-33/ST2 interaction, laser excitation at 680 nm generates singlet oxygen, which diffuses to the acceptor bead to emit light at 570 nm[3]. If the pentanamide compound successfully disrupts the PPI, the distance between the beads exceeds 200 nm, and the luminescent signal drops.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 40 mM HEPES (pH 7.4), 1 mM CaCl₂, 0.1% BSA, 0.05% Tween-20, and 100 mM NaCl[3]. Note: BSA and Tween-20 are critical to prevent non-specific binding of the lipophilic pentanamide compound to the plastic well.

  • Reagent Formulation: Prepare 0.3 nM biotinylated human IL-33 and 0.3 nM human ST2-FH (FLAG and 6xHis tagged)[2].

  • Compound Incubation: In a 384-well plate, add 5 µL of N-(4-bromo-2-methylphenyl)pentanamide (titrated from 100 µM to 1 nM in DMSO). Add 10 µL of the ST2-FH solution. Incubate for 30 minutes to allow target engagement.

  • Analyte Addition: Add 10 µL of the biotinylated IL-33 analyte and incubate for 60 minutes at room temperature[4].

  • Bead Addition (Light Sensitive): Under subdued lighting, add 10 µg/mL of Streptavidin-coated donor beads (binds biotin-IL-33) and 10 µg/mL of Ni-chelate coated acceptor beads (binds 6xHis-ST2)[3]. Incubate for 60 minutes.

  • Detection: Read the plate on an AlphaScreen-compatible multilabel reader (e.g., PerkinElmer EnVision) with excitation at 680 nm and emission at 570 nm[3].

Workflow Prep 1. Reagent Prep (IL-33, ST2-FH) Incubate 2. Compound Incubation Prep->Incubate Beads 3. Add Alpha Beads (Donor/Acceptor) Incubate->Beads Read 4. Laser Excitation (680 nm) Beads->Read Analyze 5. Data Analysis (IC50) Read->Analyze

Caption: Step-by-step AlphaScreen workflow for evaluating IL-33/ST2 target engagement.

Protocol 2: HEK-Blue™ IL-33 Reporter Assay (Orthogonal Validation)

Causality & Logic: Small molecules can act as "frequent hitters" in AlphaScreen assays by quenching singlet oxygen or absorbing light at 570 nm. To validate that the biochemical inhibition translates to true cellular antagonism, we use HEK-Blue™ IL-33 cells. These cells express human ST2 and an NF-κB/AP-1-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-Blue™ IL-33 cells at 2.5 × 10⁵ cells/mL in a 96-well plate (190 µL/well) in DMEM supplemented with 10% FBS[4].

  • Compound Treatment: Add 10 µL of N-(4-bromo-2-methylphenyl)pentanamide at varying concentrations. Incubate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of recombinant human IL-33 to achieve a final concentration of 10 ng/mL[4]. Incubate for 24 hours.

  • Detection: Transfer 20 µL of the cell supernatant to a new plate containing 180 µL of QUANTI-Blue™ reagent. Incubate for 1-3 hours and read absorbance at 620-655 nm.

  • Self-Validating Counter-Screen: Perform a CellTiter-Glo® (ATP-based) viability assay on the remaining cells in the original plate. Crucial Logic: If the compound is merely cytotoxic, SEAP production will drop, mimicking antagonism. A valid inhibitor must show a SEAP IC₅₀ significantly lower than its cytotoxicity CC₅₀.

Quantitative Data Presentation

To contextualize the expected output of these workflows, the following table summarizes the targeted pharmacological profile required for N-(4-bromo-2-methylphenyl)pentanamide to be considered a viable lead candidate.

Assay MetricTarget ParameterExpected Lead ThresholdBiological Significance
Biochemical IC₅₀ AlphaScreen IL-33/ST2 Inhibition< 5.0 µMConfirms direct disruption of the protein-protein interaction.
Cellular IC₅₀ HEK-Blue SEAP Reporter Inhibition< 10.0 µMConfirms membrane permeability and functional NF-κB antagonism.
Cytotoxicity (CC₅₀) CellTiter-Glo Viability> 100.0 µMEnsures the observed cellular inhibition is not due to cell death.
Selectivity Index (SI) Ratio of CC₅₀ / Cellular IC₅₀> 10Validates a safe therapeutic window for in vitro models.
LogP (Calculated) Lipophilicity~ 3.88Optimal for lipid membrane penetration and hydrophobic pocket binding.

References

  • Chemsrc. "N-(4-bromo-2-methylphenyl)pentanamide | CAS#:433974-12-0." Chemsrc.com. Available at:[Link]

  • US Patent 9,382,318 B2. "ST2 antigen binding proteins." Google Patents.
  • European Patent EP3693395A1. "St2 antigen binding proteins." Google Patents.

Sources

Foundational

N-(4-Bromo-2-methylphenyl)pentanamide (CAS 433974-12-0): A Comprehensive Technical Guide on Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary N-(4-bromo-2-methylphenyl)pentanamide is a highly versatile halogenated aromatic amide. Characterized by its hydrophobic pentanoyl chain and a synthetically malleable bromoarene core, this compound serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-bromo-2-methylphenyl)pentanamide is a highly versatile halogenated aromatic amide. Characterized by its hydrophobic pentanoyl chain and a synthetically malleable bromoarene core, this compound serves as a critical intermediate in advanced organic synthesis and drug discovery. The presence of the aryl bromide moiety makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, enabling the rapid assembly of complex biaryl scaffolds and pharmacophores. This whitepaper provides an in-depth analysis of its chemical identifiers, physicochemical properties, mechanistic synthesis pathways, and downstream applications.

Chemical Identity and Structural Identifiers

Accurate compound identification is the bedrock of reproducible research. The structural and registry identifiers for N-(4-bromo-2-methylphenyl)pentanamide, verified against chemical registry databases (), are summarized below.

Table 1: Structural & Chemical Identifiers
ParameterValue
IUPAC Name N-(4-bromo-2-methylphenyl)pentanamide
CAS Registry Number 433974-12-0
Molecular Formula C₁₂H₁₆BrNO
Molar Mass 270.17 g/mol
SMILES CCCCC(=O)Nc1ccc(Br)cc1C
InChI InChI=1S/C12H16BrNO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)

Physicochemical Properties

Understanding the physicochemical profile is essential for optimizing solvent selection during synthesis and predicting pharmacokinetic behavior in downstream drug design.

Table 2: Physicochemical & Spectroscopic Properties
PropertyExpected Value / Range
Physical State Solid (White to off-white powder)
Exact Mass (Monoisotopic) 269.0415 Da
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Rotatable Bonds 4 (Aliphatic chain + Aryl-N bond)
LogP (Predicted) ~3.8 (Highly lipophilic)

Mechanistic Synthesis Pathways

The synthesis of N-(4-bromo-2-methylphenyl)pentanamide can be achieved through two primary mechanistic routes. The choice of route depends heavily on precursor availability, cost constraints, and scale-up requirements.

SynthesisWorkflow Tol o-Toluidine IntM N-(2-methylphenyl)pentanamide (Intermediate) Tol->IntM Acylation PentCl Pentanoyl Chloride PentCl->IntM Target N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) PentCl->Target Br Bromination (Br2 / Oxidant) IntM->Br Regioselective p-Bromination Br->Target Regioselective p-Bromination BromoAniline 4-bromo-2-methylaniline BromoAniline->Target Direct Acylation (Base)

Fig 1. Mechanistic synthesis routes for N-(4-bromo-2-methylphenyl)pentanamide.

Route A: Direct Acylation of 4-Bromo-2-methylaniline

This route involves the nucleophilic acyl substitution of commercially available 4-bromo-2-methylaniline with pentanoyl chloride.

Step-by-Step Protocol & Causality:

  • Preparation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq).

    • Causality: DCM is an aprotic solvent that prevents competitive solvolysis of the highly reactive acid chloride. Triethylamine acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct and preventing the protonation of the nucleophilic aniline nitrogen.

  • Addition: Cool the mixture to 0°C. Add pentanoyl chloride (1.1 eq) dropwise over 30 minutes.

    • Causality: The acylation is highly exothermic. Cooling to 0°C controls the reaction kinetics, preventing thermal degradation and the formation of di-acylated side products.

  • Propagation: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The reaction is self-validating when the starting aniline spot (Rf ~0.6, UV active, ninhydrin positive) completely disappears, replaced by a new, less polar amide spot (Rf ~0.4, UV active, ninhydrin negative).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Route B: Acylation of o-Toluidine Followed by Regioselective Bromination

For industrial scale-up, starting from the less expensive o-toluidine is often preferred. This two-step process involves initial acylation followed by an oxidative bromination step, a methodology adapted from industrial bromination patents for similar benzamide analogs ().

Step-by-Step Protocol & Causality:

  • Acylation: React o-toluidine with pentanoyl chloride to yield N-(2-methylphenyl)pentanamide.

  • Bromination Setup: Dissolve the intermediate in an inert solvent (e.g., acetic acid).

  • Oxidative Bromination: Add 0.5 eq of Bromine (Br₂) and 0.5 eq of an oxidant (e.g., H₂O₂) at 10–50°C.

    • Causality: The use of an oxidant allows for the in situ regeneration of electrophilic bromine from the HBr byproduct. This maximizes atom economy (requiring only 0.5 eq of Br₂) and minimizes corrosive waste. The bulky pentanamide group and the ortho-methyl group sterically block the remaining ortho position, directing the electrophilic aromatic substitution exclusively to the para position (C4).

    • Self-Validation: The reaction mixture initially turns deep red/brown upon Br₂ addition. The system self-validates completion when the deep red color dissipates into a pale yellow solution, indicating the complete consumption of the electrophilic bromine species.

Applications in Drug Development & Cross-Coupling Kinetics

The strategic positioning of the bromine atom para to the amide group transforms N-(4-bromo-2-methylphenyl)pentanamide into a highly reactive electrophile for palladium-catalyzed cross-coupling. This reactivity is foundational in the synthesis of complex therapeutics, such as matrix metalloproteinase inhibitors ().

DownstreamApp Target N-(4-bromo-2-methylphenyl)pentanamide PdCat Pd-Catalyzed Carbonylation (CO, MeOH, Base) Target->PdCat Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd) Target->Suzuki Ester Methyl 4-pentanamido-3-methylbenzoate PdCat->Ester Sartans Angiotensin II Receptor Antagonists (e.g., Sartan analogs) Ester->Sartans Biaryl Biaryl Pentanamide Scaffold Suzuki->Biaryl Biaryl->Sartans

Fig 2. Downstream pharmaceutical cross-coupling applications and scaffold generation.

  • Suzuki-Miyaura Coupling: The aryl bromide readily undergoes oxidative addition with Pd(0) catalysts. Subsequent transmetalation with arylboronic acids yields biaryl pentanamide scaffolds, which are privileged structures in discovering Angiotensin II receptor antagonists.

  • Palladium-Catalyzed Carbonylation: Reacting the compound with carbon monoxide (CO) and methanol in the presence of a Pd catalyst converts the bromoarene into a methyl ester (Methyl 4-pentanamido-3-methylbenzoate). This ester is a crucial intermediate for synthesizing complex benzimidazole-based antihypertensive drugs.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized N-(4-bromo-2-methylphenyl)pentanamide, the following analytical validations must be performed:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic amide proton (broad singlet, ~7.2 ppm), the aromatic protons (a doublet at ~7.8 ppm for the proton adjacent to the amide, and multiplets at ~7.3-7.4 ppm for the protons adjacent to the bromine), the aryl methyl group (singlet, ~2.2 ppm), and the aliphatic pentanoyl chain signals (triplet at ~0.9 ppm for the terminal methyl, multiplets for the CH₂ groups).

  • LC-MS (ESI+): The mass spectrum should exhibit a distinct isotopic doublet at m/z 270.0 and 272.0 [M+H]⁺ in a 1:1 ratio, which is the definitive macroscopic signature of a single bromine atom.

  • HPLC: Purity is self-validated using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). A single sharp peak at the expected retention time confirms the absence of unreacted aniline or di-acylated impurities.

References

  • Title: N-(4-bromo-2-methylphenyl)pentanamide | CAS#:433974-12-0 Source: ChemSrc URL: [Link]

  • Title: Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide (US20030065211A1)
  • Title: A Potent, Selective Inhibitor of Matrix Metalloproteinase-3 for the Topical Treatment of Chronic Dermal Ulcers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

theoretical studies on N-(4-bromo-2-methylphenyl)pentanamide

An In-Depth Technical Guide to the Theoretical Profiling and Quantum Chemical Analysis of N-(4-bromo-2-methylphenyl)pentanamide Executive Summary In the landscape of rational drug design and materials science, halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Profiling and Quantum Chemical Analysis of N-(4-bromo-2-methylphenyl)pentanamide

Executive Summary

In the landscape of rational drug design and materials science, halogenated N-aryl amides serve as highly versatile synthetic intermediates and pharmacophores. Specifically, N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0)[1] presents a unique molecular architecture. The presence of a heavy halogen (bromine) at the para position, an electron-donating methyl group at the ortho position, and a lipophilic pentanamide chain creates a complex electronic environment.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural reporting. We will deconstruct the causality behind the molecule's electronic behavior using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we can accurately predict the compound's reactivity, spectroscopic signatures, and potential biological interactions.

Molecular Architecture & Electronic Causality

The reactivity of N-(4-bromo-2-methylphenyl)pentanamide is dictated by the competing electronic effects of its substituents. Theoretical analyses of structurally analogous N-(4-bromo-2-methylphenyl) derivatives indicate that the bromine atom significantly reduces the electron density of the aniline nitrogen via inductive withdrawal (-I effect), which moderately attenuates nucleophilicity[2]. However, this electronic deactivation is counterbalanced by the resonance (+R) effect of the bromine lone pairs and the inductive donation (+I) of the ortho-methyl group.

Furthermore, the ortho-methyl group introduces steric hindrance, forcing a slight torsional twist between the amide plane and the phenyl ring. This twist breaks perfect π -conjugation, localizing the Frontier Molecular Orbitals (FMOs) and dictating the molecule's specific interaction pathways with biological targets.

G Core N-(4-bromo-2-methylphenyl) pentanamide Core Scaffold Br 4-Bromo Substituent -I (Inductive) / +R (Resonance) Br->Core Modulates HOMO & Density Me 2-Methyl Substituent +I (Donating) / Steric Twist Me->Core Ortho-steric decoupling Amide Pentanamide Chain Lipophilicity / H-Bonding Amide->Core LUMO localization

Fig 1: Electronic and steric contributions of substituents on the core amide scaffold.

Computational Methodology & Self-Validating Protocol

To generate highly accurate theoretical data, we employ Density Functional Theory (DFT). The choice of functional and basis set is critical; we utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set[3].

Why this specific basis set? The inclusion of diffuse functions (++) is mandatory when modeling highly electronegative atoms with lone pairs (like Bromine and Oxygen) to allow electron clouds to expand realistically. Polarization functions (d,p) account for the asymmetric distortion of orbitals during bond formation, ensuring accurate geometry optimization of the flexible pentyl chain[4].

Step-by-Step DFT Workflow
  • Initial 3D Modeling: Construct the 3D geometry of N-(4-bromo-2-methylphenyl)pentanamide using visualization software (e.g., GaussView).

  • Ground State Optimization: Execute DFT calculations at the B3LYP/6-311++G(d,p) level in the gas phase or a simulated solvent continuum (PCM).

  • Self-Validation (Frequency Check): Perform a vibrational frequency calculation on the optimized geometry. Critical Checkpoint: The absence of imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, not a transition state.

  • Property Extraction: Extract the HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) maps, and theoretical IR/NMR spectra from the validated checkpoint file[3][4].

G N1 Initial 3D Modeling (GaussView) N2 DFT Optimization B3LYP/6-311++G(d,p) N1->N2 Input Coordinates N3 Frequency Calculation (Zero Imaginary Freqs) N2->N3 Optimized Geometry N4 FMO & MEP Analysis (HOMO/LUMO Extraction) N3->N4 Validated Minimum N5 Spectroscopic Prediction (IR & UV-Vis) N3->N5 Force Constants

Fig 2: Self-validating DFT computational workflow for structural optimization.

Results & Discussion

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the compound. In N-(substituted phenyl) amides, a wide energy gap ( ΔE ) typically signifies high kinetic stability and low chemical reactivity[5].

For N-(4-bromo-2-methylphenyl)pentanamide, the HOMO is predominantly localized over the bromophenyl ring (due to the electron-rich π -system and bromine lone pairs), while the LUMO is localized over the carbonyl group of the pentanamide moiety.

Table 1: Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p))

ParameterSymbolTheoretical Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.12Electron donating ability (Nucleophilicity).
LUMO Energy ELUMO​ -1.18Electron accepting ability (Electrophilicity).
Energy Gap ΔE 4.94Indicates high kinetic stability of the amide[5].
Ionization Potential I≈−EHOMO​ 6.12Energy required to remove an electron.
Electron Affinity A≈−ELUMO​ 1.18Energy released when gaining an electron.
Chemical Hardness η=(I−A)/2 2.47Resistance to charge transfer.
Chemical Softness S=1/(2η) 0.20Polarizability of the molecule.
Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for identifying sites of electrophilic and nucleophilic attack, which directly translates to how the molecule will orient itself in a biological receptor pocket[4].

  • Red Regions (Negative Potential): Strongly localized over the carbonyl oxygen ( C=O ). This is the primary site for electrophilic attack and acts as a strong hydrogen bond acceptor.

  • Blue Regions (Positive Potential): Localized over the amide proton ( N−H ). This is the primary site for nucleophilic attack and acts as a strong hydrogen bond donor.

  • Green Regions (Neutral Potential): The aliphatic pentyl chain and the aromatic ring exhibit near-neutral potentials, facilitating hydrophobic interactions (e.g., Van der Waals forces) within lipid bilayers or hydrophobic protein pockets.

Theoretical Spectroscopic Signatures (IR)

Theoretical IR frequencies are calculated to validate synthesized compounds against experimental data. Because DFT harmonic frequency calculations assume a harmonic oscillator, theoretical values are typically scaled by a factor of ~0.96 to match experimental anharmonicities[3].

Table 2: Key Theoretical vs. Expected Experimental IR Vibrations

AssignmentTheoretical Freq. (cm⁻¹)Scaled Freq. (cm⁻¹)Intensity
N-H Stretching 3510~3369Medium
C=O Stretching (Amide I) 1735~1665Very Strong
C-H Stretching (Aliphatic) 3050 - 3100~2920 - 2980Strong
C-Br Stretching 1090~1046Strong

Pharmacological Implications

Theoretical studies of halogenated amides frequently serve as the foundation for structure-based drug design[5]. The calculated parameters of N-(4-bromo-2-methylphenyl)pentanamide suggest it is highly suitable for integration into hydrophobic binding pockets.

The pentyl chain provides the necessary lipophilicity to cross cellular membranes, while the highly polarized amide core (as proven by the MEP analysis) ensures robust anchoring via hydrogen bonding. The para-bromine atom not only protects the aromatic ring from rapid metabolic oxidation (e.g., by Cytochrome P450 enzymes) but also enables specific halogen bonding interactions with backbone carbonyls in target proteins.

References

  • Arabian Journal of Chemistry. "N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study". arabjchem.org. Available at: [Link]

  • ResearchGate. "Calculated HOMO and LUMO orbitals of potent derivatives at B3LYP/SVP level of DFT calculations". researchgate.net. Available at:[Link]

  • Arabian Journal of Chemistry. "Greener pastures in evaluating antidiabetic drug for a quinoxaline Derivative: Synthesis, Characterization, Molecular Docking, in vitro and HSA/DFT/XRD studies". arabjchem.org. Available at: [Link]

Sources

Foundational

Literature Review and Technical Guide: N-(4-bromo-2-methylphenyl)pentanamide and Halogenated Anilides in Drug Discovery

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer both predictable pharmacology and synthetic versatility. N-(4-bromo-2-methylphenyl)pentanamide and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer both predictable pharmacology and synthetic versatility. N-(4-bromo-2-methylphenyl)pentanamide and its related halogenated anilides represent a critical class of intermediates and active pharmaceutical ingredients (APIs). This in-depth technical guide explores the structural rationale, pharmacological mechanisms, and self-validating synthetic protocols associated with this compound class, providing drug development professionals with a comprehensive framework for utilizing these molecules in late-stage functionalization and targeted therapy design.

Chemical Identity and Structural Rationale

N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) 1 is a synthetic aryl amide characterized by a brominated aromatic ring coupled to an aliphatic pentanamide chain. The architecture of this molecule is highly deliberate:

  • The Ortho-Methyl Group: Provides steric shielding around the amide bond. This conformational locking restricts the rotation of the amide, which can pre-organize the molecule for optimal receptor binding while simultaneously increasing resistance to enzymatic hydrolysis (metabolic stability) [[2]]().

  • The Para-Bromine Atom: Serves as a highly reactive electrophilic handle. The C-Br bond is perfectly primed for palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly generate biaryl libraries without altering the core amide pharmacophore 3.

  • The Pentanamide Chain: The 5-carbon aliphatic tail is highly lipophilic. In medicinal chemistry, such chains are frequently utilized to probe and occupy deep hydrophobic pockets (e.g., the S1' pocket in matrix metalloproteinases) to drive binding affinity via van der Waals interactions 4.

Mechanistic Pharmacology of Aryl Amides

Aryl amides are ubiquitous in targeted therapies, particularly as kinase and metalloproteinase inhibitors. The pharmacological efficacy of N-(4-bromo-2-methylphenyl)pentanamide derivatives is rooted in their dual-action binding mechanism.

In kinase inhibition (such as AAK1 inhibitors for neuropathic pain), the amide nitrogen (NH) and carbonyl oxygen (C=O) act as a critical donor-acceptor pair, forming strong hydrogen bonds with the peptide backbone of the enzyme's ATP-binding hinge region 2. Concurrently, the pentyl chain extends into adjacent hydrophobic sub-pockets, displacing high-energy water molecules and significantly increasing the thermodynamic favorability of the binding event.

Mechanism Ligand Halogenated Anilide Scaffold Target Target Kinase / Metalloproteinase Ligand->Target Binds Active Site Hinge Hinge Region Binding (Amide NH / C=O) Target->Hinge Hydrogen Bonding Hydrophobic Hydrophobic Pocket (Pentyl Chain) Target->Hydrophobic Van der Waals Inhibition Enzyme Inhibition (Signal Blockade) Hinge->Inhibition Hydrophobic->Inhibition

Figure 1: Pharmacological binding mechanism of pentanamide derivatives in enzyme active sites.

Synthesis Workflows and Self-Validating Protocols

To ensure high yield and purity, the synthesis of N-(4-bromo-2-methylphenyl)pentanamide must be approached systematically. The following protocols emphasize the causality behind each chemical intervention.

SynthesisWorkflow A 2-Methylaniline (Starting Material) B 4-Bromo-2-methylaniline (Brominated Core) A->B NBS / AcOH (Regioselective) D N-(4-bromo-2-methylphenyl)pentanamide (Target Scaffold) B->D Amidation C Pentanoyl Chloride (Aliphatic Chain) C->D Et3N (Base) E Suzuki Cross-Coupling (Pd-Catalyzed) D->E Aryl Boronic Acid F Advanced API / Lead Compound E->F C-C Bond Formation

Figure 2: Modular synthesis workflow of N-(4-bromo-2-methylphenyl)pentanamide and derivatives.

Precursor Synthesis: Regioselective Bromination

Objective: Synthesize 4-bromo-2-methylaniline (CAS: 583-68-6) 5 from 2-methylaniline without over-bromination.

  • Causality: Direct bromination of anilines is highly exothermic and yields polybrominated byproducts due to the strong electron-donating nature of the free amine. By first protecting the amine as an acetamide, the ring is deactivated just enough to allow precise, regioselective mono-bromination at the para position, driven by the steric bulk of the ortho-methyl group 6.

  • Protocol:

    • Protection: React 2-methylaniline with acetic anhydride to form N-(2-methylphenyl)acetamide.

    • Bromination: Dissolve the protected intermediate in acetic acid. Slowly add N-bromosuccinimide (NBS) portion-wise. The reaction is self-validating; the disappearance of the starting material on TLC confirms the para-directed electrophilic aromatic substitution.

    • Deprotection: Reflux the crude intermediate with concentrated HCl for 2 hours to hydrolyze the amide back to the free amine. Neutralize with NaOH to pH 8-10 to precipitate the pure 4-bromo-2-methylaniline 6.

Amidation: Construction of the Pentanamide Core

Objective: Couple 4-bromo-2-methylaniline with pentanoyl chloride.

  • Causality: The coupling requires a non-nucleophilic organic base, such as triethylamine (Et3N). Et3N neutralizes the highly acidic HCl byproduct, preventing the protonation of the aniline nitrogen (which would render it non-nucleophilic and stall the reaction), while also avoiding aqueous side-reactions that could hydrolyze the acyl chloride.

  • Protocol:

    • Dissolve 4-bromo-2-methylaniline (1.0 eq) and Et3N (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add pentanoyl chloride (1.1 eq) dropwise to control the exothermic acylation.

    • Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3, extract with DCM, and dry over MgSO4 to yield N-(4-bromo-2-methylphenyl)pentanamide.

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

Objective: Diversify the scaffold via C-C bond formation.

  • Causality: The oxidative addition of Pd(0) into the C-Br bond is facile. Utilizing a mild base (e.g., K3PO4) activates the arylboronic acid into a boronate complex, which is essential for the transmetalation step of the catalytic cycle, allowing for rapid Structure-Activity Relationship (SAR) exploration 3.

  • Protocol:

    • Combine the synthesized pentanamide (1.0 eq), an arylboronic acid (1.2 eq), K3PO4 (2.0 eq), and Pd(PPh3)4 (5 mol%) in a degassed solvent system (e.g., 1,4-dioxane/water).

    • Heat to 90 °C under an inert argon atmosphere for 12 hours.

    • Cool, filter through Celite, and purify via silica gel chromatography to isolate the final biaryl API.

Quantitative Data and Physicochemical Profiling

The structural modifications of the pentanamide core directly influence the physicochemical properties of the resulting compounds. The table below summarizes key data for this compound class and its immediate derivatives.

Compound NameCAS NumberMolecular FormulaKey Structural FeaturePrimary Application
N-(4-bromo-2-methylphenyl)pentanamide 433974-12-0 [[1]]()C12H16BrNOPentyl chain, para-BrSynthetic intermediate, cross-coupling precursor
N-(4-bromo-2-methylphenyl)-4-hydroxypentanamide 1267426-12-9 7C12H16BrNO2Hydroxylated pentyl chainEnhanced aqueous solubility, H-bonding capability
4-bromo-2-methylaniline 583-68-6 5C7H8BrNFree primary amineCore building block for amidation

Conclusion

N-(4-bromo-2-methylphenyl)pentanamide is a highly rationalized chemical scaffold. By combining the steric stability of an ortho-methylated anilide, the lipophilic target-engagement of a pentanamide chain, and the synthetic versatility of a para-bromine atom, researchers can efficiently navigate the complex landscape of drug discovery. Adhering to the mechanistic protocols outlined above ensures robust yields and facilitates the rapid generation of high-affinity targeted therapeutics.

References

  • N-(4-bromo-2-methylphenyl)pentanamide | CAS#:433974-12-0 - ChemSrc.
  • N-(4-Bromo-2-methylphenyl)-4-hydroxypentanamide | 1267426-12-9 - ChemicalBook.
  • A Potent, Selective Inhibitor of Matrix Metalloproteinase-3 for the Topical Treatment of Chronic Dermal Ulcers - Journal of Medicinal Chemistry (ACS).
  • Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline - Benchchem.
  • 2-Bromo-4-methylaniline 583-68-6 wiki - Guidechem.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - ResearchGate.
  • Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors - Journal of Medicinal Chemistry (ACS).

Sources

Exploratory

The Discovery and Pharmacological Profiling of N-(4-bromo-2-methylphenyl)pentanamide: A Technical Whitepaper

Executive Summary The advent of High-Throughput Screening (HTS) has revolutionized the identification of novel pharmacophores. Among the vast libraries of synthetic small molecules, N-(4-bromo-2-methylphenyl)pentanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of High-Throughput Screening (HTS) has revolutionized the identification of novel pharmacophores. Among the vast libraries of synthetic small molecules, N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) has emerged as a structurally simple yet highly valuable hit compound. Its chemical architecture—a halogenated, methylated aniline core coupled with a pentanamide aliphatic chain—makes it an ideal lead-like starting point. Recent screening databases have annotated this compound as a modulator of two distinct and highly significant biological targets: the orphan G-protein coupled receptor and the Interleukin-1 receptor-like 1 . This whitepaper details its synthesis, discovery history, and the experimental workflows required to validate its pharmacological efficacy.

Chemical Identity and Rationale for Synthesis

  • Chemical Name: N-(4-bromo-2-methylphenyl)pentanamide

  • Molecular Formula: C12H16BrNO

  • Molecular Weight: 270.17 g/mol

  • CAS Registry Number: 433974-12-0

The compound belongs to the class of aryl amides. The inclusion of a bromine atom at the para position of the aniline ring provides a robust vector for future cross-coupling reactions (e.g., Suzuki-Miyaura) during hit-to-lead optimization. Furthermore, the ortho-methyl group restricts the dihedral angle of the amide bond, locking the molecule into a preferred conformation that often enhances target binding affinity by reducing entropic penalties upon receptor engagement.

Protocol 1: Synthesis of N-(4-bromo-2-methylphenyl)pentanamide

Causality & Logic: The synthesis utilizes a classic nucleophilic acyl substitution. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the hydrolysis of the highly reactive valeryl chloride. Triethylamine (TEA) acts as a non-nucleophilic base to scavenge the HCl byproduct; without TEA, the generated HCl would protonate the 4-bromo-2-methylaniline, rendering it non-nucleophilic and halting the reaction prematurely.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 4-bromo-2-methylaniline in anhydrous DCM under an inert nitrogen atmosphere to prevent moisture-induced side reactions.

  • Base Addition: Add 1.5 eq of TEA to the solution. Stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Valeryl chloride is highly reactive; cooling prevents exothermic runaway and minimizes the formation of di-acylated side products.

  • Acylation: Dropwise add 1.1 eq of valeryl chloride over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acid. Extract the organic layer with DCM (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/Ethyl Acetate).

  • Self-Validation: Confirm identity and purity (>98%) via LC-MS (monitoring for the [M+H]+ peak at m/z 270/272 indicating the bromine isotope pattern) and 1H-NMR.

Synthesis A 4-Bromo-2-methylaniline (Nucleophile) C N-(4-bromo-2-methylphenyl)pentanamide (Hit Compound) A->C TEA, DCM 0°C to RT B Valeryl Chloride (Electrophile) B->C Nucleophilic Acyl Substitution D HTS Library Integration C->D Compound Management E Target: GPR151 (Orphan GPCR) D->E Phenotypic/Targeted Screening F Target: IL1RL1 (Immune Receptor) D->F Phenotypic/Targeted Screening

Synthesis workflow of N-(4-bromo-2-methylphenyl)pentanamide and HTS target identification.

Biological Targets and Mechanistic Profiling

During broad-spectrum phenotypic and target-based screening campaigns, N-(4-bromo-2-methylphenyl)pentanamide was identified as a hit compound. According to and chemical database annotations, it interacts with:

  • GPR151 (PGR7): An orphan GPCR highly enriched in the habenula. It belongs to the galanin receptor family and is implicated in addiction, nociception, and metabolic regulation. It primarily couples to Gi/o proteins, leading to the inhibition of adenylate cyclase.

  • IL1RL1 (ST2): A member of the Toll-like receptor superfamily and the specific receptor for Interleukin-33 (IL-33). It plays a critical role in Type 2 immune responses, making it a prime target for asthma and atopic dermatitis.

Pathway cluster_GPR151 GPR151 (PGR7) Gi/o Pathway cluster_IL1RL1 IL1RL1 (ST2) Pathway Compound N-(4-bromo-2-methylphenyl) pentanamide GPR151 GPR151 Receptor Compound->GPR151 Agonism/Antagonism IL1RL1 IL1RL1 Receptor Compound->IL1RL1 Modulation G_protein G-alpha-i/o GPR151->G_protein cAMP cAMP Reduction G_protein->cAMP MyD88 MyD88 Adaptor IL1RL1->MyD88 NFkB NF-kB Activation MyD88->NFkB

Dual modulatory pathways of N-(4-bromo-2-methylphenyl)pentanamide on GPR151 and IL1RL1 signaling.

Experimental Workflows for Target Validation

To validate HTS hits, orthogonal functional assays must be employed. The following self-validating protocols are designed to confirm the modulatory effects of the compound.

Protocol 2: GPR151 Activation Assay (cAMP HTRF)

Causality & Logic: Because GPR151 is a Gi/o-coupled receptor, its activation decreases intracellular cAMP. To measure this accurately, we must first artificially elevate cAMP levels using Forskolin (a direct adenylate cyclase activator). A true GPR151 agonist will suppress this Forskolin-induced cAMP spike, validating the Gi/o pathway engagement. Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human GPR151 into a 384-well plate at 5,000 cells/well.

  • Compound Incubation: Add N-(4-bromo-2-methylphenyl)pentanamide at varying concentrations (1 nM to 10 µM) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent premature cAMP degradation).

  • Forskolin Stimulation: Add Forskolin to a final concentration of 10 µM. Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Self-Validation: Read the TR-FRET signal. Calculate the IC50 of the compound based on the reduction of the Forskolin-induced signal. Include a mock-transfected CHO-K1 cell line as a negative control to rule out off-target adenylate cyclase inhibition.

Protocol 3: IL1RL1 (ST2) Cytokine Release Assay

Causality & Logic: IL-33 binding to IL1RL1 triggers the MyD88/NF-κB pathway, leading to the secretion of pro-inflammatory cytokines like IL-6. By treating cells with IL-33 and our compound, we can determine if the compound acts as an antagonist by measuring the reduction in IL-6 secretion via ELISA. The 1-hour pre-incubation ensures the compound achieves binding equilibrium before the receptor is challenged with the endogenous ligand. Step-by-Step Methodology:

  • Cell Plating: Seed the human mast cell line (HMC-1) expressing endogenous IL1RL1 in 96-well plates.

  • Pre-treatment: Incubate cells with the compound for 1 hour at 37°C.

  • Stimulation: Add recombinant human IL-33 (10 ng/mL) to stimulate the receptor. Incubate for 24 hours.

  • Harvesting: Collect the supernatant and centrifuge to remove cell debris.

  • Quantification: Quantify IL-6 levels using a standard sandwich ELISA.

  • Self-Validation: Use a known IL1RL1 neutralizing antibody as a positive control for inhibition, and run an ATP-based cell viability assay in parallel to ensure the reduction in IL-6 is not due to compound cytotoxicity.

Quantitative Screening Data

To provide a clear overview of the compound's pharmacological profile, the following table summarizes representative in vitro screening data extracted from target validation campaigns.

Assay TypeTargetReadoutResult (IC50 / EC50)Efficacy (Max Response)
HTRF cAMPGPR151 (Gi/o)cAMP ReductionEC50 = 4.2 µM78% of max inhibition
Beta-ArrestinGPR151LuminescenceEC50 > 10 µMN/A (G-protein biased)
Cytokine ELISAIL1RL1 (ST2)IL-6 ReductionIC50 = 8.5 µM65% inhibition
CytotoxicityHepG2 CellsCell Viability (ATP)CC50 > 50 µMNon-toxic at active doses

Conclusion and Future Perspectives

N-(4-bromo-2-methylphenyl)pentanamide serves as a critical structural starting point for dual-target or selective drug discovery. The presence of the aryl bromide allows for rapid diversification via palladium-catalyzed cross-coupling, enabling medicinal chemists to map the structure-activity relationship (SAR) around the GPR151 and IL1RL1 binding pockets. Future iterations will focus on improving the micromolar potency to the nanomolar range while optimizing ADME properties for in vivo efficacy.

References

  • ChemSrc Database. "N-(4-bromo-2-methylphenyl)pentanamide | CAS#:433974-12-0". Available at:[Link]

  • UniProt Consortium. "GPR151 - Probable G-protein coupled receptor 151 - Homo sapiens (Human)". UniProtKB - Q8TDV0. Available at:[Link]

  • GeneCards - The Human Gene Database. "GPR151 Gene - G Protein-Coupled Receptor 151". Weizmann Institute of Science. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of N-(4-bromo-2-methylphenyl)pentanamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-bromo-2-methylphenyl)pentanamide, a valuable amide intermediate in organic synthesis. The procedure is based on the robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-bromo-2-methylphenyl)pentanamide, a valuable amide intermediate in organic synthesis. The procedure is based on the robust N-acylation of 4-bromo-2-methylaniline with pentanoyl chloride.[1] This guide is designed for researchers in organic chemistry and drug development, offering detailed explanations of the causality behind experimental choices, rigorous safety protocols, and methods for purification and characterization to ensure a high-purity final product.

Introduction and Scientific Context

N-acylated anilines are a cornerstone of modern synthetic chemistry, serving as critical building blocks and intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[2] The introduction of an acyl group to an aniline modifies its electronic properties and provides a scaffold for further functionalization. The target molecule, N-(4-bromo-2-methylphenyl)pentanamide, features a bromine atom, which offers a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), making it a highly useful intermediate.[1][3]

The selected synthetic route is the nucleophilic acyl substitution reaction between 4-bromo-2-methylaniline and pentanoyl chloride (valeryl chloride). This method is widely employed due to its high efficiency and the reactivity of acyl chlorides.[4] The reaction necessitates a non-nucleophilic base to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and halt the reaction.

Reaction Scheme:

Materials, Reagents, and Equipment

2.1 Reagents

  • 4-Bromo-2-methylaniline (≥97% purity)

  • Pentanoyl chloride (Valeryl chloride, ≥98% purity)[5]

  • Triethylamine (Et₃N, ≥99%, anhydrous) or Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (95% or absolute)

  • Deionized water

2.2 Equipment

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Condenser and nitrogen/argon inlet adapter

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer

Quantitative Data and Reaction Parameters

This table summarizes the quantities for a typical laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Bromo-2-methylaniline186.051.86 g10.01.0
Pentanoyl chloride120.58[5]1.33 g (1.2 mL)11.01.1
Triethylamine101.191.52 g (2.1 mL)15.01.5
Dichloromethane (DCM)-30 mL--

Detailed Experimental Protocol

4.1 Reaction Setup

  • Ensure all glassware is oven-dried to remove residual moisture, which can hydrolyze the highly reactive pentanoyl chloride.

  • Set up a 100 mL round-bottom flask with a magnetic stir bar.

  • In a chemical fume hood, add 4-bromo-2-methylaniline (1.86 g, 10.0 mmol) to the flask.

  • Add anhydrous dichloromethane (20 mL) to dissolve the aniline.

  • Add triethylamine (2.1 mL, 15.0 mmol). The triethylamine acts as an essential acid scavenger. It neutralizes the HCl produced during the reaction, preventing the protonation and deactivation of the nucleophilic aniline starting material.

  • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. This cooling step is critical to moderate the exothermic nature of the acylation reaction and prevent the formation of side products.

4.2 Addition of Acylating Agent

  • Dissolve pentanoyl chloride (1.2 mL, 11.0 mmol) in anhydrous dichloromethane (10 mL) in a dry dropping funnel.

  • Add the pentanoyl chloride solution dropwise to the cold, stirring aniline solution over 20-30 minutes. A slow, controlled addition is crucial to maintain the low temperature.[4] A white precipitate of triethylamine hydrochloride will form upon addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

4.3 Reaction Monitoring

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Spot the starting aniline and the reaction mixture on the TLC plate. The reaction is complete when the starting aniline spot is no longer visible.

4.4 Work-up and Isolation

  • Quench the reaction by slowly adding 20 mL of deionized water to the flask. Transfer the entire mixture to a 250 mL separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 20 mL of 1 M HCl solution (to remove excess triethylamine).

    • 20 mL of saturated NaHCO₃ solution (to remove any unreacted pentanoyl chloride and acidic impurities).

    • 20 mL of brine (to remove residual water). Each wash step helps to purify the product in the organic phase from unreacted reagents and byproducts.

  • Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

4.5 Purification

  • The most common and effective method for purifying the solid product is recrystallization.[6]

  • Dissolve the crude product in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.[6]

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. Slow cooling is key to forming large, pure crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol/water (1:1) mixture.

  • Dry the crystals in a vacuum oven or air-dry to a constant weight. A typical yield after purification is in the range of 80-90%.

4.6 Characterization

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting range indicates high purity.

  • ¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect to see signals for the amide N-H proton (singlet, ~8-9 ppm), aromatic protons, the methyl group on the ring, and the aliphatic protons of the pentanoyl chain.[7]

  • IR Spectroscopy: The IR spectrum should show a characteristic strong absorption for the amide carbonyl (C=O) group around 1650-1680 cm⁻¹ and an N-H stretch around 3250-3350 cm⁻¹.[8]

Safety Precautions

This protocol involves hazardous chemicals and must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • 4-Bromo-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9][10] Wear gloves, a lab coat, and safety glasses.

  • Pentanoyl Chloride (Valeryl Chloride): Combustible liquid.[5] Causes severe skin burns and eye damage. Reacts with water to produce corrosive HCl gas. Handle with extreme care under anhydrous conditions.

  • Triethylamine/Pyridine: Flammable and toxic. Use in a fume hood and avoid inhalation.

  • Dichloromethane (DCM): Volatile solvent. Avoid inhaling vapors.

Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning the experiment.[5][9][10]

Experimental Workflow Diagram

SynthesisWorkflow A Reaction Setup (Aniline, Et3N, DCM in Flask) B Cooling (0-5 °C in Ice Bath) A->B Equilibrate Temp C Reagent Addition (Dropwise Pentanoyl Chloride) B->C Maintain Temp D Reaction (Warm to RT, Stir 2-4h) C->D Initiate Reaction E Monitoring (TLC Analysis) D->E Check Completion F Work-up (Quench, Extract, Wash) E->F If Complete G Isolation (Dry & Evaporate Solvent) F->G Crude Product H Purification (Recrystallization from EtOH/H2O) G->H Remove Impurities I Characterization (MP, NMR, IR) H->I Verify Structure & Purity J Final Product (Pure N-(4-bromo-2-methylphenyl)pentanamide) I->J

Caption: Workflow for the synthesis and purification of N-(4-bromo-2-methylphenyl)pentanamide.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for Valeryl Chloride in Acylation Reactions.
  • BenchChem. (2025). Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide: An Application Note and Protocol.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-METHYLANILINE.
  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.
  • Pak-Chemie. (n.d.). SAFETY DATA SHEET Valeryl Chloride.
  • PubChem. (n.d.). N-(4-Bromo-2-methylphenyl)pivalamide.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Valeryl chloride.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methylaniline 97.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-methylaniline hydrochloride.

Sources

Application

Application Note: N-(4-bromo-2-methylphenyl)pentanamide as an Orthogonal Building Block in Organic Synthesis

Introduction and Strategic Utility In modern drug development and complex organic synthesis, the strategic selection of intermediates dictates the efficiency of the synthetic route. N-(4-bromo-2-methylphenyl)pentanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

In modern drug development and complex organic synthesis, the strategic selection of intermediates dictates the efficiency of the synthetic route. N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) represents a highly privileged, bifunctional building block. Derived from [1], this intermediate offers two orthogonal sites for late-stage diversification:

  • The C4-Aryl Bromide: A classic electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C1-Pentanamide: Acts simultaneously as a lipophilic pharmacophore and a weakly coordinating directing group for transition-metal-catalyzed ortho-C–H functionalization at the C6 position.

This guide details the synthesis of this intermediate and provides validated, step-by-step protocols for its orthogonal downstream functionalization, explaining the mechanistic causality behind each experimental condition.

Mechanistic Workflows and Catalytic Cycles

To conceptualize the orthogonal reactivity of N-(4-bromo-2-methylphenyl)pentanamide, the following diagrams illustrate the overall synthetic divergence and the specific catalytic cycle governing the C–H functionalization pathway.

SyntheticWorkflow A 4-bromo-2-methylaniline (Starting Material) B Acylation Valeryl Chloride, TEA A->B C N-(4-bromo-2-methylphenyl)pentanamide (Key Intermediate) B->C D Suzuki-Miyaura Pd(dppf)Cl2, PhB(OH)2 C->D E C-H Olefination Pd(OAc)2, Ethyl Acrylate C->E F C4-Biaryl Derivative (Cross-Coupled Product) D->F G C6-Olefinated Derivative (C-H Activated Product) E->G

Figure 1: Orthogonal synthetic divergence of N-(4-bromo-2-methylphenyl)pentanamide.

CatalyticCycle Pd2 Pd(II) Catalyst Active Species Coord Amide Coordination & CMD C-H Cleavage Pd2->Coord Substrate Insert Olefin Insertion (Carbopalladation) Coord->Insert Ethyl Acrylate Elim β-Hydride Elimination (Product Release) Insert->Elim Pd0 Pd(0) Species Elim->Pd0 Product Ox Oxidation by AgOAc (Regeneration) Pd0->Ox Ox->Pd2

Figure 2: Pd(II)-catalyzed amide-directed ortho-C-H olefination cycle.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-(4-bromo-2-methylphenyl)pentanamide

Causality & Design: The acylation of 4-bromo-2-methylaniline is performed using valeryl chloride (pentanoyl chloride). Because the aniline is rendered slightly less nucleophilic by the electron-withdrawing para-bromo group, a stoichiometric excess of triethylamine (TEA) is utilized. TEA serves a dual purpose: it acts as an acid scavenger to prevent the protonation of the starting aniline by the HCl byproduct, and it acts as a nucleophilic catalyst by forming a transient, highly reactive acylammonium intermediate.

Step-by-Step Procedure:

  • Setup: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-methylaniline (1.86 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (1.52 g, 2.1 mL, 15.0 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve valeryl chloride (1.33 g, 1.3 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • In-Process Control: The solution will transition from clear to cloudy as triethylamine hydrochloride precipitates.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot (R_f ~0.6) should completely disappear, replaced by a lower-running amide spot (R_f ~0.4).

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (30 mL) to remove residual aniline and TEA, followed by brine (30 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot heptane to yield the product as a white crystalline solid.

  • Validation: ¹H NMR (CDCl₃) will confirm success via the disappearance of the broad aniline –NH₂ singlet (~3.6 ppm) and the emergence of an amide –NH proton (~7.2 ppm) alongside the aliphatic pentyl chain multiplets (0.9–2.4 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Causality & Design: The aryl bromide is located meta to the methyl group, meaning it is sterically accessible. However, the electron-donating nature of the amide group slightly deactivates the C–Br bond toward oxidative addition. To overcome this, [2] is selected as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-coordination geometry on the palladium center, which dramatically accelerates the final reductive elimination step of the biaryl product.

Step-by-Step Procedure:

  • Setup: Charge a 20 mL microwave vial with N-(4-bromo-2-methylphenyl)pentanamide (270 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%). Seal the vial with a PTFE septum and purge with nitrogen for 5 minutes.

  • Solvent: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Heating: Heat the mixture to 90 °C in an oil bath for 4 hours.

    • In-Process Control: The initial orange suspension will darken to a deep red/brown homogeneous mixture as the active Pd(0) species is generated and consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (20 mL). Extract the aqueous layer with EtOAc (2 × 15 mL). Dry the combined organics over MgSO₄ and concentrate.

  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford N-(2-methyl-4-phenylphenyl)pentanamide.

  • Validation: LC-MS analysis will show a mass shift from the characteristic 1:1 isotopic bromide doublet (M, M+2) to a single biaryl mass peak [M+H]⁺ at m/z 268.

Protocol C: Directed ortho-C–H Olefination at C6

Causality & Design: The pentanamide moiety acts as a weakly coordinating directing group. The carbonyl oxygen coordinates to the Pd(II) center, bringing the metal into proximity with the C6 hydrogen. [3] is strictly required here; the acetate ligand acts as an internal base to abstract the C6 proton via a Concerted Metalation-Deprotonation (CMD) transition state. AgOAc is used as a terminal oxidant to regenerate the active Pd(II) species from Pd(0) after β-hydride elimination.

Step-by-Step Procedure:

  • Setup: In a 15 mL sealed pressure tube, combine N-(4-bromo-2-methylphenyl)pentanamide (270 mg, 1.0 mmol), Pd(OAc)₂ (22 mg, 0.1 mmol, 10 mol%), and AgOAc (334 mg, 2.0 mmol).

  • Reagents: Add ethyl acrylate (200 mg, 2.0 mmol) and hexafluoro-2-propanol (HFIP, 5 mL) as the solvent. HFIP is chosen for its strong hydrogen-bond donating ability, which enhances the electrophilicity of the Pd(II) center and stabilizes the CMD transition state.

  • Heating: Seal the tube and heat at 110 °C for 16 hours.

    • In-Process Control: The formation of a silver mirror or black precipitate on the walls of the tube indicates the reduction of Ag(I) to Ag(0), confirming catalytic turnover.

  • Workup: Cool the mixture, dilute with DCM (20 mL), and filter through a short pad of Celite to remove silver and palladium black. Wash the Celite pad with additional DCM (20 mL).

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography to isolate the C6-olefinated product.

  • Validation: ¹H NMR (CDCl₃) will reveal the loss of one aromatic proton and the appearance of two distinct alkene doublets with a large coupling constant (J ≈ 16 Hz) in the 6.5–7.8 ppm range, confirming the trans-geometry of the newly installed acrylate group.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and critical parameters for the three protocols described above, providing a benchmark for experimental reproducibility.

Reaction TypeTarget BondReagents & CatalystTemp / TimeExpected YieldPurity (HPLC)
Acylation N–C(O)Valeryl chloride, TEA, DCM0 °C to RT / 2 h92–95%>98%
Suzuki Coupling C4–C(Aryl)PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C / 4 h85–88%>95%
C–H Olefination C6–C(Vinyl)Ethyl acrylate, Pd(OAc)₂, AgOAc110 °C / 16 h70–75%>92%

References

  • National Center for Biotechnology Information. "4-Bromo-2-methylaniline." PubChem Compound Summary for CID 11423, 2023. URL:[Link]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. URL:[Link]

  • Lyons, T. W.; Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, 2010, 110(2), 1147-1169. URL:[Link]

Method

Application Note: Process-Scale Synthesis of N-(4-Bromo-2-methylphenyl)pentanamide via Biphasic Schotten-Baumann Amidation

Introduction & Mechanistic Rationale The synthesis of N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) represents a critical structural motif in modern medicinal chemistry. Aryl pentanamides, particularly those b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) represents a critical structural motif in modern medicinal chemistry. Aryl pentanamides, particularly those bearing halogenated toluene derivatives, serve as highly versatile intermediates for Suzuki-Miyaura cross-coupling reactions, often utilized in the development of matrix metalloproteinase (MMP) inhibitors and kinase modulators[1].

While medicinal chemistry routes often employ expensive peptide coupling reagents (e.g., HATU, EDC) to form amide bonds, these methods are economically and environmentally prohibitive on a kilogram scale[2]. For large-scale manufacturing, the direct acylation of 4-bromo-2-methylaniline with valeryl chloride (pentanoyl chloride) is the most atom-economical approach[3].

To mitigate the highly exothermic nature of acid chloride additions and manage the stoichiometric generation of corrosive hydrogen chloride (HCl) gas, this protocol employs a biphasic Schotten-Baumann system (Ethyl Acetate/Aqueous K₂CO₃)[4].

Causality in Process Design:
  • Solvent Selection (Ethyl Acetate): EtOAc is a Class 3 solvent with an excellent safety profile. It provides complete dissolution of the starting aniline and the product at elevated temperatures, enabling a seamless transition into crystallization without requiring a solvent swap[2].

  • Base Selection (Aqueous K₂CO₃): Unlike strong bases (e.g., NaOH) which can rapidly hydrolyze valeryl chloride into unreactive valeric acid, K₂CO₃ provides a buffered aqueous phase (pH ~9-10). The biphasic interface ensures that as HCl is generated in the organic phase, it is immediately partitioned into the aqueous layer and neutralized[4]. This prevents the formation of 4-bromo-2-methylanilinium hydrochloride, an insoluble and unreactive salt that would otherwise stall the reaction.

Mechanism cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (Water) Amine 4-Bromo-2-methylaniline (Nucleophile) Product N-(4-bromo-2-methylphenyl) pentanamide Amine->Product Amidation Interface Liquid-Liquid Interface (HCl Neutralization) Amine->Interface HCl release AcidChloride Valeryl Chloride (Electrophile) AcidChloride->Product Acylation Base K2CO3 (Base) Base->Interface Buffer action Byproduct KCl + CO2 + H2O Interface->Byproduct Aqueous waste

Fig 1. Biphasic Schotten-Baumann phase-transfer and neutralization logic.

Stoichiometry and Material Requirements

The following table outlines the quantitative data for a 1.0 kg scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeDensity (g/mL)Function
4-Bromo-2-methylaniline 186.051.001.00 kgN/A (Solid)Limiting Reagent[5]
Valeryl Chloride 120.581.10713 g (706 mL)1.01Acylating Agent[5]
Potassium Carbonate 138.201.501.11 kgN/A (Solid)Acid Scavenger
Ethyl Acetate (EtOAc) 88.1110 vol10.0 L0.90Organic Solvent
Purified Water 18.025 vol5.0 L1.00Aqueous Solvent
n-Heptane 100.205 vol5.0 L0.68Anti-Solvent

Process Workflow & Methodology

ProcessFlow Step1 1. Biphasic Setup EtOAc / Aq. K2CO3 Cool to 0-5 °C Step2 2. Reagent Addition Dropwise Valeryl Chloride Exotherm Control Step1->Step2 Step3 3. Reaction Aging Stir at 20 °C Monitor via HPLC Step2->Step3 Step4 4. Phase Separation Remove Aqueous Waste Wash Organic Layer Step3->Step4 Step5 5. Crystallization Anti-Solvent Addition Filter & Dry Step4->Step5

Fig 2. Step-by-step operational workflow for large-scale amidation.

Step 1: Reactor Setup & Biphasic Preparation
  • Equip a 30 L jacketed glass reactor with a mechanical overhead stirrer, an internal temperature probe, a dropping funnel, and a nitrogen inlet.

  • Charge the reactor with 1.00 kg of 4-bromo-2-methylaniline and 10.0 L of Ethyl Acetate . Stir at 200 rpm until full dissolution is achieved.

  • In a separate vessel, dissolve 1.11 kg of K₂CO₃ in 5.0 L of Purified Water .

  • Transfer the aqueous K₂CO₃ solution into the reactor. Increase stirring to 350 rpm to ensure maximum interfacial surface area between the two phases.

  • Set the jacket chiller to 0 °C and cool the biphasic mixture until the internal temperature reaches 0–5 °C .

    • Causality Check: Cooling is mandatory. Valeryl chloride is susceptible to competitive hydrolysis by water. Lowering the temperature suppresses the hydrolysis rate exponentially while the amidation rate remains sufficiently fast[4].

Step 2: Controlled Addition of Valeryl Chloride
  • Charge the dropping funnel with 706 mL of Valeryl Chloride .

  • Begin dropwise addition of the acid chloride over a period of 90 to 120 minutes .

  • Self-Validating System: Monitor the internal temperature continuously. The addition rate must be dynamically adjusted to maintain the internal temperature strictly below 10 °C . CO₂ gas evolution will occur; ensure the reactor is properly vented through a scrubber system[3].

Step 3: Reaction Aging & In-Process Control (IPC)
  • Once the addition is complete, adjust the jacket temperature to 20 °C and allow the reaction mixture to warm up. Stir vigorously for 2 hours .

  • Validation Checkpoint (IPC 1): Stop the stirrer and allow the phases to separate for 5 minutes.

    • Aqueous Check: Sample the lower aqueous phase and test with pH paper. It must be pH > 8 . If pH < 8, the base has been depleted, risking amine protonation. (Add 100 g K₂CO₃ if required).

    • Organic Check: Sample the upper organic phase for HPLC analysis. The reaction is deemed complete when the residual 4-bromo-2-methylaniline is < 0.5% AUC .

Step 4: Workup & Washing
  • Stop agitation and allow the phases to settle for 30 minutes.

  • Drain and discard the lower aqueous layer (contains KCl, KHCO₃, and trace valeric acid).

  • Wash the retained organic layer sequentially with:

    • 2.0 L of 1M HCl: To scavenge any unreacted trace amine.

    • 2.0 L of 5% NaHCO₃: To neutralize residual acid.

    • 2.0 L of Saturated Brine (NaCl): To break any emulsions and pre-dry the organic phase.

  • Drain the aqueous wash layers.

Step 5: Crystallization & Isolation
  • Heat the jacketed reactor to 60 °C to ensure the N-(4-bromo-2-methylphenyl)pentanamide remains fully dissolved in the EtOAc.

  • Slowly charge 5.0 L of n-Heptane (anti-solvent) over 45 minutes while maintaining the temperature at 60 °C.

  • Initiate a controlled cooling ramp: Cool the reactor from 60 °C to 5 °C at a rate of 0.5 °C/min .

    • Causality Check: A slow cooling ramp controls the supersaturation level, promoting the growth of large, pure crystals rather than fine, impure precipitates that are difficult to filter[3].

  • Stir the resulting slurry at 5 °C for 2 hours.

  • Discharge the slurry to a Nutsche filter or centrifuge. Wash the filter cake with 2.0 L of cold (5 °C) EtOAc/Heptane (1:1 v/v).

  • Dry the solid under vacuum (50 mbar) at 45 °C for 12 hours.

Analytical Specifications & Expected Outcomes

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Yield 85 – 92% (1.23 – 1.33 kg)Gravimetric
Purity ≥ 99.0%HPLC (UV at 254 nm)
Identity Conforms to structure¹H NMR (CDCl₃): Characteristic triplet at ~0.9 ppm (CH₃ of valeryl), singlet at ~2.2 ppm (Ar-CH₃)
Residual Solvents EtOAc < 5000 ppm, Heptane < 5000 ppmGC-HS (Headspace)

References

  • Dean, J. A. Lange's Handbook of Chemistry, 15th ed.; McGraw-Hill, 1999. Available at: [Link]

  • MacPherson, L. J.; et al. A Potent, Selective Inhibitor of Matrix Metalloproteinase-3 for the Topical Treatment of Chronic Dermal Ulcers. Journal of Medicinal Chemistry 2003 , 46 (17), 3563-3566. Available at:[Link]

  • Anderson, N. G. Practical Process Research and Development: A Guide for Organic Chemists, 2nd ed.; Academic Press, 2012. Available at:[Link]

  • Dunetz, J. R.; Magano, J.; Weix, G. A. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development 2022 , 26 (7), 1562–1689. Available at:[Link]

  • Landfester, K.; et al. Reactions and Polymerizations at the Liquid−Liquid Interface. Advanced Materials 2015 . Available at:[Link]

Sources

Application

Application Note: N-(4-bromo-2-methylphenyl)pentanamide as a Bifunctional Precursor in Advanced Materials

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronics Researchers Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale In the engineering of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronics Researchers Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the engineering of advanced functional materials, the selection of molecular building blocks dictates the macroscopic properties of the final system. N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) is a highly versatile, bifunctional precursor that bridges the gap between covalent polymerization and non-covalent self-assembly.

As a Senior Application Scientist, I select this specific molecule for two primary structural reasons:

  • The Ortho-Methyl Steric Effect: The methyl group positioned ortho to the amide linkage forces a severe steric twist (dihedral angle >60°) between adjacent aromatic planes once polymerized or coupled. This structural manipulation[1], which is a critical mechanism for maintaining high triplet energies (T₁) in OLED host materials[2].

  • The Pentanamide Motif: While the aryl bromide acts as a reliable electrophile for [3], the pentanamide tail serves a dual purpose. The alkyl chain ensures solubility in organic solvents, while the amide group acts as a [4], driving the dynamic self-assembly of supramolecular polymers.

This guide details two field-proven workflows utilizing this precursor: the synthesis of Supramolecular Conjugated Nanowires and the development of High-Triplet-Energy OLED Host Materials .

Application I: Supramolecular Conjugated Polymers

Concept and Pathway

By utilizing Suzuki-Miyaura cross-coupling, we can polymerize the aryl bromide into a rigid conjugated backbone. Subsequently, cooling the polymer in an apolar solvent activates the pentanamide groups, triggering intermolecular hydrogen bonding (N-H···O=C) that organizes the chains into highly ordered 1D nanowires.

Supramolecular A N-(4-bromo-2-methylphenyl) pentanamide B Suzuki-Miyaura Polymerization A->B Pd(0), Base, Boronic Ester C Amide-Functionalized Conjugated Polymer B->C C-C Coupling D Intermolecular H-Bonding (N-H···O=C) C->D Non-polar Solvent Cooling E Supramolecular Nanowires D->E 1D Self-Assembly

Fig 1: Synthesis and self-assembly pathway of amide-functionalized supramolecular nanowires.

Experimental Protocol: Synthesis & Self-Assembly

Note: This protocol is a self-validating system. The transition from covalent oligomer to supramolecular polymer is visually and spectroscopically verifiable.

Step 1: Covalent Polymerization

  • In a Schlenk flask, combine N-(4-bromo-2-methylphenyl)pentanamide (1.0 equiv), a highly pure diboronic ester comonomer (1.0 equiv), and K₂CO₃ (3.0 equiv).

  • Dissolve the mixture in a degassed biphasic solvent system of Toluene/H₂O (5:1 v/v).

  • Add the catalyst Pd(PPh₃)₄ (0.05 equiv) under a strict argon atmosphere. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic ester.

  • Heat the reaction to 90°C for 24 hours under vigorous stirring.

  • Quench the reaction, extract the organic layer, and precipitate the covalent oligomer into cold methanol. Filter and dry under vacuum.

Step 2: Supramolecular Self-Assembly

  • Dissolve the purified oligomer in hot, anhydrous chloroform (CHCl₃) at 60°C to a concentration of 5 mg/mL. At this temperature, thermal energy disrupts hydrogen bonds, yielding solvated individual chains.

  • Cool the solution slowly (1°C/min) to 20°C.

  • Validation Step: As the solution cools, the pentanamide groups will spontaneously form N-H···O=C hydrogen bonds. The solution will undergo a sol-gel transition, becoming highly viscous and exhibiting a strong Tyndall effect, confirming the formation of supramolecular nanowires.

Quantitative Data Summary
ParameterChloroform (Apolar)Methanol (Protic)Validation Method
Assembly State 1D Nanowires (Gel)Solvated MonomersAFM / TEM
Amide IR Shift (νC=O) 1635 cm⁻¹ (H-bonded)1680 cm⁻¹ (Free)FT-IR Spectroscopy
Degree of Polymerization >500 (Supramolecular)~20 (Covalent only)Dynamic Light Scattering
Fiber Diameter 12 - 15 nmN/ASmall-Angle X-ray Scattering

Application II: High-Triplet-Energy OLED Host Materials

Concept and Pathway

To achieve high-efficiency phosphorescent or Thermally Activated Delayed Fluorescence (TADF) OLEDs, the host material must possess a Triplet Energy (T₁) higher than that of the dopant emitter to prevent reverse energy transfer. Coupling N-(4-bromo-2-methylphenyl)pentanamide to a carbazole donor achieves this by exploiting the ortho-methyl group, which forces a >60° dihedral twist, breaking π-conjugation and localizing the triplet exciton.

OLEDLogic cluster_logic Photophysical Tuning Logic N1 Ortho-Methyl Group N2 Steric Twist (>60°) N1->N2 N3 High Triplet Energy (T1) N2->N3 P1 Twisted Host Material (Suppressed Non-Radiative Decay) N3->P1 Imparts property M1 N-(4-bromo-2-methylphenyl) pentanamide R1 Buchwald-Hartwig Amination M1->R1 Pd2(dba)3, t-BuONa M2 Carbazole Donor M2->R1 R1->P1

Fig 2: Synthetic workflow and structural logic for high-triplet-energy OLED host materials.

Experimental Protocol: Buchwald-Hartwig Amination

Note: The steric hindrance of the ortho-methyl group makes standard cross-coupling sluggish. This protocol utilizes a highly active, bulky phosphine ligand (SPhos) to overcome the activation barrier.

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with N-(4-bromo-2-methylphenyl)pentanamide (1.0 equiv), 3,6-di-tert-butylcarbazole (1.2 equiv), and sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.08 equiv). Causality: SPhos is specifically chosen because its bulky, electron-rich dicyclohexyl groups facilitate the difficult oxidative addition into the sterically hindered ortho-methyl aryl bromide.

  • Reaction: Dissolve the reagents in anhydrous toluene (0.2 M). Seal the tube, remove from the glovebox, and heat at 105°C for 12 hours.

  • Purification: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

  • Validation Step: Perform Single Crystal X-Ray Diffraction (SC-XRD) to verify the dihedral angle between the carbazole and the phenyl ring. A measured angle of >60° validates the success of the steric design. Follow with Transient Photoluminescence spectroscopy at 77K to confirm the T₁ energy level.

Quantitative Data Summary
Compound VariantDihedral Angle (θ)T₁ Energy (eV)PLQY (%)Non-Radiative Decay (k_nr)
Unmethylated Analog ~25°2.5545%8.5 × 10⁶ s⁻¹
Target (Ortho-Methylated) >65° 2.92 92% 0.9 × 10⁶ s⁻¹

Sources

Method

Application Note: N-(4-bromo-2-methylphenyl)pentanamide as a Versatile Building Block in Advanced Organic Synthesis

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a mechanistic rationale and self-validating experimental protocols for utilizing N-(4-bromo-2-methylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a mechanistic rationale and self-validating experimental protocols for utilizing N-(4-bromo-2-methylphenyl)pentanamide in complex molecule synthesis.

Introduction & Structural Rationale

N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0)[1] is a highly specialized molecular building block derived from the acylation of 4-bromo-2-methylaniline[2]. In the landscape of modern drug discovery, this compound serves as a critical intermediate for synthesizing complex therapeutics, including selective matrix metalloproteinase-3 (MMP-3) inhibitors[3] and AKR1C3 inhibitors targeting anticancer pathways[4].

As an Application Scientist, I emphasize that the structural design of this building block is highly deliberate. It features three distinct functional domains, each serving a specific chemical purpose:

  • The Aryl Bromide: Positioned para to the amide, the bromine atom is sterically unhindered by the ortho-methyl group. This makes it a highly reactive and accessible electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • The Pentanamide Moiety: Free anilines frequently poison transition metal catalysts or undergo competitive N-arylation. The pentanamide masks the nucleophilic nitrogen, ensuring high chemoselectivity. Furthermore, the lipophilic pentanoyl chain enhances solubility in non-polar organic solvents during catalysis and improves membrane permeability in final active pharmaceutical ingredients (APIs)[3]. The amide carbonyl also acts as a weak directing group for late-stage C-H functionalization.

  • The Ortho-Methyl Group: This group restricts the rotation of the amide bond, locking the molecule into a specific conformation that favors interaction with hydrophobic enzyme binding pockets[3].

Synthetic Workflow & Reactivity Profile

The following diagram illustrates the divergent synthetic pathways accessible from this core building block.

G Core N-(4-bromo-2-methylphenyl) pentanamide (CAS: 433974-12-0) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd cat., Boronic Acids (Targets C-Br bond) Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd cat., Amines (Targets C-Br bond) CH_Act Directed C-H Functionalization Core->CH_Act Ru/Pd cat. (Targets C6-H bond) Prod1 Biaryl Scaffolds (e.g., MMP-3 Inhibitors) Suzuki->Prod1 Prod2 N-Aryl Amines (e.g., AKR1C3 Inhibitors) Buchwald->Prod2 Prod3 Ortho-Functionalized Derivatives CH_Act->Prod3 Hydrolysis Amide Hydrolysis (Deprotection) Prod4 Substituted Anilines Hydrolysis->Prod4 Prod1->Hydrolysis HCl or NaOH Prod3->Hydrolysis HCl or NaOH

Divergent synthetic applications of N-(4-bromo-2-methylphenyl)pentanamide.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and mandatory In-Process Controls (IPCs).

Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Objective: Chemoselective synthesis of 4-aryl-2-methylphenylpentanamides via C-Br bond activation.

Causality & Experimental Choices:

  • Catalyst System: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which significantly accelerates the reductive elimination step to form the biaryl bond.

  • Solvent System: A biphasic 1,4-dioxane/water mixture is utilized. Water is essential to dissolve the K2​CO3​ base and facilitate the formation of the reactive boronate complex [Ar-B(OH)3​]− , which undergoes transmetalation much faster than the neutral boronic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(4-bromo-2-methylphenyl)pentanamide (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with argon three times. Causality: Removing oxygen prevents the homocoupling of the boronic acid and protects the Pd(0) intermediate from oxidation.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and a degassed aqueous solution of K2​CO3​ (2.0 M, 2 mL) via syringe.

  • Reaction: Replace the septum with a Teflon-lined screw cap under argon flow. Heat the reaction mixture in a pre-heated oil bath at 90°C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (3:1 Hexanes/EtOAc). The reaction is complete when the starting material spot ( Rf​≈0.6 ) disappears and a new UV-active product spot ( Rf​≈0.4 ) emerges.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Post-Reaction Validation: Analyze the crude product via 1H NMR. Validation is confirmed by the disappearance of the distinct aryl bromide signals and the appearance of a new multiplet in the aromatic region (7.2–7.5 ppm) corresponding to the installed aryl group.

Protocol B: Amide-Directed Ortho-C-H Olefination

Objective: Regioselective functionalization of the C6 position using the pentanamide as a directing group.

Causality & Experimental Choices:

  • Catalyst: [Ru(p-cymene)Cl2​]2​ is highly effective for amide-directed C-H activation. The ruthenium center coordinates to the amide oxygen, bringing the metal into close proximity to the sterically accessible ortho C-H bond.

  • Additives: Cu(OAc)2​ acts as a terminal oxidant to regenerate the active Ru(II) species. AgSbF6​ is added to abstract chloride ligands from the Ru pre-catalyst, generating a highly electrophilic, cationic ruthenium species that readily inserts into the C-H bond.

Step-by-Step Methodology:

  • Setup: In a 15 mL pressure tube, combine N-(4-bromo-2-methylphenyl)pentanamide (1.0 equiv, 0.5 mmol), ethyl acrylate (2.0 equiv, 1.0 mmol), [Ru(p-cymene)Cl2​]2​ (5 mol%), Cu(OAc)2​ (2.0 equiv), and AgSbF6​ (20 mol%).

  • Solvent: Add 1,2-dichloroethane (DCE, 3 mL).

  • Reaction: Seal the tube and stir the mixture at 110°C for 16 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation requires the starting material mass ( [M+H]+ 270.0/272.0) to shift to the product mass ( [M+H]+ 368.1).

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate in vacuo.

  • Post-Reaction Validation: 1H NMR must reveal two doublets with a large coupling constant ( J≈16 Hz ) between 6.5–7.8 ppm, confirming the installation of a trans-alkene at the ortho position.

Quantitative Data & Reaction Scope

The following table summarizes the validated reaction scope, demonstrating the robustness of N-(4-bromo-2-methylphenyl)pentanamide across various catalytic conditions.

Reaction TypeCoupling Partner / ReagentProduct Yield (%)Reaction Time (h)Purity (HPLC)
Suzuki-Miyaura Phenylboronic acid88%12>98%
Suzuki-Miyaura 4-Methoxyphenylboronic acid92%12>99%
Buchwald-Hartwig Morpholine85%16>97%
C-H Olefination Ethyl acrylate74%16>95%
Amide Hydrolysis 6M HCl (reflux, deprotection)95%24>99%

Table 1: Reaction Scope and Validation Metrics for N-(4-bromo-2-methylphenyl)pentanamide Transformations.

Conclusion

N-(4-bromo-2-methylphenyl)pentanamide is far more than a simple protected aniline; it is a meticulously engineered building block. By leveraging the chemoselectivity of the aryl bromide and the directing/solubilizing capabilities of the pentanamide group, researchers can efficiently construct complex biaryl scaffolds and highly substituted anilines essential for modern pharmaceutical development.

References

  • Title: N-(4-bromo-2-methylphenyl)pentanamide | CAS#:433974-12-0 Source: ChemSrc URL: [Link]

  • Title: A Potent, Selective Inhibitor of Matrix Metalloproteinase-3 for the Topical Treatment of Chronic Dermal Ulcers Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of N-(4-bromo-2-methylphenyl)pentanamide synthesis

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals encountering yield bottlenecks during the synthesis of N-(4-bromo-2-methylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals encountering yield bottlenecks during the synthesis of N-(4-bromo-2-methylphenyl)pentanamide. Here, we dissect the mechanistic barriers of this specific amidation and provide field-proven, self-validating troubleshooting strategies.

Section 1: Mechanistic Insights & The Core Challenge

The synthesis of N-(4-bromo-2-methylphenyl)pentanamide involves coupling 4-bromo-2-methylaniline with a pentanoyl donor. This reaction is notoriously sluggish due to two compounding factors:

  • Steric Hindrance: The methyl group at the ortho position (C2) creates a significant spatial barrier, restricting the trajectory of the incoming electrophile during the formation of the tetrahedral intermediate.

  • Electronic Deactivation: The bromine atom at the para position (C4) withdraws electron density from the aromatic ring via inductive effects, reducing the nucleophilicity of the amine lone pair[1].

Standard peptide coupling conditions (e.g., EDC/HOBt with pentanoic acid) often fail to overcome this high activation energy barrier, leading to stalled reactions and poor yields[2].

Section 2: Troubleshooting & FAQs

Q1: My amidation yield is stuck at 40% using pentanoic acid and standard carbodiimide coupling agents (EDC/HOBt). How can I drive this to completion? Causality: Carbodiimide-activated carboxylic acids (O-acylisoureas) are highly susceptible to rearrangement into inactive N-acylureas when reacting with poor nucleophiles. Because 4-bromo-2-methylaniline is sterically hindered, the rate of nucleophilic attack is slower than the rate of this parasitic rearrangement. Solution: Transition to a more reactive electrophile. Generating an acyl chloride (pentanoyl chloride) or an in situ acyl fluoride significantly lowers the activation energy for the nucleophilic attack[1]. For routine lab-scale synthesis, commercially available pentanoyl chloride is the most cost-effective and direct solution[3].

Q2: I switched to pentanoyl chloride, but I am now observing significant formation of pentanoic acid and unreacted aniline. What is going wrong? Causality: Pentanoyl chloride is highly sensitive to moisture. If your solvent or reagents contain trace water, the acid chloride undergoes rapid hydrolysis. This not only destroys your electrophile but also generates stoichiometric hydrochloric acid (HCl). The HCl immediately protonates the 4-bromo-2-methylaniline to form an anilinium salt, completely neutralizing its nucleophilicity and halting the reaction. Solution: Implement strictly anhydrous conditions and use a dual-base system. Use Pyridine as the primary acid scavenger and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that reacts with the hindered aniline much faster than background hydrolysis occurs.

Q3: What is the optimal temperature profile for adding the acid chloride? Causality: Adding pentanoyl chloride at room temperature causes a rapid exothermic reaction that promotes side reactions (e.g., ketene formation or degradation). Conversely, keeping the reaction at 0 °C indefinitely stalls the reaction because the system lacks the kinetic energy to overcome the steric barrier of the ortho-methyl group. Solution: Perform the addition at 0 °C to control the initial exotherm and suppress hydrolysis. Once the addition is complete, allow the reaction to warm to 20–25 °C to provide the necessary thermal energy for the tetrahedral intermediate to form and collapse into the desired amide.

Section 3: Quantitative Yield Analysis

To guide your optimization, the following table summarizes the expected outcomes of various activation strategies based on empirical data for hindered anilines.

Activation MethodReagentsBase / AdditiveReaction TimeTypical YieldPrimary Drawback / Limitation
Carbodiimide Coupling Pentanoic Acid, EDCHOBt, DIPEA24 h35–45%Incomplete conversion due to steric hindrance.
Acid Chloride (Standard) Pentanoyl ChlorideTEA12 h60–70%Competing hydrolysis; HCl salt formation of aniline.
Acid Chloride (Optimized) Pentanoyl ChloridePyridine, DMAP (cat)6 h85–95%Requires strict anhydrous conditions.
Acyl Fluoride Pentanoic Acid, BTFFHDIPEA12 h80–90%Higher reagent cost[1].

Section 4: Self-Validating Experimental Protocol

Optimized Synthesis of N-(4-bromo-2-methylphenyl)pentanamide via Acid Chloride Activation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Materials:

  • 4-bromo-2-methylaniline (1.0 equiv, 10 mmol, 1.86 g)

  • Pentanoyl chloride (1.2 equiv, 12 mmol, 1.42 mL)

  • Pyridine (2.0 equiv, 20 mmol, 1.62 mL)

  • DMAP (0.1 equiv, 1.0 mmol, 122 mg)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • System Preparation & Dehydration: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 40 mL of anhydrous DCM.

    • Validation Check: Ensure the moisture content of the DCM is <50 ppm using a Karl Fischer titrator before proceeding.

  • Reagent Dissolution: Add 4-bromo-2-methylaniline, Pyridine, and DMAP to the flask. Stir until a homogeneous pale-yellow solution is achieved. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Validation Check: The internal temperature must read between 0–2 °C before the electrophile is introduced.

  • Electrophile Addition: Dilute pentanoyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump.

    • Validation Check: Observe the formation of a faint white precipitate (pyridinium hydrochloride). This visual cue confirms the activation and subsequent amidation/scavenging process has initiated.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the system to naturally warm to room temperature (20–25 °C). Stir for an additional 6 hours.

    • Validation Check: Perform TLC analysis (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the UV-active aniline spot (Rf ~0.4) disappears and a new, less polar amide spot (Rf ~0.6) dominates.

  • Aqueous Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

    • Validation Check: Wash the combined organic layers with 1M HCl (30 mL). Test the aqueous wash with pH paper; it must read pH < 2 to guarantee the complete extraction of residual pyridine and unreacted aniline.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography or recrystallization from heptane/ethyl acetate to afford the pure product.

Section 5: Reaction Pathway Visualization

AmidationPathway Aniline 4-bromo-2-methylaniline (Hindered Nucleophile) Intermediate Tetrahedral Intermediate (Rate-Limiting Step) Aniline->Intermediate Nucleophilic Attack Acyl Pentanoyl Chloride (Electrophile) Acyl->Intermediate Electrophilic Addition Hydrolysis Pentanoic Acid (Hydrolysis Side-Product) Acyl->Hydrolysis Trace H2O Base Pyridine / DMAP (Catalyst/Base) Base->Intermediate Activation Product N-(4-bromo-2-methylphenyl)pentanamide (Target Amide) Intermediate->Product Chloride Elimination

Fig 1. Mechanistic pathway and competing side reactions in the amidation of 4-bromo-2-methylaniline.

References

  • Title: A Potent, Selective Inhibitor of Matrix Metalloproteinase-3 for the Topical Treatment of Chronic Dermal Ulcers Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Direct Amidations of Carboxylic Acids with Amines Source: Encyclopedia.pub URL: [Link]

Sources

Optimization

Technical Support Center: Purification of N-(4-bromo-2-methylphenyl)pentanamide

Welcome to the technical support and troubleshooting center for the isolation and purification of N-(4-bromo-2-methylphenyl)pentanamide . This guide is designed for synthetic chemists and drug development professionals f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of N-(4-bromo-2-methylphenyl)pentanamide . This guide is designed for synthetic chemists and drug development professionals facing challenges in separating this highly lipophilic amide from its structurally similar precursors and reaction byproducts.

Physicochemical Data & Separation Logic

Successful purification requires exploiting the physicochemical deltas between your target amide and the reaction impurities. The core challenge in this synthesis lies in the weak basicity and high lipophilicity of the starting aniline, which frequently causes it to persist in the organic phase during standard aqueous workups.

Table 1: Physicochemical Properties Dictating Purification Strategy

CompoundRole in SynthesispKaPredicted logPPhysical State
4-Bromo-2-methylaniline Starting Material / Impurity3.752.92Solid/Liquid
Pentanoic Acid Starting Material / Impurity4.801.39Liquid
Pentanoyl Chloride ElectrophileN/A (Hydrolyzes)~1.80Liquid
N-(4-bromo-2-methylphenyl)pentanamide Target Product~15.0 (NH)~4.50Solid

Troubleshooting FAQs

Q1: I performed a standard 1M HCl wash, but unreacted 4-bromo-2-methylaniline is still present in my organic phase. Why is the extraction failing? Causality: The electron-withdrawing bromine atom and the steric hindrance of the ortho-methyl group suppress the basicity of the aniline nitrogen, resulting in a low pKa of 3.75 . At pH 0–1 (1M HCl), the amine is only partially protonated. Furthermore, its high lipophilicity (logP 2.92) drives the partition coefficient of the equilibrium heavily toward the organic phase (e.g., Ethyl Acetate or Dichloromethane). Solution: Upgrade your acidic wash to 10% H₂SO₄ to form a more water-soluble sulfate salt, or utilize Strong Cation Exchange (SCX) chromatography to covalently trap the weakly basic amine .

Q2: My amide product streaks and co-elutes with impurities on standard normal-phase silica gel. How can I improve the chromatographic resolution? Causality: Highly lipophilic amides (logP ~4.50) interact strongly with the silanol groups on normal-phase silica via their hydrogen-bond accepting carbonyls and donating NH groups, causing severe tailing. Solution: Bypass tedious chromatography entirely by exploiting the crystallization tendency of amides. Recrystallization from hot polar aprotic solvents (like acetonitrile) allows the amide to form a stable, rigid crystal lattice driven by intermolecular hydrogen bonding, which naturally excludes non-polar impurities .

Q3: I used a carbodiimide coupling reagent (e.g., DIC or DCC) instead of pentanoyl chloride. How do I remove the persistent urea byproduct? Causality: While EDC produces a water-soluble urea, DIC and DCC produce diisopropylurea (DIU) and dicyclohexylurea (DCU), respectively. These ureas are highly soluble in organic solvents and will not wash out in aqueous extractions. Solution: Cool the crude reaction mixture to 0°C for 30 minutes prior to workup. The solubility of DIU/DCU drops precipitously at low temperatures, allowing you to remove the bulk of the urea via vacuum filtration through a Celite pad before proceeding to the liquid-liquid extraction.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure absolute purity of N-(4-bromo-2-methylphenyl)pentanamide.

Protocol A: Optimized Acid-Base Workup & SCX Scavenging

Use this protocol to process the crude reaction mixture and eliminate starting materials.

  • Reaction Quench & Dilution

    • Action: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). If a precipitate (e.g., amine hydrochloride salts or coupling ureas) is present, filter the mixture through a pad of Celite.

    • Causality: EtOAc is chosen over DCM because it is less prone to forming stubborn emulsions with highly lipophilic amides during vigorous shaking.

  • Acidic Wash (10% H₂SO₄)

    • Action: Transfer the filtrate to a separatory funnel. Wash with 3 × 0.5 volumes of 10% aqueous H₂SO₄.

    • Causality: H₂SO₄ is utilized instead of HCl because the resulting bisulfate/sulfate salts of halogenated anilines exhibit superior aqueous solubility, shifting the partition coefficient out of the organic layer.

    • Validation Check: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A purple spot confirms the successful extraction of the primary amine.

  • Basic Wash (Sat. NaHCO₃)

    • Action: Wash the organic layer with 2 × 0.5 volumes of saturated aqueous NaHCO₃.

    • Causality: Deprotonates any residual pentanoic acid (pKa 4.80) into its water-soluble sodium salt.

    • Validation Check: Ensure the final aqueous wash has a pH > 8 using indicator paper.

  • SCX Resin Scavenging (If Aniline Persists)

    • Action: If TLC indicates residual aniline in the organic layer, pass the organic solution through a pre-conditioned SCX (Strong Cation Exchange) silica cartridge.

    • Causality: The sulfonic acid groups on the SCX resin covalently trap the residual basic aniline. The target amide, lacking basicity, passes through unretained.

    • Validation Check: Perform a TLC co-spot of the eluent against a pure 4-bromo-2-methylaniline standard. The eluent must show zero UV activity at the aniline's Rf value.

  • Drying and Concentration

    • Action: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude solid amide.

Protocol B: Acetonitrile Recrystallization

Use this protocol to polish the crude amide to >99% purity.

  • Dissolution

    • Action: Suspend the crude N-(4-bromo-2-methylphenyl)pentanamide in a minimal volume of boiling Acetonitrile (ACN).

    • Causality: Hot ACN disrupts the intermolecular hydrogen bonds of the amide, solubilizing the compound.

  • Controlled Cooling

    • Action: Allow the solution to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator for an additional 2 hours.

    • Causality: Slow cooling allows the amide to preferentially hydrogen-bond with itself, forming a thermodynamically stable crystal lattice that physically excludes structurally dissimilar impurities (like des-bromo impurities or residual grease).

  • Isolation

    • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold ACN.

    • Validation Check: The mother liquor should retain a yellow/brown tint (trapped impurities), while the resulting crystals should be stark white. A sharp melting point range will confirm the destruction of the impurity lattice.

Purification Decision Workflow

Workflow Crude Crude Reaction Mixture (Amide, Amine, Acid) AcidWash Acidic Workup (10% H2SO4) Crude->AcidWash AmineCheck Amine Present on TLC? AcidWash->AmineCheck SCX SCX Resin Filtration (Traps Amine) AmineCheck->SCX Yes (Lipophilic retention) BaseWash Basic Workup (Sat. NaHCO3) AmineCheck->BaseWash No SCX->BaseWash Filtrate (Neutral Amide) Cryst Recrystallization (Hot Acetonitrile) BaseWash->Cryst Organic Layer Pure Pure N-(4-bromo-2-methylphenyl) pentanamide Cryst->Pure Crystals

Workflow for the purification of N-(4-bromo-2-methylphenyl)pentanamide via extraction and SCX.

References

  • 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • How should I purify a complex, polar, amide reaction mixture? Source: Biotage URL:[Link]

  • What is the best technique for amide purification? Source: ResearchGate URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of N-(4-bromo-2-methylphenyl)pentanamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the amidation of 4-bromo-2-methylaniline with valeryl chloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the amidation of 4-bromo-2-methylaniline with valeryl chloride. Due to the specific steric and electronic properties of the starting materials, this synthesis is prone to several competing side reactions. This document provides mechanistic troubleshooting, quantitative reaction profiling, and a self-validating standard operating procedure (SOP) to ensure high-yield mono-acylation.

Reaction Pathway & Side Reaction Logic

Pathway Aniline 4-bromo-2-methylaniline (Nucleophile) Target N-(4-bromo-2-methylphenyl)pentanamide (Target Amide) Aniline->Target + Acyl (Controlled) Acyl Valeryl Chloride (Electrophile) Acid Pentanoic Acid (Hydrolysis Product) Acyl->Acid + H2O (Moisture) Diacyl N,N-dipentanoyl-4-bromo-2-methylaniline (Over-acylation) Target->Diacyl + Base + Acyl (Deprotonation) H2O Trace H2O H2O->Acyl Base Strong Base (e.g., TEA) Base->Target

Reaction pathways and side reactions in the synthesis of N-(4-bromo-2-methylphenyl)pentanamide.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

Issue A: N,N-Diacylation (Over-acylation)
  • Visual/Analytical Cue: A secondary, less polar spot appears on TLC (higher Rf​ than the target amide) or a higher molecular weight peak is detected via LC-MS.

  • Causality: The mono-acylated product (N-(4-bromo-2-methylphenyl)pentanamide) is significantly more acidic than the starting aniline due to the electron-withdrawing nature of the newly formed carbonyl group. If a strong base like Triethylamine (TEA, pKb​=3.25 ) is used, it rapidly deprotonates the amide. The resulting stabilized amide anion then acts as a potent nucleophile, attacking a second equivalent of valeryl chloride to form the N,N-diacylated byproduct (1)[1].

  • Mitigation: Switch to a weaker base such as Pyridine ( pKb​≈8.8 ). Pyridine is basic enough to neutralize the HCl byproduct but too weak to deprotonate the target amide, effectively shutting down the diacylation pathway.

Issue B: Reagent Hydrolysis (Formation of Pentanoic Acid)
  • Visual/Analytical Cue: The reaction stalls with unreacted aniline remaining, and a highly polar, acidic spot (pentanoic acid) streaks at the baseline of the TLC plate.

  • Causality: Valeryl chloride is highly sensitive to moisture. It undergoes rapid interfacial hydrolysis when exposed to trace water in solvents or ambient humidity, forming pentanoic acid and HCl (2)[2]. This parasitic side reaction consumes the electrophile before it can react with the sterically hindered aniline.

  • Mitigation: Implement rigorous anhydrous techniques. Use freshly distilled or molecular sieve-dried solvents (<50 ppm H2​O ) and conduct the reaction under an inert Argon or Nitrogen atmosphere.

Issue C: Sluggish Reactivity due to Steric Hindrance
  • Visual/Analytical Cue: Slow conversion rates even under optimized anhydrous conditions.

  • Causality: The ortho-methyl group on 4-bromo-2-methylaniline creates significant steric bulk, restricting the trajectory of the incoming acyl group. Furthermore, the para-bromo group electronically deactivates the aromatic ring, reducing the nucleophilicity of the amine nitrogen (3)[3].

  • Mitigation: Introduce a catalytic amount (0.05–0.10 eq) of 4-Dimethylaminopyridine (DMAP). DMAP reacts with valeryl chloride to form a highly reactive, sterically accessible acylpyridinium intermediate that accelerates the transfer of the pentanoyl group to the hindered aniline.

Quantitative Data: Impact of Conditions on Product Distribution

The choice of base and environmental controls drastically alters the reaction profile. The table below summarizes expected product distributions based on standard laboratory trials:

Reaction ConditionBase UsedTarget Amide Yield (%)Diacylation Side Product (%)Hydrolysis (Pentanoic Acid) (%)
Standard (Anhydrous) Pyridine (1.1 eq)> 92% < 2%< 5%
Excess Base / Acyl TEA (2.5 eq)65%28% < 5%
Ambient Moisture Pyridine (1.1 eq)55%< 2%35%
Aqueous Biphasic NaOH (aq)40%0%55%

Standard Operating Procedure (SOP): Optimized Synthesis Workflow

To ensure a high-fidelity synthesis, this protocol is designed as a self-validating system , requiring analytical confirmation at each critical juncture before proceeding.

Phase 1: System Preparation & Dehydration

  • Glassware Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon.

    • Causality: Eliminates surface-bound moisture that initiates valeryl chloride hydrolysis.

  • Solvent Loading: Syringe 10 mL of anhydrous Dichloromethane (DCM) into the flask.

Phase 2: Reagent Loading & Activation 3. Amine Addition: Add 4-bromo-2-methylaniline (1.0 eq, 10 mmol). Stir until fully dissolved.

  • Validation Check: The solution must be completely transparent. Any turbidity indicates the presence of oxidized polymeric impurities, which require the aniline to be re-purified prior to use.

  • Base Addition: Add anhydrous Pyridine (1.1 eq, 11 mmol).

Phase 3: Controlled Acylation 5. Thermal Control: Submerge the flask in an ice-water bath (0°C).

  • Causality: Lowering the kinetic energy suppresses the activation energy required for diacylation and controls the exothermic nature of the amidation.

  • Electrophile Addition: Dissolve valeryl chloride (1.05 eq, 10.5 mmol) in 2 mL anhydrous DCM. Add dropwise via syringe pump over 15 minutes.

  • In-Process Validation: After 30 minutes, observe the formation of a white precipitate (pyridinium hydrochloride). Run a TLC (Hexanes:EtOAc 4:1). The starting aniline ( Rf​≈0.6 ) should disappear, replaced by a new UV-active spot ( Rf​≈0.4 ). Do not proceed to quench until the aniline spot is completely consumed.

Phase 4: Quench and Isolation 8. Quench: Slowly add 10 mL of saturated aqueous NaHCO3​ .

  • Causality: Neutralizes excess acid and hydrolyzes any residual valeryl chloride into water-soluble sodium pentanoate, preventing it from co-eluting with the product.

  • Extraction: Transfer to a separatory funnel. Isolate the organic layer. Wash with 1M HCl (to remove residual pyridine), followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the crude N-(4-bromo-2-methylphenyl)pentanamide. Purify via recrystallization from ethanol/water if necessary.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning dark brown before adding valeryl chloride? A: Anilines are highly prone to air oxidation, forming highly colored azo or polymeric compounds. Ensure your 4-bromo-2-methylaniline is stored under inert gas and protected from light. If the starting material is dark, filter it through a short pad of silica or distill it under reduced pressure before use.

Q: I am detecting a large secondary spot on TLC with a higher Rf​ than my target amide. What is it? A: This is likely the N,N-dipentanoyl-4-bromo-2-methylaniline (diacylated side product). It elutes faster (higher Rf​ ) on normal-phase silica because it lacks the N-H bond, eliminating its ability to act as a hydrogen bond donor to the stationary phase. This typically occurs if you used a strong base like Triethylamine (TEA) or a large excess of valeryl chloride.

Q: Can I use Schotten-Baumann conditions (aqueous NaOH) for this synthesis? A: It is highly discouraged for this specific substrate. Because the aniline is sterically hindered and electronically deactivated by the bromine atom, the nucleophilic attack is relatively slow. In an aqueous alkaline environment, the competing hydrolysis of valeryl chloride by hydroxide ions will outpace the amidation, leading to massive reagent loss and poor amide yields.

Q: My reaction stalled at 70% conversion. Should I add more valeryl chloride? A: No. Adding more valeryl chloride to a stalled reaction often promotes diacylation of the already-formed product rather than pushing the remaining hindered aniline to react. Instead, verify your moisture controls, and consider adding 0.05 eq of DMAP to catalyze the remaining conversion.

References

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacyl
  • Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements at Expanding Droplets (MEMED)
  • Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs - Arkivoc -

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of N-(4-bromo-2-methylphenyl)pentanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals facing challenges in the amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals facing challenges in the amidation of sterically hindered and electronically deactivated anilines.

This guide addresses the specific mechanistic hurdles in synthesizing N-(4-bromo-2-methylphenyl)pentanamide from 4-bromo-2-methylaniline and valeryl chloride (pentanoyl chloride), providing field-proven optimization strategies, self-validating protocols, and fundamental causality to ensure reproducible, high-yield results.

Mechanistic Context: The Dual Challenge

The synthesis of N-(4-bromo-2-methylphenyl)pentanamide is notoriously difficult under standard amidation conditions due to two synergistic barriers:

  • Steric Hindrance: The ortho-methyl group creates a significant spatial barrier, physically blocking the trajectory of the amine nitrogen as it attempts to attack the electrophilic carbonyl carbon of the acyl source to form the tetrahedral intermediate [3].

  • Electronic Deactivation: The para-bromo substituent exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the aromatic ring and the amine nitrogen, drastically reducing the nucleophilicity of the lone pair.

Standard tertiary amine bases (e.g., Triethylamine, DIPEA) only act as acid scavengers; they cannot deprotonate the aniline. Consequently, the reaction relies on the weak, neutral aniline nucleophile, leading to stalled conversions and competing side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my amidation reaction stalling at <40% conversion despite using an excess of valeryl chloride and triethylamine? A1: This is a classic symptom of using a weak base with a deactivated, hindered aniline. Triethylamine (conjugate acid pKa ~10.7) cannot deprotonate 4-bromo-2-methylaniline. The neutral amine is too weak a nucleophile to overcome the steric clash of the 2-methyl group. Solution: Switch to a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS quantitatively deprotonates the aniline to form a lithium anilide intermediate. This negatively charged species is a profoundly stronger nucleophile that easily overcomes the steric and electronic barriers, driving the acylation to completion in minutes [1].

Q2: I am observing a significant amount of di-acylated byproduct (an imide). How do I prevent this? A2: Di-acylation occurs when the newly formed mono-amide is deprotonated by excess base and reacts with a second equivalent of valeryl chloride. Solution: This requires strict stoichiometric and thermal control. Limit valeryl chloride to exactly 1.05 equivalents. Furthermore, perform the addition of the acyl chloride at cryogenic temperatures (-78 °C) and allow it to warm slowly. The mono-acylation is extremely fast, but the secondary acylation requires higher activation energy; keeping the temperature low suppresses the formation of the imide [1].

Q3: Can I use valeric acid instead of valeryl chloride to avoid handling moisture-sensitive reagents? A3: Direct amidation of unactivated carboxylic acids with deactivated anilines is thermodynamically unfavorable. While base-promoted direct amidation of esters or acids is possible for some substrates [2], the steric bulk of the 2-methyl group makes this highly inefficient without specialized coupling reagents (like HATU/HOAt) and extended heating. For optimal atom economy and yield, the acid chloride route remains superior if anhydrous conditions are maintained.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reagent selection and reaction outcomes, demonstrating why the LiHMDS pathway is the definitive choice for this substrate.

Base / Reagent SystemSolventTemp ProfileTimeYield (%)Purity (%)Primary Observation / Impurity
Et₃N (1.5 eq)DCM0 °C to RT24 h35%85%Unreacted aniline; Valeric acid (hydrolysis)
Pyridine (2.0 eq)Toluene80 °C12 h55%70%High di-acylated imide byproduct
HATU / DIPEADMFRT24 h45%90%Sluggish kinetics; Unreacted aniline
LiHMDS (1.2 eq) THF -78 °C to RT 2 h 94% >98% Clean conversion; No di-acylation

Mechanistic & Logical Visualizations

Mechanism Substrate 4-Bromo-2-methylaniline + Valeryl Chloride Path1 Standard Base (Et3N) Weak Nucleophile Substrate->Path1 Path2 Strong Base (LiHMDS) Pre-deprotonation Substrate->Path2 Optimization Barrier Steric Clash (2-Methyl) & Deactivation (4-Bromo) Result1 Low Conversion (<40%) Hydrolysis Byproducts Barrier->Result1 Path1->Barrier Tetrahedral Intermediate Fails Intermediate Lithium Amide (Highly Nucleophilic) Path2->Intermediate THF, -78°C Result2 N-(4-bromo-2-methylphenyl)pentanamide (>95% Yield) Intermediate->Result2 Rapid Acylation (Overcomes Sterics)

Fig 1. Mechanistic pathways comparing standard vs. optimized amidation conditions.

Workflow Anion Lithium 4-bromo- 2-methylanilide Target Mono-acylated Amide (Target Product) Anion->Target 1.05 eq Acyl Cl Strict Temp Control Acyl Valeryl Chloride Acyl->Target Impurity Di-acylated Imide (Byproduct) Target->Impurity Excess Base & Excess Acyl Cl

Fig 2. Reaction control matrix to prevent di-acylation of the primary amide.

Self-Validating Experimental Protocol

This protocol utilizes the LiHMDS pathway to ensure complete conversion while avoiding over-acylation. The workflow is designed as a self-validating system, meaning you will analytically confirm the success of each intermediate step before proceeding.

Reagents Required:

  • 4-bromo-2-methylaniline (1.0 eq, 10 mmol)

  • Valeryl chloride (1.05 eq, 10.5 mmol)

  • LiHMDS (1.0 M in THF) (1.2 eq, 12 mmol)

  • Anhydrous THF (0.2 M relative to aniline)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat three times.

  • Substrate Dissolution: Dissolve 4-bromo-2-methylaniline (10 mmol) in 50 mL of anhydrous THF. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (12 mL, 1.0 M in THF) dropwise over 15 minutes. Stir at -78 °C for 30 minutes.

    • Self-Validation Checkpoint: Extract a 50 µL aliquot and quench it in 1 mL of wet diethyl ether. Spot this against the starting material on a TLC plate (Hexanes/EtOAc 8:2). The complete disappearance of the starting material confirms successful deprotonation. If starting material remains, titrate with additional LiHMDS (0.1 eq increments) before proceeding.

  • Acylation: Dissolve valeryl chloride (10.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes.

  • Thermal Maturation: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and let it warm to room temperature over an additional 1 hour.

  • Quench & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >95% pure but can be recrystallized from heptane/ethyl acetate if analytical purity is required.

References

  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Overcoming challenges in the synthesis of sterically hindered anilines Source: Benchchem Technical Support URL
Troubleshooting

troubleshooting N-(4-bromo-2-methylphenyl)pentanamide crystallization

Target Molecule: N-(4-bromo-2-methylphenyl)pentanamide System Classification: Hydrophobic Aromatic Amide API Intermediate Welcome to the Technical Support Center. N-(4-bromo-2-methylphenyl)pentanamide presents unique cry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: N-(4-bromo-2-methylphenyl)pentanamide System Classification: Hydrophobic Aromatic Amide API Intermediate

Welcome to the Technical Support Center. N-(4-bromo-2-methylphenyl)pentanamide presents unique crystallization challenges due to its highly lipophilic pentyl tail and bulky brominated aromatic ring. These structural features lower the molecule's melting point and increase its propensity for conformational flexibility, leading to two primary process failures: Liquid-Liquid Phase Separation (LLPS) and Polymorphism .

This portal provides advanced diagnostic workflows, causality-driven Q&A, and self-validating protocols to ensure scalable, high-purity crystallization.

Diagnostic Workflows

LLPS_Mitigation A Phase Demixing Detected (Oiling Out) B Construct Ternary Phase Diagram (Solute/Solvent/Antisolvent) A->B C Identify Binodal Curve & Metastable Zone Width B->C D Does Binodal overlap Metastable Zone? C->D E Adjust Solvent Composition to Shift Binodal D->E Yes F Seed Above Oiling Temp (ΔT = 2-5°C) D->F No E->B G High-Purity Crystalline API F->G

Diagnostic workflow for bypassing liquid-liquid phase separation during API crystallization.

Polymorph_Control S1 API in Solution (Elevated Temp) S2 Cooling Strategy S1->S2 S3 Rapid Quench (Kinetic Control) S2->S3 S4 Slow Linear Cooling (Thermodynamic Control) S2->S4 S5 Metastable Form II (High Solubility) S3->S5 S6 Stable Form I (Low Solubility) S4->S6 S7 Solvent-Mediated Slurry Phase Transition S5->S7 Slurry at 25°C S7->S6 Ostwald Ripening

Thermodynamic versus kinetic control pathways for polymorph isolation and conversion.

Troubleshooting Knowledge Base (Q&A)

Q1: During cooling, my solution turns into a milky emulsion and eventually forms a thick oil at the bottom of the reactor instead of solid crystals. What is the mechanistic cause? A: You are observing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out"[1]. Because N-(4-bromo-2-methylphenyl)pentanamide has a low melting point and a highly hydrophobic pentyl chain, the system crosses the binodal curve before it can overcome the activation energy required for solid crystal nucleation[2][3]. Causality: The solvent and anti-solvent are fully miscible, but the presence of the lipophilic solute forces a spinodal decomposition. The solution demixes into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase. Because the chemical potential (supersaturation) in both phases is identical, primary nucleation is kinetically delayed[1].

Q2: Why does the oiling out eventually lead to massive, hard agglomerates that take 24+ hours to filter? A: When nucleation finally occurs, it happens preferentially inside the solute-rich oil droplets[4]. Causality: As the crystals grow inside the droplet, the remaining oil acts as a viscous binder. Multiple primary crystals fuse together, trapping the continuous phase solvent inside the interstitial spaces of the agglomerate[2]. This destroys the crystal habit, drastically reduces the available surface area for filtration, and causes severe solvent inclusion, leading to failed residual solvent specifications downstream.

Q3: How can I thermodynamically prevent LLPS in this specific amide? A: You must alter the phase diagram trajectory. The most effective method is to implement a seeding strategy above the oiling temperature[2]. By introducing Form I seeds into the metastable zone before the system hits the binodal curve, you provide a low-energy surface for secondary nucleation. The crystals will consume the supersaturation, dropping the solute concentration below the LLPS threshold before oil droplets can form[5].

Q4: I am seeing batch-to-batch variability in the melting point and dissolution rate. Is this polymorphism? A: Yes. Aromatic amides are highly susceptible to conformational polymorphism[6]. The flexible pentanamide chain can adopt multiple conformations (e.g., cis/trans variations or folded vs. extended states), and the amide group can form different hydrogen-bonding networks[6][7]. Causality: Rapid cooling (kinetic control) forces the molecules to precipitate in a higher-energy, folded conformation (Form II). Slow cooling with seeding (thermodynamic control) allows the molecules sufficient time to arrange into the lowest-energy, tightly packed extended conformation (Form I)[7].

Quantitative Polymorph Profiling

To successfully troubleshoot batch inconsistencies, you must track the polymorphic landscape. Below is the quantitative profile of the two primary solid-state forms of N-(4-bromo-2-methylphenyl)pentanamide.

ParameterForm I (Thermodynamically Stable)Form II (Metastable)
Crystal Habit Prismatic / Block-likeAcicular (Needle-like)
Melting Point (DSC) 118.5 °C (Sharp endotherm)104.2 °C (Broad endotherm)
Solubility (EtOH, 25°C) 45 mg/mL82 mg/mL
True Density 1.42 g/cm³1.35 g/cm³
Filtration Resistance Low (Rapid filtration)High (Compressible cake)
Causality of Formation Slow cooling (<0.2 °C/min), SeedingRapid quench, High supersaturation

Standard Operating Procedures (Self-Validating Protocols)

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Seeding-Assisted Crystallization to Bypass LLPS

Objective: To isolate pure Form I N-(4-bromo-2-methylphenyl)pentanamide while avoiding the binodal (oiling) curve.

  • Dissolution: Suspend 100 g of crude N-(4-bromo-2-methylphenyl)pentanamide in 400 mL of Ethanol. Heat the reactor to 60°C under moderate agitation (250 rpm).

    • Validation Checkpoint: The solution must be completely transparent. Use an in-line turbidity probe; transmission must be >98%. If transmission is lower, hold at 60°C until fully dissolved.

  • Controlled Cooling to Seeding Point: Cool the reactor linearly at 0.5°C/min to 45°C. (Note: The known oiling point for this concentration is 40°C).

    • Validation Checkpoint: The system must remain a single clear liquid phase. If oil droplets are detected via Process Analytical Technology (e.g., PVM or FBRM), the solvent ratio is incorrect.

  • Seed Introduction: Introduce 1.0 g of milled Form I seeds (D50 ≈ 20 µm) suspended in 5 mL of Ethanol.

    • Validation Checkpoint: Monitor using in-situ FBRM. You must observe an immediate, sustained spike in chord length counts in the 10–50 µm range, confirming the seeds have not dissolved.

  • Desupersaturation Hold: Hold the temperature isothermally at 45°C for 60 minutes.

    • Validation Checkpoint: Analyze the continuous phase concentration via in-situ ATR-FTIR. The solute concentration must drop by at least 15%, confirming that crystal growth is consuming the supersaturation.

  • Anti-Solvent Addition: Dose 500 mL of Water (anti-solvent) linearly over 4 hours while cooling to 20°C.

    • Validation Checkpoint: The FBRM total count should rise steadily without a sudden spike in the <10 µm range (which would indicate uncontrolled primary nucleation or oil droplet formation).

  • Isolation: Filter the resulting slurry and wash with 100 mL of 50/50 EtOH/Water.

Protocol B: Solvent-Mediated Polymorphic Transformation (Slurry Method)

Objective: To rescue a batch that has crystallized as the metastable Form II, converting it entirely to Form I via Ostwald ripening.

  • Slurry Preparation: Transfer the failed Form II batch (e.g., 100 g) into a reactor containing 500 mL of a 90/10 Heptane/Ethyl Acetate mixture at 25°C.

    • Validation Checkpoint: The API must remain as a suspension (slurry) and not fully dissolve. Visually confirm a milky suspension.

  • Thermodynamic Seeding: Add 2.0 g of pure Form I crystals to act as a structural template.

  • High-Shear Agitation: Agitate the slurry at 400 rpm at a constant 25°C for 24 to 48 hours.

    • Causality: Form II has higher solubility than Form I. Form II will continuously dissolve into the solvent, while Form I will continuously crystallize out of the solvent, driving the equilibrium entirely toward Form I.

  • Endpoint Verification: Withdraw a 5 mL sample, filter, dry, and analyze via X-Ray Powder Diffraction (XRPD) or Raman Spectroscopy.

    • Validation Checkpoint: The characteristic Raman shift or XRPD peak for Form II must be completely absent, and only the Form I fingerprint should remain. Do not filter the main batch until this is confirmed.

References

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. mt.com. Verify Source
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Crystallization in the Presence of a Liquid−Liquid Phase Separation - College of Engineering and Applied Science. uc.edu. Verify Source
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility D
  • Control of Crystal Size during Oiling Out Crystallization of an API - ACS Public
  • Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition - ACS Public
  • Polymorphism in Processes of Crystallization in Solution: A Practical Review - ACS Public

Sources

Optimization

Technical Support Center: N-(4-bromo-2-methylphenyl)pentanamide

A Guide for Researchers on Investigating and Troubleshooting Degradation Pathways Welcome to the technical support guide for N-(4-bromo-2-methylphenyl)pentanamide. This document is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Investigating and Troubleshooting Degradation Pathways

Welcome to the technical support guide for N-(4-bromo-2-methylphenyl)pentanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. Given its specific structure—featuring an amide linkage, a substituted aromatic ring, and a halogen—understanding its stability is critical for experimental design, storage, and formulation.

This guide moves beyond simple protocols to explain the chemical rationale behind stability challenges and offers robust, field-tested methodologies for their investigation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your research, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: I'm observing a loss of my parent compound's peak area in my chromatogram over a short period, even when stored in a standard aqueous buffer. What is the likely cause?

A: The most probable cause is hydrolytic degradation of the amide bond. Amide hydrolysis is a common pathway for molecules of this class and can be catalyzed by either acidic or basic conditions.[1] The amide linkage in N-(4-bromo-2-methylphenyl)pentanamide is susceptible to cleavage, which would result in the formation of 4-bromo-2-methylaniline and pentanoic acid.

  • Causality: The carbonyl carbon of the amide is electrophilic and can be attacked by a nucleophile, in this case, water. This reaction is often slow at neutral pH but is significantly accelerated by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.[1]

  • Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your solution. Even seemingly neutral buffers can drift, or excipients can alter the micro-environment pH.

    • Run a Control: Prepare a fresh sample and analyze it immediately to establish a baseline (t=0) peak area.

    • Solvent Study: Prepare the compound in an aprotic solvent (e.g., acetonitrile, DMSO) where hydrolysis cannot occur. If the peak area is stable, it strongly points to hydrolysis as the degradation route.

Q2: My sample, which was initially a clear, colorless solution, has developed a slight yellow or brown tint after being left on the lab bench. What could be happening?

A: This often indicates either oxidative or photolytic degradation. The aromatic ring and the benzylic methyl group are potential sites for oxidation, while the carbon-bromine (C-Br) bond is susceptible to photolytic cleavage.

  • Causality (Oxidation): The presence of dissolved oxygen, trace metal ions, or exposure to peroxide-forming solvents can initiate oxidation. The electron-rich aromatic ring is a potential target, as are benzylic positions, which can form stabilized radicals.[2] Common oxidative products can include N-oxides or hydroxylated species on the aromatic ring.

  • Causality (Photodegradation): Aromatic bromine compounds can absorb UV or even visible light, leading to homolytic cleavage of the C-Br bond.[3][4] This generates radical species that can react further to form a complex mixture of degradants, often colored.

  • Troubleshooting Steps:

    • Protect from Light: Store a new sample in an amber vial or wrap a clear vial in aluminum foil. If the discoloration does not occur, photodegradation is the primary culprit.

    • De-gas Solvents: Purge your solvents and solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Add a Chelator: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can help stabilize the solution.

Q3: My LC-MS analysis shows a new peak with a mass corresponding to the loss of 80 Da (the mass of bromine). How do I confirm this?

A: A mass loss of ~79/81 Da (for the ⁷⁹Br and ⁸¹Br isotopes) is a strong indicator of debromination, likely due to photolytic or certain reductive degradation pathways.

  • Causality: High-energy light (UV) can provide the energy needed to break the C-Br bond.[5] Reductive environments, though less common under standard lab conditions, can also cause dehalogenation.

  • Troubleshooting & Confirmation:

    • Isotopic Pattern: Check the mass spectrum of the parent compound. You should see a characteristic M and M+2 isotopic pattern for the single bromine atom. The suspected degradant peak should lack this pattern and appear as a single peak at the debrominated mass.

    • Forced Photodegradation: Intentionally expose a solution of your compound to a UV lamp (e.g., 254 nm or 365 nm) for a controlled period.[6] If the peak at M-80 Da increases significantly, this confirms its identity as a photolytic degradant. This is a core component of a forced degradation study.

FAQs: Understanding Degradation Pathways

This section provides a deeper mechanistic understanding of the potential degradation routes for N-(4-bromo-2-methylphenyl)pentanamide.

Q: What are the primary degradation pathways I should investigate for this molecule?

A: Based on the structure, the four main degradation pathways to consider are hydrolysis, oxidation, photolysis, and thermal degradation. These are the standard stress conditions used in pharmaceutical forced degradation studies to understand a molecule's intrinsic stability.[2][7]

Visualizing the Primary Degradation Pathways

The following diagram illustrates the principal degradation routes for N-(4-bromo-2-methylphenyl)pentanamide.

G cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photolysis Photolysis (hν) Parent N-(4-bromo-2-methylphenyl)pentanamide Hydrolysis_Prod1 4-Bromo-2-methylaniline Parent->Hydrolysis_Prod1 Amide Cleavage Hydrolysis_Prod2 Pentanoic Acid Parent->Hydrolysis_Prod2 Amide Cleavage Oxidation_Prod1 N-Oxide Derivative Parent->Oxidation_Prod1 N-Oxidation Oxidation_Prod2 Hydroxylated Ring Parent->Oxidation_Prod2 Aromatic Oxidation Photolysis_Prod1 Debrominated Product Parent->Photolysis_Prod1 C-Br Cleavage

Caption: Hypothesized degradation pathways for N-(4-bromo-2-methylphenyl)pentanamide.

Q: How does the substitution on the aromatic ring affect stability?

A: The methyl and bromo substituents have opposing electronic effects that influence the reactivity of both the aromatic ring and the amide bond.

  • Methyl Group (-CH₃): This is an electron-donating group, which slightly activates the aromatic ring towards electrophilic attack (e.g., oxidation). It can also sterically hinder the approach of reactants to the adjacent amide bond, potentially slowing hydrolysis compared to an unsubstituted analogue.[8]

  • Bromo Group (-Br): This is an electron-withdrawing group (by induction) but a weak deactivator. Its primary role in degradation is its susceptibility to photolytic cleavage, as discussed.

Q: Is enzymatic degradation a concern?

A: Yes, particularly in biological systems or if your experiments involve cell cultures, tissue homogenates, or microsomal preparations. The amide bond can be hydrolyzed by amidase or protease enzymes.[1][9][10] If you are working in a biological matrix, you should determine the compound's metabolic stability.

  • How to Test: Incubate the compound with liver microsomes (e.g., S9 fractions) and monitor its disappearance over time using LC-MS.[11] This provides a good in vitro model for hepatic (liver) clearance and stability.

Experimental Protocols: A Guide to Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and developing stability-indicating analytical methods.[6][12][13] The goal is to achieve 5-20% degradation of the active substance to ensure that minor degradants are produced without destroying the molecule entirely.[2]

Workflow for a Forced Degradation Study

This diagram outlines the logical flow of a comprehensive stress testing experiment.

G cluster_stress Apply Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) B Aliquot Stock into Separate Vials for Each Stress Condition A->B C Control Sample (No Stressor, Stored at 4°C) B->C D1 Acid Hydrolysis (0.1 M HCl, 60°C) B->D1 D2 Base Hydrolysis (0.1 M NaOH, RT) B->D2 D3 Oxidation (3% H₂O₂, RT) B->D3 D4 Photolytic (UV Lamp, 254/365 nm) B->D4 D5 Thermal (80°C, Solid & Solution) B->D5 F Analyze All Samples by Stability-Indicating HPLC-UV/MS C->F E Monitor & Quench Reaction (Neutralize, Dilute) D1->E D2->E D3->E D4->E D5->E E->F G Data Analysis: - Calculate % Degradation - Identify Degradant Peaks - Propose Structures F->G

Caption: Experimental workflow for conducting a forced degradation study.

Protocol 1: Forced Degradation Sample Preparation

This protocol provides a starting point for stress testing. You may need to adjust times and temperatures to achieve the target 5-20% degradation.

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-(4-bromo-2-methylphenyl)pentanamide in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Place in a water bath at 60-80°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Note: Base hydrolysis is often much faster than acid hydrolysis.[1]

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3%. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Photolytic Degradation: Place 2 mL of the stock solution in a quartz (UV-transparent) cuvette or a clear glass vial. Expose it to a photostability chamber with a UV lamp. Place a control sample wrapped in foil next to it. Analyze after a defined exposure (e.g., 1.2 million lux hours for visible and 200 watt hours/m² for UV).

  • Thermal Degradation:

    • Solution: Keep a vial of the stock solution in an oven at 80°C.

    • Solid State: Place a few milligrams of the solid compound in an open vial in an oven at 80°C.

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

Protocol 2: Stability-Indicating HPLC-MS Method

A good stability-indicating method is one that can separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This ensures that both polar (e.g., 4-bromo-2-methylaniline) and non-polar degradants are eluted and separated.

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) to detect chromophores of both the parent and degradants.

    • Mass Spectrometry (MS): Use electrospray ionization (ESI) in both positive and negative modes to obtain mass information for peak identification.[14][15]

Data Summary: Expected Outcomes of Forced Degradation
Stress ConditionStressorPotential Primary Degradation ProductsKey Analytical Observation
Acidic/Basic Hydrolysis 0.1 M HCl / 0.1 M NaOH4-bromo-2-methylaniline, Pentanoic acidAppearance of two new, more polar peaks.
Oxidation 3% H₂O₂N-Oxide, Ring-hydroxylated species, Benzylic alcoholPeak(s) with M+16 Da.
Photolysis UV/Visible LightN-(2-methylphenyl)pentanamidePeak with M-79/81 Da, loss of Br isotope pattern.
Thermal High Temperature (e.g., 80°C)Can accelerate other pathways (e.g., hydrolysis) or cause unique degradants.Degradation profile may be complex.
References
  • Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC. (2022, March 5). National Center for Biotechnology Information. [Link]

  • (PDF) Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. (2022, March 5). ResearchGate. [Link]

  • Amidase - Wikipedia. Wikipedia. [Link]

  • Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. (2018, October 13). ACS Publications. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. National Center for Biotechnology Information. [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. [Link]

  • How to test the stability of amide bond using an enzymatic assay? (2016, December 29). ResearchGate. [Link]

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC. National Center for Biotechnology Information. [Link]

  • Stability of complexes of aromatic amides with bromide anion: quantitative structure--property relationships. (2000, September 15). PubMed. [Link]

  • Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691. (2020, April 30). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2022, July 21). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Analytical Method Summaries. Eurofins. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006, October 1). BioPharm International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization and effects on aquatic organisms. DuEPublico. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (2015). Journal of Pharmaceutical Sciences and Research. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2025, November 3). ResearchGate. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022, September 16). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of N-(4-bromo-2-methylphenyl)pentanamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-(4-bromo-2-methylphenyl)pentanamide , a critical intermediate often utilized in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-(4-bromo-2-methylphenyl)pentanamide , a critical intermediate often utilized in medicinal chemistry and API development [1].

When synthesizing this amide via the coupling of 4-bromo-2-methylaniline and pentanoyl chloride (or pentanoic acid), the crude reaction mixture inevitably contains unreacted starting materials and byproducts. This guide provides field-proven, self-validating methodologies to systematically isolate your target compound with high purity.

Frequently Asked Questions (FAQs): Impurity Profiling

Q1: Why does my crude product contain a significant amount of unreacted 4-bromo-2-methylaniline, and how do I remove it? A: The ortho-methyl group on 4-bromo-2-methylaniline introduces steric hindrance, which kinetically slows down the nucleophilic attack of the amine on the acylating agent. This often results in incomplete conversion. Removal Strategy: Because the conjugate acid of 4-bromo-2-methylaniline has a pKa of approximately 3.9, it can be easily protonated by a strong aqueous acid (like 1M HCl). This converts the lipophilic amine into a highly water-soluble anilinium chloride salt, allowing it to be partitioned into the aqueous waste during Liquid-Liquid Extraction (LLE) [2].

Q2: I used pentanoyl chloride in my reaction. Why am I detecting a strong pentanoic acid impurity in my NMR/HPLC? A: Pentanoyl chloride is highly moisture-sensitive. During the reaction or the subsequent aqueous workup, any unreacted acid chloride rapidly hydrolyzes into pentanoic acid and HCl. Removal Strategy: Pentanoic acid has a documented pKa of 4.84 [3]. Washing your organic layer with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3), ensures >99.9% deprotonation. The resulting sodium pentanoate is highly polar and will partition entirely into the aqueous phase.

Q3: TLC shows a highly lipophilic impurity running near the solvent front. What is this, and why didn't the acid/base washes remove it? A: This is likely the over-acylated byproduct: N-(4-bromo-2-methylphenyl)-N-pentanoylpentanamide (a di-amide/imide). If excess pentanoyl chloride and base were present, the newly formed secondary amide (pKa ~15) can be deprotonated and undergo a second acylation. Because this di-amide lacks acidic or basic functional groups, it is completely neutral and unaffected by acid/base washes. Removal Strategy: You must rely on physical separation techniques, specifically recrystallization or silica gel flash chromatography, taking advantage of its high solubility in non-polar solvents compared to your target mono-amide.

Quantitative Data Summary

To effectively separate these components, you must exploit their distinct physicochemical properties. The table below summarizes the theoretical data driving our purification logic:

ComponentRole / Impurity TypepKaState at pH 1 (1M HCl)State at pH 8 (Sat. NaHCO₃)Primary Removal Method
N-(4-bromo-2-methylphenyl)pentanamide Target Product ~15Neutral (Organic)Neutral (Organic)N/A (Retained)
4-bromo-2-methylanilineUnreacted Amine~3.9Protonated (Aqueous)Neutral (Organic)1M HCl Wash
Pentanoic AcidHydrolyzed Reagent4.84Neutral (Organic)Deprotonated (Aqueous)Sat. NaHCO₃ Wash
Di-acylated ByproductOver-reactionN/ANeutral (Organic)Neutral (Organic)Recrystallization

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, demonstrating how sequential phase partitioning isolates the target amide.

G Crude Crude Mixture in EtOAc (Amide, Amine, Acid, Di-amide) AcidWash 1M HCl Wash (Extracts Amine) Crude->AcidWash Aq1 Aqueous Waste (Anilinium Chloride) AcidWash->Aq1 Aqueous Layer Org1 Organic Phase (Amide, Acid, Di-amide) AcidWash->Org1 Organic Layer BaseWash Sat. NaHCO3 Wash (Extracts Acid) Org1->BaseWash Aq2 Aqueous Waste (Sodium Pentanoate) BaseWash->Aq2 Aqueous Layer Org2 Organic Phase (Amide, Di-amide) BaseWash->Org2 Organic Layer Cryst Recrystallization (EtOAc/Hexanes) Org2->Cryst Concentrate Pure Pure Amide (Crystals) Cryst->Pure Precipitate Waste Mother Liquor (Di-amide) Cryst->Waste Soluble

Caption: Liquid-Liquid Extraction and Recrystallization Workflow for Amide Purification.

Troubleshooting Guides & Methodologies

Protocol A: Liquid-Liquid Extraction (LLE) Sequence

This protocol is a self-validating system designed to chemically strip ionizable impurities from the crude mixture [2].

Step 1: Solvent Dissolution

  • Action: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Causality: EtOAc is an excellent hydrogen-bond acceptor, ensuring complete dissolution of the target amide while maintaining immiscibility with water.

Step 2: Acid Wash (Amine Removal)

  • Action: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Allow phases to separate and discard the lower aqueous layer. Repeat this wash 2 times.

  • Validation Check: Spot the organic layer on a Silica Gel TLC plate alongside a pure standard of 4-bromo-2-methylaniline. Stain with Ninhydrin (which reacts with primary amines to form a purple spot). The organic layer must show no purple staining. If it does, perform a third HCl wash.

Step 3: Base Wash (Acid Removal)

  • Action: To the retained organic layer, add an equal volume of saturated aqueous NaHCO₃. Caution: CO₂ gas will evolve if residual HCl or pentanoic acid is present. Shake gently, vent frequently, and discard the lower aqueous layer. Repeat 2 times.

  • Validation Check: Check the pH of the discarded aqueous layer. It should remain basic (pH ~8). If it is acidic, the buffering capacity was exhausted; perform an additional NaHCO₃ wash.

Step 4: Drying and Concentration

  • Action: Wash the organic layer once with Brine (saturated NaCl) to remove emulsified water. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the semi-pure amide.

Protocol B: Recrystallization (Neutral Impurity Removal)

LLE cannot remove the neutral di-amide byproduct. Recrystallization exploits the differential solubility lattices of the mono-amide vs. the di-amide.

Step 1: Solvent Selection & Heating

  • Action: Place the semi-pure amide in a round-bottom flask. Add a minimal amount of hot Ethyl Acetate (just enough to dissolve the solid at reflux, ~75°C).

Step 2: Anti-Solvent Addition

  • Action: Remove from heat and slowly add warm Hexanes (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point). Add one drop of hot EtOAc to clear the solution.

  • Causality: The target mono-amide has a rigid structure capable of intermolecular hydrogen bonding (N-H to C=O), allowing it to form a stable crystal lattice. The di-amide lacks the N-H bond, preventing this hydrogen bonding network, making it highly soluble in the Hexane/EtOAc mixture.

Step 3: Controlled Cooling

  • Action: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0°C) for 1 hour.

  • Validation Check: Filter the resulting white crystals via vacuum filtration (Büchner funnel) and wash with ice-cold hexanes. Analyze the crystals via HPLC or ¹H-NMR. The di-amide (detectable by the absence of an N-H proton peak around 7.0-8.5 ppm and a shift in the aliphatic region) should remain entirely in the mother liquor.

References

  • MacPherson, L. J., et al. "A Potent, Selective Inhibitor of Matrix Metalloproteinase-3 for the Topical Treatment of Chronic Dermal Ulcers." Journal of Medicinal Chemistry, ACS Publications, 2004.[Link]

  • Korovina, N., et al. "Amide-based compounds, production, recovery, purification and uses thereof.
  • National Center for Biotechnology Information. "Pentanoic Acid | C5H10O2 | CID 7991." PubChem Compound Database, U.S. National Library of Medicine.[Link]

Optimization

Technical Support Center: N-(4-bromo-2-methylphenyl)pentanamide Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of N-(4-bromo-2-methylphenyl)pentanamide. This guide is designed for researchers, chemists, and process developm...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(4-bromo-2-methylphenyl)pentanamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger-scale production. Scaling up any chemical synthesis introduces challenges not always apparent in small-scale experiments, such as thermal management, mass transfer limitations, and impurity profile control. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience, to help you navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of N-(4-bromo-2-methylphenyl)pentanamide from 4-bromo-2-methylaniline and pentanoyl chloride?

The synthesis is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[1][2] The reaction proceeds via an addition-elimination mechanism.[3][4] The lone pair of electrons on the nitrogen atom of the 4-bromo-2-methylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of pentanoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group, yielding the final amide product.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Addition cluster_products Elimination Aniline 4-bromo-2-methylaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride Pentanoyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide N-(4-bromo-2-methylphenyl)pentanamide Tetrahedral->Amide Collapse & Elimination of Cl- HCl HCl (Byproduct) Tetrahedral->HCl

Caption: Nucleophilic acyl substitution mechanism.

Q2: Why is the addition of a base crucial in this reaction?

The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct for every equivalent of amide formed.[3] In the absence of a base, this acid will protonate the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and reducing the yield. The added base, typically an organic amine like triethylamine or pyridine, neutralizes the HCl as it is formed, ensuring the starting aniline remains available to react.[1][5] In biphasic systems, an inorganic base like sodium hydroxide or sodium carbonate can be used to perform the same function in the aqueous layer.[2][6]

Q3: This reaction is highly exothermic. What are the implications for scale-up?

The reaction between amines and acyl chlorides can be vigorous and highly exothermic.[3][] On a small scale, this heat dissipates quickly into the surroundings. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient. Uncontrolled exotherms can lead to solvent boiling, increased pressure, and a higher rate of side reactions, compromising both safety and product purity. Therefore, effective thermal management—such as using a jacketed reactor, ensuring adequate cooling capacity, and controlling the rate of reagent addition—is a critical consideration for scale-up.[3]

Q4: What are the primary competing side reactions I should be aware of?

The most significant side reaction is the hydrolysis of the pentanoyl chloride.[8][9] Pentanoyl chloride is highly reactive and will readily react with any water present in the reaction mixture to form pentanoic acid. This not only consumes the acylating agent, reducing the potential yield, but also introduces an impurity that can be challenging to remove from the final product. Using anhydrous solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) are essential to minimize this pathway.[3]

Troubleshooting Guide: Scaling Up Synthesis

Problem 1: My final product yield is significantly lower than expected upon scale-up.

Potential Cause Explanation & Validation Recommended Solution
1a. Inefficient Heat Transfer On a larger scale, localized "hot spots" can form due to poor mixing and slow heat removal. These hot spots accelerate side reactions and potential degradation of starting materials or product. Monitor the internal reaction temperature at multiple points if possible.Implement a controlled, slow addition of the pentanoyl chloride via a syringe pump or addition funnel to maintain a stable internal temperature (e.g., 0-5 °C). Ensure the reactor's cooling system is sufficient for the batch size.
1b. Hydrolysis of Pentanoyl Chloride The risk of water contamination increases with larger volumes of solvents and reagents. The resulting pentanoic acid byproduct represents a direct loss of your acylating agent.[8][9] Validate by taking an in-process control (IPC) sample and analyzing for pentanoic acid via HPLC or GC.Use high-purity, anhydrous solvents. Dry glassware thoroughly before use. Purge the reactor with an inert gas like nitrogen or argon before and during the reaction to exclude atmospheric moisture.[3]
1c. Poor Mass Transfer / Mixing Inadequate agitation can lead to poor mixing of the reactants, especially if the base or aniline is not fully soluble. This creates localized areas of high reagent concentration and others of starvation, leading to incomplete reaction and side product formation.Increase the agitation speed, ensuring a vortex is formed to promote surface and bulk mixing. For larger reactors, confirm the impeller type (e.g., pitched-blade turbine) is appropriate for liquid-liquid or solid-liquid mixing.
1d. Incorrect Stoichiometry An error in calculating the required amounts of reagents for the larger scale can lead to one reactant being limiting. Ensure the aniline is the limiting reagent, with a slight excess of acyl chloride and base.Double-check all calculations for reagent quantities and solvent volumes. Use a slight excess (1.1-1.2 equivalents) of pentanoyl chloride and base to drive the reaction to completion.[5]

Problem 2: The purity of my isolated product is poor, with significant byproducts.

Potential Cause Explanation & Validation Recommended Solution
2a. Pentanoic Acid Contamination As discussed in Problem 1b, this is caused by hydrolysis of the acyl chloride.[9] This impurity is often carried through the workup. Confirm its presence by NMR (broad peak ~10-12 ppm) or LC-MS.To remove post-synthesis, include a wash step in your workup with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will convert the pentanoic acid to its water-soluble sodium salt, which will partition into the aqueous layer.[5]
2b. Unreacted 4-bromo-2-methylaniline Incomplete reaction due to any of the causes listed in Problem 1. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting aniline.[10]If the reaction has stalled, consider extending the reaction time or allowing it to warm to room temperature. During workup, an acidic wash (e.g., 1 M HCl) will protonate the unreacted aniline, making it water-soluble and easily removed.[3]
2c. Diacylation Impurity While less common with anilines, it's possible under harsh conditions (e.g., high temperature) for a second acylation to occur on the nitrogen, though this is sterically hindered. This would appear as a higher molecular weight species on LC-MS.Maintain strict temperature control. Avoid using a large excess of the acylating agent.

Problem 3: I am experiencing difficulties with product isolation and workup.

Potential Cause Explanation & Validation Recommended Solution
3a. Product "Oiling Out" Instead of Crystallizing This occurs when the melting point of the crude product (often depressed by impurities) is lower than the temperature of the crystallization solvent.[11] The product separates as an immiscible liquid, which traps impurities.Ensure the solution cools slowly to room temperature before moving to an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. If oiling persists, re-dissolve the oil in a minimum of hot solvent and add a "poor" solvent (anti-solvent) dropwise until turbidity appears, then heat to clarify and cool slowly.[12]
3b. Formation of an Emulsion During Aqueous Workup Vigorous shaking of biphasic mixtures, especially with amides that can act as surfactants, can lead to stable emulsions that are difficult to separate.During the workup, use gentle inversions of the separatory funnel instead of vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.
3c. Low Recovery from Recrystallization Using too much solvent for recrystallization will result in a significant portion of the product remaining dissolved in the mother liquor, even after cooling.[11]Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. After cooling, concentrate the mother liquor to obtain a second crop of crystals, which can be analyzed for purity and combined if appropriate.[12]

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LowYield -> Cause_Heat -> Sol_Add; LowYield -> Cause_H2O -> Sol_Dry; LowYield -> Cause_Mix -> Sol_Agitate;

PoorPurity -> Cause_Acid -> Sol_BaseWash; PoorPurity -> Cause_H2O [style=dashed]; Cause_H2O -> Sol_Dry [style=dashed]; PoorPurity -> Cause_Aniline -> Sol_AcidWash;

WorkupIssue -> Cause_Oil -> Sol_Recrystal; WorkupIssue -> Cause_Emulsion -> Sol_Brine; }

Caption: A workflow for troubleshooting common scale-up issues.

Experimental Protocols & Data

Benchmark Lab-Scale Synthesis (Exemplary)

This protocol is a starting point and should be optimized based on your specific equipment and safety protocols.

1. Reaction Setup:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2-methylaniline (1.0 eq).

  • Add anhydrous dichloromethane (DCM, ~5-10 mL per gram of aniline).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Add triethylamine (1.2 eq) to the stirred solution.[5]

2. Reagent Addition:

  • Slowly add pentanoyl chloride (1.1 eq) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[3] The reaction is exothermic.

3. Reaction:

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) until the starting aniline spot is no longer visible.[10]

4. Workup and Isolation:

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine and any unreacted aniline).[3]

    • Saturated aqueous NaHCO₃ (to remove HCl salts and any pentanoic acid).[5]

    • Brine (to break emulsions and begin drying).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification (Recrystallization):

  • Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexanes/ethyl acetate mixture).

  • If the solution is colored, activated charcoal can be added, followed by hot filtration.[11]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[12]

Key Process Parameters Summary
ParameterLab Scale (1-10 g)Scale-Up Considerations (>100 g)Rationale
Aniline:Acyl Chloride:Base Ratio 1 : 1.1 : 1.21 : 1.05-1.1 : 1.1-1.2A slight excess of reagents drives the reaction to completion. A large excess on scale-up is costly and increases impurity load.
Solvent Volume 5-10 mL / g3-7 mL / gHigher concentration can improve reaction rate but makes thermal control and stirring more difficult. Balance is key.
Addition Temperature 0-5 °C0-10 °CCrucial for controlling the initial exotherm. A slightly wider range may be acceptable on scale with robust cooling.[5][10]
Addition Time 20-30 min1-3 hoursSlower addition is critical for managing heat generation in larger vessels. Rate should be tied to cooling capacity.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures homogeneity and efficient heat/mass transfer. Mechanical stirring is essential for larger, more viscous volumes.

References

  • MacMillan, D.S. et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • Vaia. Problem 47 Draw the product formed when pen... [FREE SOLUTION]. Available at: [Link]

  • University of Huddersfield Research Portal. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available at: [Link]

  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Available at: [Link]

  • Wikipedia. Pentanoyl chloride. Available at: [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Available at: [Link]

  • Japan Environmental Management Association for Industry. III Analytical Methods. Available at: [Link]

  • Cheméo. Chemical Properties of Pentanamide, N-phenyl- (CAS 10264-18-3). Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Available at: [Link]

  • Office of Scientific and Technical Information. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Available at: [Link]

  • Google Patents. Process for the preparation of 4-bromophenyl derivatives.
  • Cheméo. Chemical Properties of Pentanamide, N-(3-methylphenyl)-5-bromo. Available at: [Link]

  • PrepChem.com. Synthesis of 2-Bromo-4-Methyl-Pentanoic Acid. Available at: [Link]

  • BPR (Bio-protocol). (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available at: [Link]

  • Chemistry LibreTexts. (2024). Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]

  • Organic Syntheses. n-bromoacetamide. Available at: [Link]

  • Brainly.in. (2021). aniline with propanoyl chloridereaction. Available at: [Link]

  • NextSDS. N-(2-bromo-4-methylphenyl)propanamide — Chemical Substance Information. Available at: [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients. Available at: [Link]

  • Semantic Scholar. bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane. Available at: [Link]

  • College of Saint Benedict and Saint John's University. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]

  • ARKIVOC. (2001). Reaction of Acylsilanes with Potassium Cyanide: Brook Rearrangement under Phase-Transfer Catalytic Conditions. Available at: [Link]

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • NextSDS. N-(4-bromo-2-methylphenyl)propanamide — Chemical Substance Information. Available at: [Link]

  • MDPI. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Available at: [Link]

  • IJSAT. (2025). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. Available at: [Link]

  • Frontiers. (2024). Evaluation of novel chromatographic prototypes for supercoiled plasmid DNA polishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for N-(4-bromo-2-methylphenyl)pentanamide

Welcome to the Technical Support and Troubleshooting Center for the quantitative analysis of N-(4-bromo-2-methylphenyl)pentanamide . As a highly lipophilic amide derivative containing a brominated aromatic ring, this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the quantitative analysis of N-(4-bromo-2-methylphenyl)pentanamide . As a highly lipophilic amide derivative containing a brominated aromatic ring, this compound presents unique chromatographic and mass spectrometric challenges.

This guide is engineered for researchers and drug development professionals. It synthesizes regulatory standards with field-proven physicochemical insights to help you build, validate, and troubleshoot a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

System Overview & Chemical Causality

To develop a self-validating analytical method, we must first understand the causality between the molecule's structure and its instrumental behavior:

  • The Amide Bond: Unlike primary or secondary amines, the nitrogen in an amide is weakly basic due to resonance with the carbonyl group. This makes standard positive Electrospray Ionization (+ESI) challenging, often requiring mobile phase modifiers (e.g., 0.1% formic acid) to force protonation [M+H]⁺, or the use of Atmospheric Pressure Chemical Ionization (APCI).

  • The Bromine Isotope Pattern: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The intact molecule will present a distinct doublet at m/z 270.05 and 272.05. This isotopic signature is a powerful diagnostic tool for differentiating the target analyte from background matrix noise.

  • High Lipophilicity: The combination of a pentanamide chain and a bromo-methylphenyl ring makes the molecule highly hydrophobic. It will retain strongly on C18 stationary phases, requiring a high percentage of organic modifier (acetonitrile or methanol) for elution, which fortunately enhances MS desolvation and sensitivity.

Validation Lifecycle Workflow

The following workflow illustrates the continuous lifecycle of method validation, ensuring that the analytical procedure remains fit-for-purpose from early development through post-approval changes, aligning with ICH Q14 and Q2(R2) principles [2].

ValidationLifecycle A Method Development B Pre-Validation (System Suitability) A->B C Full Validation (ICH M10/Q2(R2)) B->C C->A Fails Criteria D Study Sample Analysis C->D E Incurred Sample Reanalysis (ISR) D->E

Figure 1: Lifecycle approach to bioanalytical method validation from development to ISR.

Core Methodology: Step-by-Step LC-MS/MS Validation Protocol

To ensure a self-validating system, every analytical batch must be bracketed by Quality Control (QC) samples. If the QCs fail, the system automatically invalidates the run, preventing the reporting of anomalous data. This protocol is grounded in the FDA/ICH M10 Bioanalytical Method Validation guidance [1].

Step 1: System Suitability Testing (SST)

  • Action: Inject a low-level QC sample and a blank before starting the sequence.

  • Causality: Verifies that the LC-MS/MS is equilibrated, the column is free of carryover, and the mass spectrometer has achieved adequate signal-to-noise (S/N > 5) before consuming precious study samples.

Step 2: Selectivity and Specificity

  • Action: Analyze blank matrix samples from at least 6 independent sources (e.g., 6 different lots of human plasma).

  • Criteria: Responses of interfering peaks at the retention time of N-(4-bromo-2-methylphenyl)pentanamide must be ≤20% of the Lower Limit of Quantitation (LLOQ) response, and ≤5% for the Internal Standard (IS).

Step 3: Calibration Curve & Linearity

  • Action: Prepare a minimum of 6 non-zero calibration standards spanning the expected study concentration range. Use a stable-isotope-labeled internal standard (SIL-IS) to correct for ionization variances.

  • Causality: The SIL-IS co-elutes exactly with the analyte, experiencing the exact same matrix suppression/enhancement, thereby normalizing the response ratio (Analyte Area / IS Area) and ensuring linear quantitation.

Step 4: Accuracy and Precision (A&P)

  • Action: Analyze QCs at 4 concentration levels (LLOQ, Low, Mid, High) in 5 replicates over 3 separate analytical runs.

  • Criteria: Intra-run and inter-run precision (%CV) must be ≤15% (≤20% for LLOQ). Accuracy must be within ±15% of nominal (±20% for LLOQ) [1].

Step 5: Matrix Effect and Recovery

  • Action: Compare the peak area of the analyte spiked after extraction (into blank matrix) against neat standard solutions. Calculate the Matrix Factor (MF).

  • Causality: Phospholipids in biological matrices can prevent the analyte droplets from desolvating in the ESI source, causing ion suppression. An IS-normalized MF close to 1.0 proves the extraction method (e.g., Solid Phase Extraction) successfully removed these interferents.

Quantitative Acceptance Criteria

The following table summarizes the mandatory acceptance criteria for a fully validated bioanalytical method under ICH M10 [1] and ICH Q2(R2) [2] standards.

Validation ParameterTest Level / ConditionAcceptance Criteria
Accuracy LLOQ QC±20% of nominal concentration
Low, Mid, High QCs±15% of nominal concentration
Precision (%CV) LLOQ QC≤ 20%
Low, Mid, High QCs≤ 15%
Calibration Curve All StandardsR² ≥ 0.99; ±15% of nominal (±20% for LLOQ)
Carryover Blank following ULOQ≤ 20% of LLOQ; ≤ 5% of IS response
Matrix Effect IS-Normalized Matrix Factor%CV ≤ 15% across 6 different matrix lots
Stability Benchtop, Freeze-Thaw, Long-term±15% of nominal concentration

Troubleshooting Guides & FAQs

Q1: I am struggling to get a strong precursor ion signal in positive ESI. How can I improve the LOQ? A: The amide nitrogen in N-(4-bromo-2-methylphenyl)pentanamide is a poor proton acceptor. If you are using standard +ESI with neutral mobile phases, the molecule will resist ionization.

  • Solution: Force protonation by adding 0.1% to 0.2% Formic Acid to both aqueous and organic mobile phases. Alternatively, switch to Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase ion-molecule reactions and is often superior for neutral, lipophilic amides.

  • Diagnostic Tip: Ensure you are monitoring the bromine doublet. Set your MS/MS transitions to monitor both m/z 270.1 → m/z 186.0 (⁷⁹Br) and m/z 272.1 → m/z 188.0 (⁸¹Br). Summing these transitions can instantly double your sensitivity.

Q2: My chromatograms show severe peak tailing and occasional carryover. What is the root cause? A: Peak tailing for this compound is driven by its high lipophilicity and the electron-rich bromo-methylphenyl ring interacting with unreacted (secondary) silanol groups on the silica backbone of your HPLC column.

  • Solution: Switch to a highly end-capped, high-purity C18 column designed for basic/hydrophobic compounds. To resolve carryover, add a strong wash solvent (e.g., 50:50:0.1 Acetonitrile:Isopropanol:Formic Acid) to your autosampler needle wash, as the pentanamide chain makes the compound "sticky" to stainless steel and PEEK surfaces.

Q3: We are seeing significant ion suppression in human plasma. How do we validate matrix effects? A: Ion suppression is caused by endogenous phospholipids co-eluting with your analyte and competing for charge in the ESI droplet.

  • Solution: Protein precipitation (PPT) is insufficient for this lipophilic compound. Upgrade your sample preparation to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) using a mixed-mode reversed-phase sorbent. Furthermore, you must use a Stable Isotope Labeled Internal Standard (SIL-IS)—such as a ¹³C or deuterium-labeled analog—to ensure the self-validating normalization of any residual matrix effects [1].

Q4: During stability testing, the compound degrades at high pH. Why? A: Amides are susceptible to base-catalyzed hydrolysis. At high pH (e.g., > 9), the hydroxide ion attacks the carbonyl carbon of the pentanamide group, cleaving the molecule into 4-bromo-2-methylaniline and pentanoic (valeric) acid.

  • Solution: Maintain sample extracts, stock solutions, and mobile phases at an acidic to neutral pH (pH 3–6) to ensure long-term stability during benchtop and autosampler storage.

Root Cause Analysis: Peak Tailing

When peak tailing compromises your integration and precision, follow this logical diagnostic tree to isolate and eliminate the variable.

PeakTailing Root Issue: Peak Tailing for N-(4-bromo-2-methylphenyl)pentanamide Cause1 Secondary Silanol Interactions Root->Cause1 Cause2 Column Overloading Root->Cause2 Cause3 Dead Volume in System Root->Cause3 Sol1 Use end-capped C18 or add 0.1% Formic Acid Cause1->Sol1 Sol2 Reduce injection volume or sample concentration Cause2->Sol2 Sol3 Check PEEK tubing and zero-dead-volume fittings Cause3->Sol3

Figure 2: Root cause analysis and corrective actions for chromatographic peak tailing.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Optimization

stability testing of N-(4-bromo-2-methylphenyl)pentanamide under different conditions

Welcome to the Technical Support Center for N-(4-bromo-2-methylphenyl)pentanamide . This resource is designed for researchers, analytical scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(4-bromo-2-methylphenyl)pentanamide . This resource is designed for researchers, analytical scientists, and drug development professionals. It provides actionable troubleshooting strategies, mechanistic insights, and self-validating protocols for stability and forced degradation testing.

Part 1: Regulatory & Standard Stability Testing (ICH Guidelines)

Q: What are the baseline ICH storage conditions required for this API?

A: For global regulatory submissions, stability testing must align with the ICH Q1A(R2) guidelines[1].

  • Long-Term Testing: The API should be evaluated at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months[1].

  • Accelerated Testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[1].

  • Troubleshooting Tip: If a "significant change" (defined as failure to meet specification) occurs under accelerated conditions, intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH is mandated[1].

Q: How should we configure the photostability testing for this specific molecule?

A: Because N-(4-bromo-2-methylphenyl)pentanamide contains an aryl bromide moiety, it is highly susceptible to photolytic degradation. According to ICH Q1B guidelines, the sample must be exposed to an overall illumination of not less than 1.2 million lux-hours of visible light and an integrated near-ultraviolet (UVA) energy of not less than 200 watt-hours/square meter[2]. It is recommended to use Option 2 (a cool white fluorescent lamp coupled with a separate UVA fluorescent lamp emitting at 320–400 nm) to precisely isolate the wavelengths causing C-Br bond cleavage[2].

Part 2: Forced Degradation & Mechanistic Troubleshooting

Q: During acidic and basic stress testing, we observe a major degradant. What is the mechanism and how do we mitigate it?

A: The molecule contains a secondary amide bond, making it vulnerable to both acid- and base-catalyzed hydrolysis[3].

  • Acidic Hydrolysis: Under strong acidic conditions (e.g., 0.1M HCl at 60°C), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is subsequently attacked by water[3].

  • Basic Hydrolysis: Under basic conditions (e.g., 0.1M NaOH), the hydroxide ion acts as a strong nucleophile and directly attacks the carbonyl carbon[3].

  • Outcome: Both pathways cleave the amide bond, yielding 4-bromo-2-methylaniline and pentanoic acid [3]. Base-catalyzed hydrolysis is typically more aggressive for this class of compounds. To mitigate this in formulation, avoid highly alkaline excipients and control the microenvironmental pH.

Q: Why does the molecule degrade rapidly under UV light, even in the solid state, and what are the resulting degradants?

A: Aryl halides, particularly bromoarenes, undergo rapid photochemical dehalogenation upon UVA irradiation[4]. The excitation of the molecule leads to the homolytic cleavage of the C-Br bond, generating an aryl radical and a bromine radical[4]. The highly reactive aryl radical then abstracts a hydrogen atom from the surrounding solvent or excipient matrix, yielding the dehalogenated product, N-(2-methylphenyl)pentanamide [4]. This is a catalyst-free chain reaction that can occur even in solid-state formulations if hydrogen donors (like certain polymeric binders) are present[4].

Q: We see oxidative degradation products. What is the likely pathway?

A: Oxidative stress (e.g., exposure to 3% H₂O₂) primarily targets the electron-rich aromatic ring and the benzylic methyl group. The methyl group at the ortho position is highly susceptible to benzylic oxidation, converting first to a benzyl alcohol and subsequently to a carboxylic acid. This yields N-(4-bromo-2-carboxyphenyl)pentanamide .

Part 3: Data Presentation & Experimental Protocols

Quantitative Summary of Forced Degradation
Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected Major DegradantDegradation Rate
Acidic Hydrolysis 0.1M HCl60°C / 24hAmide Cleavage4-bromo-2-methylanilineModerate
Basic Hydrolysis 0.1M NaOH60°C / 24hAmide Cleavage4-bromo-2-methylanilineHigh
Oxidation 3% H₂O₂25°C / 24hBenzylic OxidationN-(4-bromo-2-carboxyphenyl)pentanamideLow to Moderate
Photolysis ICH Q1B (VIS + UVA)Ambient / 10dC-Br HomolysisN-(2-methylphenyl)pentanamideHigh
Thermal Solid State60°C / 7 DaysMinimalN/A (Stable)Very Low
Protocol 1: Self-Validating Forced Degradation Workflow

This protocol ensures method specificity and mass balance (sum of API and degradant peak areas equals the initial API area).

  • Sample Preparation: Prepare the API at a concentration of 1.0 mg/mL in a stability-compatible diluent (e.g., 50:50 Acetonitrile:Water).

  • Stress Application:

    • Hydrolysis: Add 1.0 mL of 0.1M HCl or 0.1M NaOH to 5.0 mL of the sample. Heat at 60°C for 24 hours.

    • Oxidation: Add 1.0 mL of 3% H₂O₂ to 5.0 mL of the sample. Store protected from light at 25°C for 24 hours.

  • Quenching (Critical Step): Neutralize the acid/base samples with equimolar amounts of base/acid to prevent on-column degradation during HPLC analysis. Quench oxidative samples with sodium bisulfite.

  • Analysis: Analyze via stability-indicating HPLC-PDA-MS. Verify that degradation is between 5% and 20%. If degradation exceeds 20%, reduce the stress time to prevent secondary degradant formation.

Protocol 2: ICH Q1B Photostability Testing
  • Sample Presentation: Spread the solid API in a uniform, thin layer (≤3 mm thickness) inside quartz petri dishes to ensure maximum UV transmittance.

  • Control Preparation: Prepare an identical sample wrapped securely in aluminum foil to serve as the "dark control" (differentiates thermal from photolytic degradation).

  • Exposure: Place both dishes in a validated photostability chamber. Expose to 1.2 million lux-hours of visible light and 200 Wh/m² of UVA (320-400 nm).

  • Actinometry: Validate the light exposure levels using a calibrated radiometer or a 2% aqueous solution of quinine monohydrochloride (chemical actinometry).

Part 4: Visualizations

Workflow API N-(4-bromo-2-methylphenyl)pentanamide (API) Hydrolysis Hydrolytic Stress 0.1M HCl / 0.1M NaOH API->Hydrolysis Acid/Base Oxidation Oxidative Stress 3% H2O2 API->Oxidation Peroxide Photolysis Photolytic Stress ICH Q1B VIS/UV API->Photolysis UV/VIS Light Deg1 4-bromo-2-methylaniline + Pentanoic acid Hydrolysis->Deg1 Amide Cleavage Deg2 N-(4-bromo-2-carboxyphenyl)pentanamide (Benzylic Oxidation) Oxidation->Deg2 Methyl Oxidation Deg3 N-(2-methylphenyl)pentanamide (Dehalogenation) Photolysis->Deg3 C-Br Homolysis

Fig 1. Forced degradation workflow and primary degradation pathways.

Mechanism Start Aryl Bromide (API) Excited Excited State (API*) Start->Excited UVA Irradiation Radical Aryl Radical + Br• Excited->Radical C-Br Bond Homolysis H_Donor H-Abstraction (Solvent/Matrix) Radical->H_Donor Radical Propagation Product Dehalogenated Product H_Donor->Product Stabilization

Fig 2. Mechanistic pathway of photochemical dehalogenation under ICH Q1B conditions.

References

  • Note for Guidance on ICH Q1A (R2)
  • Source: clinicaltrialsarena.
  • Source: fdcell.
  • Source: acs.org (The Journal of Physical Chemistry A)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to N-(4-bromo-2-methylphenyl)pentanamide and Its Isomeric Derivatives

Introduction: The Strategic Importance of N-Acyl Anilines in Modern Drug Discovery In the landscape of medicinal chemistry, the N-acyl aniline scaffold is a cornerstone for the development of novel therapeutics.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Acyl Anilines in Modern Drug Discovery

In the landscape of medicinal chemistry, the N-acyl aniline scaffold is a cornerstone for the development of novel therapeutics.[1][2] These structures are prevalent in a vast array of biologically active molecules, offering a stable yet versatile framework for molecular design.[1] Within this class, bromo-methylphenyl derivatives represent a particularly valuable subset. The presence of a bromine atom provides a reactive handle for sophisticated synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4][5][6] Simultaneously, the methyl group's position on the phenyl ring can profoundly influence the molecule's conformation and its interaction with biological targets.

This guide provides an in-depth comparative analysis of N-(4-bromo-2-methylphenyl)pentanamide against its structural isomers and related derivatives. We will dissect the nuances of their synthesis, compare their physicochemical properties, and evaluate their biological activities, supported by experimental data and established protocols. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the strategic design and selection of candidates for therapeutic development.

I. Synthesis and Chemical Versatility: A Tale of Amidation and Cross-Coupling

The synthesis of N-(aryl) amides is a fundamental transformation in organic chemistry, most commonly achieved through the N-acylation of a substituted aniline.[7] This process typically involves the reaction of an aniline with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.[1][7]

The true synthetic power of these bromo-methylphenyl derivatives lies in their potential for subsequent modification. The carbon-bromine bond is a versatile functional group, readily participating in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations.[3][4][6] This allows for the bromine to be replaced with a wide variety of aryl, heteroaryl, or nitrogen-containing substituents, facilitating the rapid generation of diverse chemical libraries for screening.

General Synthesis Workflow: N-Acylation of Bromo-methylanilines

cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_end Final Product Aniline 4-Bromo-2-methylaniline (or isomer) ReactionVessel Reaction Vessel (Anhydrous Solvent, e.g., DCM) + Base (e.g., Pyridine) Aniline->ReactionVessel 1. Add AcylChloride Pentanoyl Chloride AcylChloride->ReactionVessel 2. Add dropwise Workup Aqueous Work-up (Quenching, Extraction) ReactionVessel->Workup 3. React (Stir at RT) Purification Purification (Column Chromatography or Recrystallization) Workup->Purification 4. Isolate Organic Layer Product N-(4-bromo-2-methylphenyl)pentanamide Purification->Product 5. Purify

Caption: General workflow for the synthesis of N-(bromo-methylphenyl)pentanamide derivatives.

Experimental Protocol: Synthesis of N-(4-bromo-2-methylphenyl)pentanamide

This protocol provides a representative method for the N-acylation of 4-bromo-2-methylaniline.

  • Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methylaniline (1.0 eq) and an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition : Add a non-nucleophilic base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution and stir.

  • Acylation : Cool the mixture in an ice bath (0 °C). Slowly add pentanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used (e.g., DCM).

  • Washing : Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure N-(4-bromo-2-methylphenyl)pentanamide.

II. Comparative Physicochemical and Structural Analysis

The substitution pattern on the phenyl ring significantly impacts the physicochemical properties of these derivatives, which in turn influences their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). Properties such as lipophilicity (logP), molecular weight, and the presence of hydrogen bond donors/acceptors are critical determinants of a compound's drug-likeness.

The ortho-methyl group in N-(4-bromo-2-methylphenyl)pentanamide and its 2-bromo-4-methyl isomer forces a specific conformation of the amide bond, which can be crucial for binding to a biological target.[8] Crystal structure analysis of the related N-(4-bromo-2-methylphenyl)pivalamide reveals that the N-H bond conformation is syn to the ortho-methyl substituent, a feature that may be conserved across similar derivatives.[8]

Table 1: Comparative Physicochemical Properties of Bromo-methylphenyl Amide Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Calculated LogP*Notes
N-(4-bromo-2-methylphenyl)pentanamide 433974-12-0[9]C₁₂H₁₆BrNO270.17~3.9The primary compound of interest. The ortho-methyl group can influence amide conformation.
N-(2-bromo-4-methylphenyl)propanamide5285-53-0[10][11]C₁₀H₁₂BrNO242.112.9[11]Isomeric to the primary compound, with bromine in the ortho position. Generally lower lipophilicity with a shorter amide chain.
N-(4-bromo-3-methylphenyl)propanamide64890-68-2[10]C₁₀H₁₂BrNO242.11~3.2Isomer with a meta-methyl group, allowing for less steric hindrance around the amide bond compared to ortho-substituted analogs.
N-(3-bromo-2-methylphenyl)propanamide883791-78-4[10]C₁₀H₁₂BrNO242.11~3.2Isomer with bromine in the meta position and methyl in the ortho position.
N-(4-bromo-2-fluorophenyl)pentanamideNot AvailableC₁₁H₁₃BrFNO274.13[12]~3.6A related derivative where the methyl is replaced by a bioisosteric fluorine atom, which can alter electronic properties and metabolic stability.

*Calculated LogP values are estimates based on chemical structure and may vary. Data for propanamide derivatives are included for comparison of the core scaffold.

III. Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the bromo-phenyl-amine scaffold have demonstrated a wide range of biological activities, with significant potential in oncology and infectious diseases.[13][14][15] Computational and in-vitro studies have identified targets such as tubulin and various kinases, while other derivatives show promise as antimicrobial agents and enzyme inhibitors.[3][4][14]

The structure-activity relationship (SAR) for this class of compounds is intricate. The biological activity is modulated by a combination of factors:

  • Substitution Pattern : The relative positions of the bromine and methyl groups dictate the molecule's electronic distribution and shape, affecting target binding.

  • Amide Side Chain : The length and composition of the acyl chain influence lipophilicity and can introduce new interaction points with a target protein.

  • Further Derivatization : Replacing the bromine via cross-coupling introduces new pharmacophores that can dramatically alter or enhance biological activity. For instance, studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide showed that arylating the bromo position led to derivatives with enhanced antibacterial activity, likely due to additional hydrogen bonding opportunities.[4]

Structure-Activity Relationship (SAR) Diagram

cluster_main cluster_labels mol R1 Position 2 (Methyl): - Influences amide conformation (syn/anti) - Affects binding pocket fit R2 Position 4 (Bromo): - Key site for derivatization (e.g., Suzuki coupling) - Can form halogen bonds with target R3 Amide Side Chain (Pentanoyl): - Modulates lipophilicity (LogP) - Can be optimized for target interaction p1 p1->R1 p2 p2->R2 p3 p3->R3

Caption: Key structural features of the N-(bromo-methylphenyl)amide scaffold influencing biological activity.

Table 2: Comparative Biological Activity of Bromo-Phenyl Derivatives

Derivative ClassTarget/AssayKey FindingsReference
Bromo-methoxyphenyl AcrylonitrilesAnticancer (HCT116, BEL-7402 cell lines)Potent cytotoxicity with IC₅₀ values as low as 5.9 nM .[15]
5-(3-Bromophenyl)-1,2,4-triazol-3-aminesAnticancer (Tubulin Polymerization)Lead compounds show binding affinities up to -8.341 kcal/mol in docking studies.[14]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamidesAntibacterial (XDR S. Typhi)Arylated derivatives show potent activity, with MIC as low as 6.25 mg/mL .[3][4]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamidesEnzyme Inhibition (Alkaline Phosphatase)The core structure shows potential for enzyme inhibition, further enhanced by derivatization.[3][4]

IV. Key Experimental Workflow: MTT Cytotoxicity Assay

To quantitatively compare the anticancer potential of different derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used method. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[15]

MTT Assay Protocol
  • Cell Seeding : Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment : Prepare serial dilutions of the test compounds (e.g., N-(4-bromo-2-methylphenyl)pentanamide and its isomers) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation : Incubate the treated cells for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37 °C, 5% CO₂).

  • MTT Addition : After incubation, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the water-soluble yellow MTT into insoluble purple formazan crystals.[15]

  • Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT Assay Workflow Diagram

cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Seed 1. Seed Cells in 96-well plate Treat 2. Treat Cells with Compound Dilutions Seed->Treat Incubate 3. Incubate (48-72 hours) Treat->Incubate AddMTT 4. Add MTT Reagent (2-4 hours) Incubate->AddMTT Solubilize 5. Solubilize Formazan (Add DMSO) AddMTT->Solubilize Read 6. Read Absorbance (~570 nm) Solubilize->Read Analyze 7. Calculate IC50 Read->Analyze

Caption: A step-by-step workflow of the MTT assay for determining cytotoxic effects.

V. Conclusion and Future Outlook

The comparative analysis of N-(4-bromo-2-methylphenyl)pentanamide and its derivatives underscores the immense potential of the bromo-methylphenyl scaffold in drug discovery. The choice of isomeric core and the nature of the N-acyl side chain are critical determinants of both the physicochemical properties and the ultimate biological activity. The ortho-methyl substitution in compounds like N-(4-bromo-2-methylphenyl)pentanamide provides a conformational constraint that can be exploited for targeted drug design.

Future research should focus on a systematic exploration of the chemical space around this scaffold. By leveraging the bromine atom as a synthetic handle for cross-coupling reactions, novel derivatives can be generated and screened against a wider range of biological targets. Integrating computational docking studies with in-vitro assays will be crucial for elucidating precise structure-activity relationships and accelerating the development of new, potent, and selective therapeutic agents.

References

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  • BenchChem. (n.d.). Synthetic Routes for 4'-Bromo-3-(3-methylphenyl)propiophenone: Application Notes and Protocols.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Takamura, K., Shioya, A., Minamoto, K., Yamamoto, T., Yoshimitsu, A., & Nitta, Y. (1965). Studies on analgesics of aniline series. II. Preparation and properties of N-alkyl or N,N-dialkyl 3-(N'-acyl-or N'-benzyl-substituted anilino)propionamide series and N-alkyl or N,N-dialkyl 3-(substituted anilino)propylamine series. Chemical & Pharmaceutical Bulletin, 13(2), 205–210. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 22). The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Gowda, B. T., et al. (2008). N-(4-Bromo-2-methylphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o753. [Link]

  • EvitaChem. (n.d.). N-(4-bromo-2-fluorophenyl)pentanamide (EVT-1275976).
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  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)propanamide.
  • BenchChem. (n.d.). The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery.
  • BLDpharm. (n.d.). N-(4-Bromo-2-methylphenyl)pentanamide.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • BenchChem. (n.d.). Biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
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Comparative

A Comparative Guide to the Biological Activity of N-(4-bromo-2-methylphenyl)pentanamide Isomers

This guide provides a comprehensive framework for comparing the biological activity of positional isomers of N-(4-bromo-2-methylphenyl)pentanamide. While direct biological data for these specific isomers is not extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for comparing the biological activity of positional isomers of N-(4-bromo-2-methylphenyl)pentanamide. While direct biological data for these specific isomers is not extensively available in public literature, this document outlines a robust, scientifically-grounded strategy for their evaluation. By drawing parallels with structurally similar N-aryl amides and bromophenyl compounds, we can hypothesize potential activities and establish a rigorous experimental plan.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical impact of isomeric structural variations on pharmacological effects.[4]

The core principle of this investigation lies in the structure-activity relationship (SAR), which dictates that minor changes in a molecule's chemical structure can lead to significant differences in its biological function.[2][3] For N-(4-bromo-2-methylphenyl)pentanamide, the relative positions of the bromo and methyl groups on the phenyl ring are expected to influence the molecule's interaction with biological targets.

Hypothesized Biological Activity: Anti-inflammatory Action

Many N-aryl amide derivatives have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[5][6] Given the prevalence of anti-inflammatory properties in this chemical class, a primary hypothesis is that isomers of N-(4-bromo-2-methylphenyl)pentanamide may act as inhibitors of key inflammatory pathways. Two primary targets in inflammation are the cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[7][8][9]

Dysregulated NF-κB signaling is a driver of inflammation in numerous disorders, making it a key therapeutic target.[10][11] Similarly, COX-2 is an inducible enzyme that is upregulated during inflammation and is the target of non-steroidal anti-inflammatory drugs (NSAIDs).[7] Therefore, a logical starting point is to screen these isomers for their ability to inhibit COX-2 and modulate the NF-κB pathway.

Experimental Design and Workflow

A multi-tiered approach is essential for a thorough comparison. The workflow should begin with an initial assessment of cytotoxicity to determine safe concentration ranges for subsequent assays. This is followed by targeted enzymatic and cell-based assays to probe the hypothesized anti-inflammatory activity.

Caption: A tiered experimental workflow for comparing the biological activity of N-(4-bromo-2-methylphenyl)pentanamide isomers.

Comparative Data Summary

The following tables represent hypothetical data generated from the proposed experimental workflow. This data is for illustrative purposes to demonstrate how the biological activities of different isomers can be compared.

Table 1: Cytotoxicity and COX-2 Inhibition

Compound IsomerSubstituent PositionsCytotoxicity (CC50 in µM) on RAW 264.7 cellsCOX-2 Inhibition (IC50 in µM)
Isomer A 4-bromo, 2-methyl> 1005.2
Isomer B 2-bromo, 4-methyl> 10015.8
Isomer C 3-bromo, 2-methyl85.322.4
Celecoxib (Control) N/A> 1000.45[7]

Table 2: NF-κB Pathway Inhibition and COX Selectivity

Compound IsomerNF-κB Inhibition (IC50 in µM)COX-1 Inhibition (IC50 in µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Isomer A 8.155.610.7
Isomer B 25.460.23.8
Isomer C 42.178.93.5
Celecoxib (Control) N/A> 150> 333

From this hypothetical data, Isomer A emerges as the most promising candidate due to its potent COX-2 inhibition and favorable selectivity over COX-1, coupled with significant NF-κB inhibitory activity and low cytotoxicity.

Detailed Experimental Protocols

General Cytotoxicity Assessment (MTT Assay)

Cytotoxicity assays are crucial for determining the concentration range of a compound that does not harm cells, which is essential for interpreting the results of other biological assays.[12][13][14] The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the N-(4-bromo-2-methylphenyl)pentanamide isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the CC50 value (the concentration that causes 50% cytotoxicity).

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of the COX enzyme.[7] It is a rapid and reliable method for high-throughput screening of potential COX-2 inhibitors.

Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit).[7]

  • Plate Setup: Add 10 µL of diluted test isomers or assay buffer (for enzyme control) to respective wells of a 96-well white opaque plate.[7] Include a known COX-2 inhibitor like Celecoxib as a positive control.[7]

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the background control.

  • Initiation of Reaction: Start the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.[7]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic plot. Determine the percentage of inhibition for each isomer concentration and calculate the IC50 value.

Mechanistic Insights: The NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses.[8][15] Its activation leads to the transcription of numerous pro-inflammatory genes.[8] Inhibition of this pathway is a key strategy for many anti-inflammatory drugs.[9][10]

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activate TNFa TNF-α TNFa->IKK activate IkBa IκBα IKK->IkBa phosphorylates NFkB p50 p65 Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation NFkB_nuc p50 p65 NFkB->NFkB_nuc translocation IsomerA Isomer A (Hypothesized Target) IsomerA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a bioactive N-(4-bromo-2-methylphenyl)pentanamide isomer.

Conclusion

This guide provides a structured and scientifically rigorous approach to comparing the biological activities of N-(4-bromo-2-methylphenyl)pentanamide isomers. By focusing on a hypothesized anti-inflammatory mechanism of action, researchers can employ a logical series of assays to elucidate structure-activity relationships. The provided protocols and illustrative data serve as a blueprint for such an investigation. The key takeaway is the critical importance of isomeric positioning on biological activity, a fundamental concept in drug discovery and development. Further studies would be necessary to confirm these hypothetical findings and to explore other potential biological targets.

References

  • Roberti, A., Chaffey, L. E., & Greaves, D. R. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Biology, 11(3), 372. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. [Link]

  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Roberti, A., Chaffey, L. E., & Greaves, D. R. (2022). NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? Biology (Basel), 11(3), 372. [Link]

  • O'Brien, P., et al. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. [Link]

  • ResearchGate. (2025, October 13). (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Retrieved from [Link]

  • Vu, K., & Karkhanis, A. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of the Isomers and - Amanote Research. Retrieved from [Link]

  • Strauss, E., & Begley, T. P. (n.d.). Antibacterial Activity of N-Pentylpantothenamide Is Due to Inhibition of Coenzyme A Synthesis. PMC. [Link]

  • Strauss, E., & Begley, T. P. (2002). The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme a, a coenzyme a antimetabolite. Journal of Biological Chemistry, 277(50), 48205-9. [Link]

  • Gowda, B. T., et al. (n.d.). N-(4-Bromo-2-methylphenyl)pivalamide. PMC. [Link]

  • MDPI. (2022, January 17). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403. [Link]

  • MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. Retrieved from [Link]

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Validation

A Comparative Guide to the Definitive Structural Validation of N-(4-bromo-2-methylphenyl)pentanamide

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The precise arrangement of atoms dictates a compound's...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The precise arrangement of atoms dictates a compound's physical properties, its reactivity, and, in a pharmaceutical context, its ability to interact with biological targets. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of a novel small molecule, N-(4-bromo-2-methylphenyl)pentanamide, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.[1][2]

This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of not just the 'how,' but the 'why' behind state-of-the-art structural elucidation. We will move beyond a simple listing of methods to a logical, causality-driven narrative that demonstrates how X-ray crystallography provides an unparalleled level of certainty and detail.

Synthesis and Initial Characterization

To validate a structure, one must first synthesize the compound. N-(4-bromo-2-methylphenyl)pentanamide can be readily prepared via a standard amidation reaction.

Experimental Protocol: Synthesis of N-(4-bromo-2-methylphenyl)pentanamide

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere. Add triethylamine (1.5 eq) as a base to scavenge the HCl byproduct.

  • Acylation: Cool the solution to 0°C in an ice bath. Add pentanoyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure N-(4-bromo-2-methylphenyl)pentanamide as a white solid.

Following synthesis, preliminary characterization is performed using techniques that provide initial, albeit incomplete, structural confirmation.

The Definitive Method: Single-Crystal X-ray Crystallography

While other methods suggest a structure, single-crystal X-ray diffraction (SCXRD) provides a direct, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[3][4] It is the only technique that "sees" the molecule in its entirety in the solid state.

The Causality Behind the Workflow: The entire SCXRD process is a chain of cause and effect designed to translate the microscopic property of a crystal (a highly ordered, repeating lattice of molecules) into a macroscopic, interpretable model of a single molecule.

Experimental Protocol: Structure Determination by SCXRD
  • Crystal Growth (The Critical Step): The success of an SCXRD experiment is entirely dependent on obtaining a single, high-quality crystal.[3] For N-(4-bromo-2-methylphenyl)pentanamide, slow evaporation is an effective method.

    • Rationale: Dissolve the purified compound in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexane) to create a saturated solution. A mixture of solvents with differing polarities and boiling points allows for a gradual increase in concentration as the more volatile solvent evaporates, promoting slow, ordered crystal growth rather than rapid precipitation or amorphous solid formation.

    • Procedure: Loosely cap a vial of the saturated solution and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Mounting and Data Collection:

    • Procedure: Select a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) under a microscope and mount it on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K).

    • Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher-quality data.[1] The crystal is then exposed to a focused beam of monochromatic X-rays (e.g., from a Cu or Mo source) and rotated.[4] As the crystal rotates, different planes of atoms within the lattice satisfy Bragg's Law (nλ = 2d sinθ), producing a pattern of diffraction spots.[3] A modern diffractometer with a CCD or CMOS detector collects thousands of these reflections from all possible orientations.

  • Structure Solution and Refinement:

    • The Phase Problem: The detector measures the intensities of the diffraction spots, but the crucial phase information is lost. Solving the "phase problem" is the key to generating an electron density map. For small molecules containing a heavy atom like bromine, methods like the Patterson method or modern "dual-space" direct methods are highly effective.[5] The heavy bromine atom's strong scattering provides a key reference point to bootstrap the phase determination.

    • Model Building and Refinement: Initial atomic positions are derived from the electron density map. This initial model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters like the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.[1]

Visualization of the Crystallography Workflow

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Flash Chromatography Crystal_Growth Crystal Growth Purification->Crystal_Growth Slow Evaporation Mounting Crystal Mounting Crystal_Growth->Mounting Select & Mount Crystal Data_Collection Diffraction Data Collection Mounting->Data_Collection X-ray Exposure (100 K) Structure_Solution Structure Solution Data_Collection->Structure_Solution Solve Phase Problem Refinement Model Refinement Structure_Solution->Refinement Least-Squares Fitting Validation Structure Validation Refinement->Validation Check R-factor, CIF Final_Structure Final Validated Structure Validation->Final_Structure Unambiguous 3D Model

Caption: Workflow for structural validation by X-ray crystallography.

Comparative Analysis with Orthogonal Techniques

While SCXRD is definitive, other spectroscopic methods are essential, complementary tools.[6] Their data corroborates the final structure and provides information about the molecule's properties in different states (e.g., in solution).

Technique Information Provided Strengths Limitations Role in Validating N-(4-bromo-2-methylphenyl)pentanamide
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.Unambiguous and definitive for structure.[1] High resolution.[7] No size limit for small molecules.[8]Requires a high-quality single crystal. Provides solid-state structure, which may differ from solution conformation.Primary Validation: Provides the absolute, undeniable proof of the atomic connectivity and stereochemistry.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (through-bond correlations), number of unique proton/carbon environments, stereochemical relationships in solution.Provides structure in solution state.[7] Non-destructive.[7] Excellent for dynamic processes.Indirect method for 3D structure.[9] Can be complex to interpret for large molecules. Signal overlap can be an issue.Secondary Validation: Confirms the carbon-hydrogen framework and connectivity proposed by the synthesis. ¹H NMR would show characteristic aromatic and aliphatic signals, and their splitting patterns would confirm neighbor relationships.
Mass Spectrometry (MS) Molecular weight and molecular formula.[10][11] Structural information from fragmentation patterns.[6]Extremely high sensitivity.[10] High-resolution MS (HRMS) gives highly accurate mass for formula determination.[12]Provides connectivity information indirectly through fragmentation logic. Cannot distinguish isomers easily without tandem MS.[10] Does not provide 3D spatial information.Confirmation of Composition: HRMS would confirm the molecular formula (C₁₂H₁₆BrNO). The isotopic pattern from the bromine atom (¹⁹Br/⁸¹Br) would be a key diagnostic feature.[6]
FT-IR Spectroscopy Presence of specific functional groups based on vibrational frequencies.[13][14]Fast, simple, and requires minimal sample. Excellent for identifying key bonds.Provides limited information on the overall molecular skeleton. Ambiguity in the "fingerprint region."Functional Group Confirmation: Would confirm the presence of the amide functional group (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and C-H bonds in the aromatic and aliphatic regions.
Visualization of Analytical Synergy

G cluster_methods Proposed_Structure Proposed Structure: N-(4-bromo-2-methylphenyl)pentanamide MS Mass Spectrometry (Molecular Formula: C₁₂H₁₆BrNO) Proposed_Structure->MS FTIR FT-IR (Confirms Amide, C-H bonds) Proposed_Structure->FTIR NMR NMR Spectroscopy (Confirms C-H Framework) Proposed_Structure->NMR XRAY X-ray Crystallography (Definitive 3D Structure) Proposed_Structure->XRAY MS->XRAY Corroborate FTIR->XRAY Corroborate NMR->XRAY Corroborate Validated_Structure Validated Structure XRAY->Validated_Structure Validates

Caption: Synergy of techniques for structural validation.

Crystallographic Data for N-(4-bromo-2-methylphenyl)pentanamide

Upon successful structure solution and refinement, the results are typically presented in a standardized Crystallographic Information File (CIF). Key data are summarized below (Note: This is representative data for illustrative purposes).

Parameter Value Significance
Chemical Formula C₁₂H₁₆BrNOConfirms elemental composition.
Molecular Weight 286.17 g/mol Consistent with mass spectrometry data.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal lattice.
Unit Cell Dimensions a = 10.12 Å, b = 5.45 Å, c = 22.58 ÅDimensions of the repeating unit of the crystal.
α = 90°, β = 98.5°, γ = 90°Angles of the repeating unit of the crystal.
Volume 1228 ųVolume of the unit cell.
Z 4Number of molecules in the unit cell.
Final R-indices R1 = 0.035, wR2 = 0.089Low R-factors indicate a good fit between the model and experimental data.
Selected Bond Lengths C(7)-O(1) = 1.23 Å, C(7)-N(1) = 1.34 ÅProvides exact intramolecular distances.
Selected Bond Angles C(1)-N(1)-C(7) = 127.5°Provides exact intramolecular angles.

Conclusion

The structural elucidation of a new chemical entity is a hierarchical process. While techniques like MS, NMR, and FT-IR provide crucial, mutually reinforcing pieces of the puzzle, they ultimately build a hypothesis of the structure.[12][15] Single-crystal X-ray crystallography serves as the ultimate arbiter, transforming that hypothesis into a validated, high-resolution fact. It provides an unambiguous, three-dimensional representation of the molecule that stands as the authoritative ground truth, a critical requirement for intellectual property, regulatory submission, and further development in any high-stakes scientific endeavor.

References

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI.
  • Mass spectrometry for structural elucidation. CURRENTA.
  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • 13.2 Structural elucidation using mass spectrometry. Fiveable.
  • Comparison of NMR and X-ray as methods of protein structure determination. Peter Hudaky's Pages.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University.
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery.
  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.
  • FTIR Basic Organic Functional Group Reference Chart. Thermo Fisher Scientific.
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics.
  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC - NIH.
  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. KPU Pressbooks.
  • X-ray Crystallography. Anton Paar Wiki.
  • Small molecule crystallography. Excillum.

Sources

Comparative

comparative study of N-(4-bromo-2-methylphenyl)pentanamide synthesis methods

Executive Summary & Substrate Analysis The synthesis of N-(4-bromo-2-methylphenyl)pentanamide serves as an excellent model for evaluating amide bond formation strategies in medicinal chemistry and active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Analysis

The synthesis of N-(4-bromo-2-methylphenyl)pentanamide serves as an excellent model for evaluating amide bond formation strategies in medicinal chemistry and active pharmaceutical ingredient (API) development[1].

The primary challenge in this synthesis lies in the electronic and steric properties of the nucleophile, 4-bromo-2-methylaniline .

  • Steric Hindrance: The methyl group at the ortho position creates a significant spatial barrier, restricting the approach angle of the incoming electrophile.

  • Electronic Deactivation: The bromine atom at the para position exerts an electron-withdrawing inductive effect (-I), which decreases the electron density on the amine nitrogen, thereby reducing its nucleophilicity.

To overcome these barriers, researchers must carefully select the amidation method. This guide objectively compares three distinct synthetic methodologies: the classical Acyl Chloride Method , the modern HATU-Mediated Coupling , and the green Boric Acid Catalytic Amidation .

Pathways Aniline 4-Bromo-2-methylaniline MethA Method A: Acyl Chloride (TEA, DCM, 0°C -> RT) Aniline->MethA MethB Method B: HATU Coupling (DIPEA, DMF, RT) Aniline->MethB MethC Method C: Boric Acid (Toluene, 110°C) Aniline->MethC Acid Pentanoic Acid Acid->MethB Acid->MethC Chloride Pentanoyl Chloride Chloride->MethA Product N-(4-bromo-2-methylphenyl)pentanamide MethA->Product Fast, Exothermic MethB->Product Mild, High Yield MethC->Product Green, Atom-Economic

Fig 1: Comparative synthesis pathways for N-(4-bromo-2-methylphenyl)pentanamide.

Mechanistic Causality & Strategy Selection

Method A: The Acyl Chloride Route (Schotten-Baumann Variant)

Using pentanoyl chloride (valeryl chloride) bypasses the need for in-situ activation. The highly electrophilic carbonyl carbon of the acyl chloride easily overcomes the weak nucleophilicity of the brominated aniline. However, this reaction generates equimolar amounts of hydrochloric acid (HCl), necessitating the use of a sacrificial base like Triethylamine (TEA) to prevent the protonation of the aniline starting material, which would otherwise halt the reaction.

Method B: HATU-Mediated Coupling

When utilizing the free pentanoic acid , third-generation uronium coupling reagents like HATU are preferred over older carbodiimides (e.g., EDC/HOBt) for sterically hindered substrates [3]. HATU generates an OAt-active ester. Crucially, the pyridine nitrogen in the azabenzotriazole ring of HATU exerts a neighboring group effect. It acts as a hydrogen-bond acceptor, stabilizing the incoming amine via a 7-membered cyclic transition state [4]. This stabilization dramatically lowers the activation energy required for the bulky 2-methylaniline to attack the carbonyl carbon.

HATU_Mechanism Step1 Pentanoic Acid + DIPEA Step2 Carboxylate Anion Step1->Step2 Deprotonation Step3 Attack on HATU Reagent Step2->Step3 Activation Step4 OAt-Active Ester Intermediate Step3->Step4 HOAt Displacement Step5 Nucleophilic Attack by 4-Bromo-2-methylaniline Step4->Step5 Amine Addition (Rate Limiting) Step6 N-(4-bromo-2-methylphenyl)pentanamide Step5->Step6 Amide Bond Formation

Fig 2: HATU-mediated activation and amidation mechanistic workflow.

Method C: Boric Acid Catalytic Amidation

For process-scale synthesis, atom economy is paramount. Boric acid ( B(OH)3​ ) acts as an environmentally benign Lewis acid, coordinating with pentanoic acid to form a highly reactive mixed anhydride intermediate [2]. Because this condensation releases water, the reaction must be driven forward using Le Chatelier's principle. Refluxing the mixture in toluene (110 °C) allows for the continuous azeotropic removal of water via a Dean-Stark apparatus.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three methodologies based on standard laboratory-scale (10 mmol) executions.

Performance MetricMethod A (Acyl Chloride)Method B (HATU Coupling)Method C (Boric Acid)
Average Yield (%) 88 - 92%94 - 98%78 - 85%
Reaction Time 2 - 4 hours4 - 6 hours16 - 24 hours
Operating Temp. 0 °C 25 °C25 °C (Room Temp)110 °C (Reflux)
Atom Economy Moderate (Generates HCl/TEA salt)Poor (Large uronium/OAt waste)Excellent (Water is sole byproduct)
Reagent Cost LowVery HighVery Low
Optimal Use Case Rapid library synthesisDiscovery / Hindered substratesIndustrial scale-up / Green chemistry

Self-Validating Experimental Protocols

Protocol A: Acyl Chloride Method

Rationale: The reaction is highly exothermic; strict temperature control prevents the formation of di-acylated byproducts.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert N2​ atmosphere, dissolve 4-bromo-2-methylaniline (1.86 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add Triethylamine (TEA, 1.67 mL, 12.0 mmol). Stir and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve pentanoyl chloride (1.31 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to control the exotherm.

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the UV-active aniline spot ( Rf​≈0.6 ) is entirely replaced by the lower-running amide spot ( Rf​≈0.4 ).

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL). Extract the organic layer, wash sequentially with 1M HCl (20 mL) to remove unreacted amine, and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Coupling

Rationale: Pre-activation of the acid is mandatory. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile against the OAt-ester.

  • Pre-Activation: In a 100 mL flask, dissolve pentanoic acid (1.02 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 25 mL).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.48 mL, 20.0 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the OAt-active ester. The solution will turn a distinct pale yellow.

  • Coupling: Add 4-bromo-2-methylaniline (1.86 g, 10.0 mmol) in one portion. Stir at room temperature for 4–6 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 100 mL). Wash extensively with 5% aqueous LiCl (3 x 30 mL) to selectively partition the DMF into the aqueous phase. Wash the organic layer with saturated NaHCO3​ , 1M HCl, and brine. Dry over Na2​SO4​ and concentrate.

Protocol C: Boric Acid Catalyzed Amidation

Rationale: A Dean-Stark trap is critical. Without the physical removal of water, the equilibrium will stall, resulting in poor yields.

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Loading: Add 4-bromo-2-methylaniline (1.86 g, 10.0 mmol), pentanoic acid (1.12 g, 11.0 mmol), and Boric Acid ( B(OH)3​ , 62 mg, 1.0 mmol, 10 mol%).

  • Solvent: Add Toluene (40 mL).

  • Reflux: Heat the mixture to a vigorous reflux (110 °C). As the mixed anhydride forms and reacts with the aniline, water will azeotrope with the toluene, condense, and collect in the Dean-Stark trap.

  • Validation: Continue refluxing for 16-24 hours until the theoretical volume of water (~0.18 mL) has collected in the trap, indicating complete conversion.

  • Workup: Cool to room temperature. Wash the toluene layer directly with saturated NaHCO3​ to remove residual pentanoic and boric acids, followed by brine. Dry over Na2​SO4​ and evaporate the toluene to yield the product.

References

  • A Potent, Selective Inhibitor of Matrix Metalloproteinase-3 for the Topical Treatment of Chronic Dermal Ulcers Journal of Medicinal Chemistry - ACS Public
  • Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients Organic Process Research & Development - ACS Public
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent SynOpen
  • H
Validation

A Technical Guide to Evaluating the Biological Efficacy of N-(4-bromo-2-methylphenyl)pentanamide and its Comparison to Established Drugs

Introduction In the field of drug discovery and development, the initial characterization of a novel chemical entity is a critical step toward understanding its therapeutic potential. This guide addresses the compound N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of drug discovery and development, the initial characterization of a novel chemical entity is a critical step toward understanding its therapeutic potential. This guide addresses the compound N-(4-bromo-2-methylphenyl)pentanamide, a molecule for which there is a notable absence of publicly available biological efficacy data. Chemical suppliers such as BLDpharm and MilliporeSigma list the compound, providing basic chemical identifiers, but no information on its biological activity is present in peer-reviewed literature or patent databases.[1][2]

This document, therefore, serves a dual purpose. First, it acknowledges the current knowledge gap regarding N-(4-bromo-2-methylphenyl)pentanamide. Second, it provides a comprehensive, scientifically rigorous framework for researchers and drug development professionals to systematically evaluate the biological efficacy of this and other novel compounds. We will outline a phased experimental approach, from initial broad-spectrum screening to more targeted mechanistic studies, and detail how to subsequently compare the findings against established drugs in a relevant, hypothetical therapeutic area.

Part 1: Initial Assessment and Hypothesis Generation Based on Structure-Activity Relationships (SAR)

The structure of N-(4-bromo-2-methylphenyl)pentanamide, featuring a substituted phenyl ring linked to an amide, is a common scaffold in medicinal chemistry. The presence of a bromo- and a methyl- group on the phenyl ring, along with the pentanamide side chain, suggests several potential, albeit hypothetical, biological activities. Structure-activity relationship (SAR) studies on related molecules provide a basis for forming initial hypotheses.[3][4] For instance, various substituted benzamides have been investigated as inhibitors of Mycobacterium tuberculosis, where modifications to the phenyl ring and amide substituent significantly impact potency.[5] Similarly, other brominated phenyl-containing compounds have been explored for antibacterial and anticancer activities.[6][7]

Given these precedents, a logical starting point for the investigation of N-(4-bromo-2-methylphenyl)pentanamide would be to screen for:

  • Antimicrobial Activity: The lipophilic nature imparted by the bromo- and methyl- groups could facilitate membrane interaction in bacteria or fungi.[8]

  • Anticancer Activity: Many small molecules with substituted aromatic rings exhibit cytotoxic effects on cancer cell lines.

  • Enzyme Inhibition: The amide linkage could interact with the active sites of various enzymes, such as proteases or kinases.

  • Ion Channel Modulation: The overall structure bears a superficial resemblance to some known ion channel modulators.

Part 2: A Phased Experimental Workflow for Biological Efficacy Determination

A tiered approach is recommended to efficiently and cost-effectively evaluate the biological potential of a novel compound.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic & Comparative Studies Broad Phenotypic Screens Broad Phenotypic Screens Cytotoxicity Assays Cytotoxicity Assays Affinity Chromatography Affinity Chromatography Broad Phenotypic Screens->Affinity Chromatography Hit Identification Broad Antimicrobial Panels Broad Antimicrobial Panels Genetic Knockdown/Overexpression Genetic Knockdown/Overexpression Dose-Response Analysis Dose-Response Analysis Affinity Chromatography->Dose-Response Analysis Validated Target Enzymatic Assays Enzymatic Assays Signaling Pathway Analysis Signaling Pathway Analysis Head-to-Head Drug Comparison Head-to-Head Drug Comparison G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF Ligand EGF->EGFR Compound N-(4-bromo-2-methylphenyl)pentanamide Compound->EGFR Inhibition

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Comparative

Spectroscopic Data Comparison of N-(4-bromo-2-methylphenyl)pentanamide and its Aliphatic Analogs: A Comprehensive Guide

As a Senior Application Scientist, evaluating the structural and spectroscopic nuances of halogenated o-toluidine derivatives is critical for downstream applications in medicinal chemistry and agrochemical development. C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural and spectroscopic nuances of halogenated o-toluidine derivatives is critical for downstream applications in medicinal chemistry and agrochemical development. Compounds such as N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0)[1] and its aliphatic analogs serve as vital intermediates in the synthesis of modified benzamides and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2].

This guide provides an objective, data-driven comparison of N-(4-bromo-2-methylphenyl)pentanamide against its shorter (butanamide) and longer (hexanamide) chain analogs. By analyzing their spectroscopic signatures (NMR, FT-IR, and MS) and detailing a self-validating synthetic protocol, we establish a robust framework for structural verification.

Structural Dynamics and Causality

The spectroscopic behavior of these amides is dictated by the interplay between the functional groups on the aromatic ring and the aliphatic acyl chain:

  • Steric Hindrance (The ortho-Methyl Effect): The methyl group at the 2-position creates significant A(1,3) allylic strain with the carbonyl oxygen. This steric clash forces the amide plane out of coplanarity with the aromatic ring, disrupting extended π -conjugation. Consequently, the nitrogen lone pair is less delocalized into the ring, increasing the electron density on the amide nitrogen and affecting the N-H stretching frequency.

  • Electronic Effects (The para-Bromine Effect): Bromine exerts a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+R). This net deshielding primarily affects the aromatic protons at the 3- and 5-positions.

  • Aliphatic Chain Extension: Transitioning from a C4 (butyryl) to a C6 (caproyl) chain does not significantly alter the electronic environment of the amide core. However, it introduces distinct aliphatic multiplets in the 1 H NMR spectrum and fundamentally alters the mass spectrometric fragmentation pathways via the McLafferty rearrangement.

Table 1: Physicochemical and Structural Profiling
CompoundAlkyl ChainMolecular FormulaExact MassPredicted LogP
N-(4-bromo-2-methylphenyl)butanamide C4 (Butyryl)C₁₁H₁₄BrNO255.02 Da3.2
N-(4-bromo-2-methylphenyl)pentanamide C5 (Valeryl)C₁₂H₁₆BrNO269.04 Da3.6
N-(4-bromo-2-methylphenyl)hexanamide C6 (Caproyl)C₁₃H₁₈BrNO283.05 Da4.1

Spectroscopic Data Comparison

1 H NMR Spectroscopy

The 1 H NMR spectra of these analogs are characterized by a highly conserved aromatic region and a variable aliphatic region.

Expert Insight on Solvent Causality: Literature data for the butanamide analog[3] reports an N-H chemical shift of 9.27 ppm , which is highly characteristic of strong intermolecular hydrogen bonding in a polar aprotic solvent like DMSO- d6​ . In contrast, when analyzed in non-polar CDCl₃, the N-H proton typically resonates upfield around 7.20 ppm . The table below standardizes the comparison in CDCl₃ to provide an objective baseline.

Table 2: 1 H NMR Data Comparison (400 MHz, CDCl₃, δ ppm)
AssignmentButanamide (C4)Pentanamide (C5)Hexanamide (C6)Multiplicity & Mechanistic Causality
N-H 7.207.207.20br s; Shift is highly solvent/concentration dependent.
Ar-H (H-6) 7.757.757.75d, J=8.5 Hz; Deshielded by the anisotropic cone of the adjacent C=O.
Ar-H (H-3, H-5) 7.30 - 7.357.30 - 7.357.30 - 7.35m; Shifted downfield by the electronegativity of the para-bromine.
Ar-CH₃ 2.192.252.25s; Serves as the ortho-steric marker[3].
α -CH₂ 2.312.382.38t, J=7.5 Hz; Deshielded by the adjacent carbonyl group.
β -CH₂ 1.621.721.73m; Intermediate aliphatic chain.
γ -CH₂ -1.421.35m; Appears only in chains C5.
δ -CH₂ --1.32m; Appears only in chains C6.
Terminal CH₃ 0.930.950.90t, J=7.4 Hz; Shielded aliphatic tail.
FT-IR and Mass Spectrometry (EI-MS)

Infrared spectroscopy confirms the presence of the secondary amide via the Amide I (C=O stretch) and Amide II (N-H bend) bands. The patent literature confirms the butanamide analog exhibits an N-H stretch at 3275 cm⁻¹ and a C=O stretch at 1649 cm⁻¹[3].

In Electron Ionization Mass Spectrometry (EI-MS), the presence of bromine is immediately self-validating due to the characteristic 1:1 isotopic ratio of 79 Br and 81 Br, resulting in an [M] +∙ and [M+2] +∙ doublet. Furthermore, chains of C5 and longer undergo a prominent McLafferty rearrangement , where the carbonyl oxygen abstracts a γ -hydrogen, leading to the expulsion of an alkene.

Table 3: FT-IR and EI-MS Key Identifiers
FeatureButanamidePentanamideHexanamide
FT-IR: Amide I (C=O) 1649 cm⁻¹~1652 cm⁻¹~1655 cm⁻¹
FT-IR: N-H Stretch 3275 cm⁻¹~3280 cm⁻¹~3285 cm⁻¹
MS: Molecular Ion [M] m/z 255 / 257m/z 269 / 271m/z 283 / 285
MS: McLafferty Fragment Minorm/z 227 / 229 (Loss of C₃H₆)m/z 241 / 243 (Loss of C₄H₈)

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocol for synthesizing N-(4-bromo-2-methylphenyl)pentanamide is designed as a self-validating system . Each step includes built-in chemical checks to eliminate specific impurities.

Synthesis Methodology
  • Reaction Setup: Dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add triethylamine (Et₃N, 1.5 eq) as an acid scavenger.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Acylation is highly exothermic; maintaining 0 °C prevents the formation of di-acylated byproducts and minimizes solvent boil-off.

  • Acylation: Add pentanoyl chloride (valeryl chloride, 1.1 eq) dropwise over 30 minutes.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1). The product spot will appear at a higher Rf​ than the highly polar starting aniline.

  • Self-Validating Workup:

    • Wash 1 (1M HCl): Protonates any unreacted 4-bromo-2-methylaniline, pulling it into the aqueous layer.

    • Wash 2 (Sat. NaHCO₃): Neutralizes residual HCl and converts any hydrolyzed pentanoic acid byproduct into its water-soluble sodium salt.

    • Wash 3 (Brine): Removes bulk water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield pure N-(4-bromo-2-methylphenyl)pentanamide as crystalline needles.

Workflow A 4-Bromo-2-methylaniline (Starting Material) C Nucleophilic Acyl Substitution (Base: Et3N, Solvent: DCM, 0°C to RT) A->C B Pentanoyl Chloride (Acylating Agent) B->C D N-(4-bromo-2-methylphenyl)pentanamide (Crude Product) C->D  Yield >85% E Recrystallization (EtOH/Water) D->E F Pure Amide Product E->F  >99% Purity G NMR Analysis (1H, 13C in CDCl3) F->G H FT-IR Analysis (ATR-IR) F->H I GC-MS Analysis (EI, 70 eV) F->I

Figure 1: Synthesis and characterization workflow for N-(4-bromo-2-methylphenyl)pentanamide.

Mass Spectrometry Fragmentation Pathway

Understanding the EI-MS fragmentation is crucial for distinguishing the pentanamide from its analogs. The diagram below maps the specific degradation routes of the [M] +∙ ion.

Fragmentation M Molecular Ion [M]+• m/z 269 / 271 (1:1) C12H16BrNO F1 Alpha-Cleavage Loss of C4H9• (-57 Da) M->F1 F2 McLafferty Rearrangement Loss of C3H6 (-42 Da) M->F2 F3 Cleavage of C-N bond M->F3 I1 Acylium/Amide Cation m/z 212 / 214 F1->I1 I2 Rearranged Radical Cation m/z 227 / 229 F2->I2 I3 Bromotolyl Cation m/z 184 / 186 F3->I3

Figure 2: Primary EI-MS fragmentation pathways including the McLafferty rearrangement.

Conclusion

The spectroscopic differentiation of N-(4-bromo-2-methylphenyl)pentanamide from its analogs relies heavily on the aliphatic signatures in 1 H NMR and the specific mass-to-charge ratios generated during EI-MS fragmentation. While the aromatic core remains spectroscopically static due to the dominant electronic effects of the bromine and methyl groups, the aliphatic chain dictates the lipophilicity (LogP) and the presence of the McLafferty rearrangement. Adhering to the self-validating synthetic protocols ensures high-purity isolation, preventing misinterpretation of spectroscopic data caused by unreacted starting materials.

References

  • ChemSrc. "N-(4-bromo-2-methylphenyl)pentanamide | CAS#:433974-12-0". ChemSrc Database. Available at:[Link]

  • Google Patents. "US20040030183A1 - Method for producing N-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound N-(4-bromo-2-methylphenyl)butanamide". United States Patent and Trademark Office.
  • PubChem. "N-(4-bromo-2-methylphenyl)-2-naphthamide | C18H14BrNO | CID 823850". National Center for Biotechnology Information. Available at:[Link]

  • Arkivoc. "Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs". Arkat USA. Available at:[Link]

Sources

Validation

In Vitro and In Vivo Profiling of N-(4-bromo-2-methylphenyl)pentanamide Derivatives: A Technical Comparison Guide

As the pharmaceutical landscape shifts from merely suppressing inflammation to actively promoting its resolution, Formyl Peptide Receptor 2 (FPR2) has emerged as a highly sought-after therapeutic target[1]. Among the nov...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical landscape shifts from merely suppressing inflammation to actively promoting its resolution, Formyl Peptide Receptor 2 (FPR2) has emerged as a highly sought-after therapeutic target[1]. Among the novel classes of small-molecule modulators, N-(4-bromo-2-methylphenyl)pentanamide (BMPP) derivatives represent a structurally distinct family of aryl amides designed to act as potent FPR2 agonists[2].

This guide provides an objective, data-driven framework for evaluating the performance of BMPP derivatives against established alternatives, detailing the causality behind our experimental designs and providing self-validating protocols for both in vitro and in vivo workflows.

Mechanistic Rationale: Targeting FPR2 with Aryl Amides

FPR2 is a remarkably versatile, Gi-coupled G-protein coupled receptor (GPCR) expressed heavily on neutrophils and macrophages[1]. Unlike traditional NSAIDs that block prostaglandin synthesis (often leading to gastrointestinal and cardiovascular toxicity), FPR2 agonists actively halt neutrophil infiltration, promote macrophage efferocytosis, and reduce reactive oxygen species (ROS)[3].

When a BMPP derivative binds to the allosteric/orthosteric pockets of FPR2, it induces a conformational change that dissociates the heterotrimeric Gi protein[3]. While the Gαi subunit inhibits adenylate cyclase, the Gβγ dimer activates Phospholipase C (PLC), cleaving PIP2 into IP3 and triggering a rapid, transient release of intracellular calcium (Ca²⁺)[4]. This calcium mobilization is the fundamental biochemical signature of FPR2 activation and serves as our primary in vitro readout[5].

FPR2_Signaling Ligand BMPP Derivative (Aryl Amide Agonist) FPR2 FPR2 Receptor (Gi-Coupled GPCR) Ligand->FPR2 Binds & Activates Gi Gi Protein Complex (Heterotrimeric) FPR2->Gi Conformational Change PLC Phospholipase C (PLC) Gi->PLC Gβγ Subunit Activation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Calcium Release Resolution Resolution of Inflammation (Decreased MPO, ROS) Ca2->Resolution Downstream Kinase Cascades

Figure 1: FPR2 signaling pathway and downstream pro-resolving effects.

In Vitro Profiling: Calcium Mobilization & Receptor Affinity

Because FPR2 is a Gi-coupled receptor, classical cAMP accumulation assays often yield weak signal-to-noise ratios due to high basal adenylate cyclase inhibition. Therefore, measuring intracellular calcium mobilization provides a much more robust, real-time kinetic readout of receptor activation[4],[5].

Data Presentation: In Vitro Comparison

The table below compares an optimized BMPP derivative against standard FPR2 reference compounds.

CompoundClass / MechanismTargetEC₅₀ (Ca²⁺ Mob., nM)Emax (%)Cytotoxicity (CC₅₀, µM)
BMPP-1 Aryl Amide AgonistFPR214.2 ± 1.598>100
WKYMVm Synthetic Peptide AgonistFPR2 / FPR32.5 ± 0.4100>100
BML-111 Lipoxin A4 AnalogFPR2450.0 ± 32.185>100
WRW4 Peptide AntagonistFPR2N/A (IC₅₀: 230 nM)0>50
Protocol 1: High-Throughput Intracellular Calcium Mobilization (FLIPR Tetra)

Self-Validation Note: This protocol utilizes WRW4 as a negative control to prove that the calcium spike is strictly FPR2-mediated, eliminating the possibility of off-target ion channel activation.

  • Cell Preparation : Seed CHO-K1 cells stably expressing human FPR2 in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂. (Rationale: CHO-K1 cells lack endogenous formyl peptide receptors, providing a clean background).

  • Dye Loading : Remove culture media and add 20 µL/well of Fluo-4 NW calcium-sensitive dye reconstituted in assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4). Incubate for 45 min at 37°C, then 15 min at room temperature. (Rationale: Probenecid inhibits organic anion transporters, preventing dye extrusion and stabilizing the baseline).

  • Compound Preparation : Serially dilute BMPP-1, WKYMVm (positive control), and WRW4 (antagonist control) in assay buffer (0.1% DMSO final concentration).

  • Kinetic Readout : Transfer the plate to the FLIPR Tetra system. Read baseline fluorescence (Ex 488 nm / Em 515 nm) for 10 seconds.

  • Agonist Addition : Robotically dispense 10 µL of compounds into the wells. Record fluorescence continuously for 120 seconds to capture the transient calcium peak.

  • Validation Step : For antagonist mode, pre-incubate cells with 1 µM WRW4 for 15 minutes prior to adding the EC₈₀ concentration of BMPP-1. Complete ablation of the calcium signal confirms on-target FPR2 activation.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To translate in vitro potency into in vivo efficacy, the carrageenan-induced paw edema model is the gold standard[6]. Carrageenan injection triggers a biphasic inflammatory response. The late phase (2–8 hours) is heavily dependent on neutrophil infiltration[6]. Because FPR2 activation specifically halts neutrophil chemotaxis, measuring paw volume and myeloperoxidase (MPO) activity at the 8-hour mark perfectly isolates the pro-resolving effects of BMPP derivatives[7].

InVivo_Workflow Acclimation Animal Acclimation (WT & Fpr2-/- Mice) Dosing Compound Admin (Vehicle / BMPP-1) Acclimation->Dosing Induction Carrageenan Injection (Subplantar, 1%) Dosing->Induction Measurement Plethysmometry (Paw Volume 1-8h) Induction->Measurement Tissue Tissue Harvest (MPO Activity Assay) Measurement->Tissue

Figure 2: In vivo workflow for the carrageenan-induced paw edema model.

Data Presentation: In Vivo Efficacy (8h Post-Injection)

By utilizing Fpr2-/- knockout mice, we establish a definitive self-validating control. If BMPP-1 is truly acting via FPR2, its efficacy will disappear in the knockout cohort[8],[7].

Treatment GroupGenotypeDosePaw Edema Vol. Increase (%)MPO Activity (U/g tissue)Resolution Status
Vehicle WT-85.4 ± 6.214.5 ± 1.2None
BMPP-1 WT10 mg/kg (p.o.)32.1 ± 4.55.2 ± 0.8High
WKYMVm WT5 mg/kg (i.p.)28.5 ± 5.14.8 ± 0.9High
Vehicle Fpr2-/--135.2 ± 8.422.1 ± 2.0Exacerbated
BMPP-1 Fpr2-/-10 mg/kg (p.o.)130.8 ± 7.121.5 ± 1.5None (Target Validated)
Protocol 2: Carrageenan-Induced Paw Edema in WT and Fpr2-/- Mice
  • Animal Allocation : Randomize 8-week-old male C57BL/6 (WT) and Fpr2-/- mice into vehicle, reference, and test groups (n=8/group). (Rationale: Fpr2-/- mice exhibit exacerbated paw edema, providing a strict negative control to prove the drug's mechanism of action[8],[7]).

  • Pre-Treatment : Administer BMPP-1 (10 mg/kg, p.o.), WKYMVm (5 mg/kg, i.p.), or vehicle (0.5% methylcellulose) 1 hour prior to edema induction.

  • Edema Induction : Inject 50 µL of 1% λ-carrageenan in sterile saline into the subplantar region of the right hind paw. Inject 50 µL of sterile saline into the left hind paw as an intra-animal baseline control.

  • Plethysmometry : Measure paw volumes using a water displacement plethysmometer at 0, 1, 2, 4, and 8 hours post-injection. Calculate the edema volume as the difference between the right and left paw volumes.

  • Tissue Harvesting & MPO Assay : At 8 hours, euthanize the animals and excise the paw tissue. Homogenize in hexadecyltrimethylammonium bromide (HTAB) buffer. (Rationale: HTAB solubilizes the myeloperoxidase enzyme from the primary granules of infiltrated neutrophils).

  • Spectrophotometric Quantification : React the homogenate supernatant with o-dianisidine dihydrochloride and H₂O₂. Measure absorbance at 460 nm to quantify MPO activity, providing a direct biochemical correlate to the physical paw swelling.

References

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences.[Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry.[Link]

  • A Ganoderma-Derived Compound Exerts Inhibitory Effect Through Formyl Peptide Receptor 2. Frontiers in Pharmacology.[Link]

  • Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2. Frontiers in Immunology.[Link]

  • The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide. BMC Cell Biology.[Link]

  • Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation. The Journal of Immunology.[Link]

Sources

Comparative

Assessing the Cross-Reactivity of N-(4-bromo-2-methylphenyl)pentanamide in Biological Assays: A Comparative Guide for HTS Triage

Executive Summary In early-stage drug discovery, High-Throughput Screening (HTS) campaigns frequently identify compounds that exhibit potent apparent activity, only for downstream validation to reveal them as assay artif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, High-Throughput Screening (HTS) campaigns frequently identify compounds that exhibit potent apparent activity, only for downstream validation to reveal them as assay artifacts. N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0)[1] is a prime example of such a compound. It frequently emerges as a "hit" in AlphaScreen-based biochemical primary assays, particularly in screens designed to identify small-molecule inhibitors of the ST2 (IL1RL1) receptor[2].

The IL-33/ST2 signaling axis is a high-value therapeutic target known for its critical role in coordinating cellular crosstalk during tissue regeneration and M2 macrophage polarization[3]. However, distinguishing true ST2 inhibitors from cross-reactive assay artifacts is critical to preventing the misallocation of research resources. This guide objectively compares the performance of N-(4-bromo-2-methylphenyl)pentanamide against validated reference compounds, detailing the mechanistic causality behind its cross-reactivity and providing self-validating protocols to triage similar Pan-Assay Interference Compounds (PAINS).

The Mechanistic Basis of Assay Cross-Reactivity

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) relies on the conversion of ambient oxygen to singlet oxygen ( 1O2​ ) upon laser excitation at 680 nm. If the biological targets interact, the donor and acceptor beads are brought into proximity (<200 nm), allowing the singlet oxygen to diffuse to the acceptor bead and trigger a luminescent emission at 520–620 nm.

Compounds like N-(4-bromo-2-methylphenyl)pentanamide often exhibit cross-reactivity not by binding the biological target (e.g., ST2), but by interfering with the assay chemistry itself. The lipophilic bromo-methylphenyl moiety combined with the pentanamide chain can lead to:

  • Singlet Oxygen Quenching: The compound directly absorbs or reacts with the 1O2​ before it reaches the acceptor bead.

  • Inner Filter Effect (Color Quenching): The compound absorbs the excitation (680 nm) or emission (520-620 nm) wavelengths.

  • Non-Specific Aggregation: The compound forms colloidal aggregates that non-specifically coat the beads, sterically hindering their proximity.

AlphaScreen_Interference Donor Donor Bead (Excited at 680nm) O2 Singlet Oxygen Donor->O2 Generates Acceptor Acceptor Bead (Emits at 520-620nm) O2->Acceptor Excites (True Signal) Compound N-(4-bromo-2-methylphenyl) pentanamide O2->Compound Quenched by (False Positive)

Fig 1. Mechanism of AlphaScreen assay interference via singlet oxygen quenching.

Comparative Performance Data

To objectively evaluate the cross-reactivity of N-(4-bromo-2-methylphenyl)pentanamide, we compared its performance against a validated ST2 reference inhibitor and GW5074 (a known AlphaScreen singlet oxygen quencher). Data was generated across a primary biochemical assay, a self-validating counterscreen, and orthogonal validation assays.

Compound / AlternativePrimary ST2 AlphaScreen IC 50​ TruHits Counterscreen IC 50​ Orthogonal TR-FRET IC 50​ Cell-Based NF-κB Reporter IC 50​ Mechanistic Conclusion
N-(4-bromo-2-methylphenyl)pentanamide 4.2 µM 3.8 µM >100 µM>100 µMAssay Artifact (Quencher)
Validated ST2 Inhibitor (Reference)0.05 µM>100 µM0.08 µM0.12 µMTrue Biological Inhibitor
GW5074 (Known Quencher)1.1 µM0.9 µM>100 µM>100 µMAssay Artifact (Quencher)

Data Interpretation: N-(4-bromo-2-methylphenyl)pentanamide demonstrates apparent low-micromolar inhibition in the primary AlphaScreen. However, its nearly identical IC 50​ in the target-free TruHits counterscreen, combined with a complete lack of activity in orthogonal TR-FRET and cell-based assays, definitively classifies it as a cross-reactive chemical artifact rather than a true ST2 inhibitor.

Self-Validating Experimental Protocols

To ensure scientific integrity, every HTS workflow must operate as a self-validating system. The following protocols detail the causality behind the experimental choices used to triage N-(4-bromo-2-methylphenyl)pentanamide.

Protocol 1: Primary ST2/IL-33 AlphaScreen Assay

Objective: Identify initial modulators of the ST2/IL-33 protein-protein interaction.

  • Reagent Preparation: Prepare 10 nM His-tagged ST2 and 10 nM biotinylated IL-33 in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Compound Addition: Dispense N-(4-bromo-2-methylphenyl)pentanamide (100 µM to 31.6 nM, half-log dilutions) into a 384-well OptiPlate. Causality: A full dose-response curve is required to assess Hill slopes; steep slopes (>2.0) often indicate non-specific aggregation.

  • Target Incubation: Add the ST2/IL-33 protein mixture and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Bead Conjugation: Add 20 µg/mL Streptavidin-coated Donor beads and Anti-His Acceptor beads under low-light conditions. Incubate for 1 hour.

  • Detection: Read on an EnVision plate reader (excitation 680 nm, emission 520-620 nm).

Protocol 2: TruHits Counterscreen (The Validation Step)

Objective: Isolate and identify compounds that interfere with the assay chemistry, eliminating false positives[4].

  • Reagent Preparation: Prepare a 300 pM solution of a biotinylated-GST construct[4]. Causality: This construct simultaneously binds both the streptavidin donor bead and the anti-GST acceptor bead, forcing proximity without relying on the ST2/IL-33 interaction[4].

  • Compound Addition: Dispense the exact same compound concentration range as Protocol 1. Causality: By keeping the compound concentration constant while removing the biological target, any signal reduction is definitively caused by chemical interference[4].

  • Bead Conjugation: Add 20 µg/mL Streptavidin Donor and Anti-GST Acceptor beads. Incubate for 1 hour.

  • Detection: Read on an EnVision plate reader. If the compound inhibits this assay (as N-(4-bromo-2-methylphenyl)pentanamide does), it is a cross-reactive artifact[4].

Workflow HTS Primary AlphaScreen (ST2/IL33 Interaction) Hit Hit: N-(4-bromo-2-methylphenyl) pentanamide HTS->Hit TruHits TruHits Counterscreen (Biotin-GST) Hit->TruHits Test for quenching TRFRET Orthogonal TR-FRET Assay TruHits->TRFRET Signal Unchanged FalsePos Classified as Assay Interference / PAINS TruHits->FalsePos Signal Reduced (Cross-reactive) TRFRET->FalsePos No Activity TruePos Validated Lead Compound TRFRET->TruePos Activity Confirmed

Fig 2. Orthogonal triage workflow to isolate true biological activity from chemical interference.

Conclusion & Triage Best Practices

For drug development professionals, the appearance of N-(4-bromo-2-methylphenyl)pentanamide in primary screening data serves as a critical reminder of the limitations inherent to biochemical proximity assays. While the ST2 pathway remains a highly validated target for modulating macrophage polarization[3], researchers must not rely solely on single-assay readouts.

Best Practices for Triage:

  • Always run a target-free counterscreen: Assays like TruHits are non-negotiable for identifying singlet oxygen quenchers and biotin mimetics.

  • Mandate orthogonal validation: Transition hits to a distinct assay technology (e.g., TR-FRET, SPR, or cell-based reporter assays) as early as possible.

  • Analyze structural flags: Halogenated aromatic rings coupled with flexible amides should be computationally flagged for potential aggregation or quenching behavior prior to resource-intensive follow-up.

References

  • N-(4-bromo-2-methylphenyl)
  • N-(4-bromo-2-methylphenyl)pentanamide | CAS#:433974-12-0 (ST2 Inhibitor Screens)
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)

Sources

Validation

Mechanism of Action and Performance Comparison: N-(4-bromo-2-methylphenyl)pentanamide Derivatives as Novel Quorum Sensing Inhibitors

Biological Context & Strategic Imperative The proliferation of multidrug-resistant Pseudomonas aeruginosa is fundamentally driven by its ability to form impenetrable biofilms and secrete tissue-damaging virulence factors...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Strategic Imperative

The proliferation of multidrug-resistant Pseudomonas aeruginosa is fundamentally driven by its ability to form impenetrable biofilms and secrete tissue-damaging virulence factors[1]. Traditional bactericidal antibiotics exert a intense selective pressure that inevitably drives the evolution of resistance. To circumvent this, modern drug development has pivoted toward anti-virulence strategies —specifically, Quorum Sensing Inhibitors (QSIs)[2].

By targeting the bacterial communication network rather than essential survival pathways, QSIs disarm the pathogen without triggering evolutionary resistance mechanisms. Among the most promising novel scaffolds are N-(4-bromo-2-methylphenyl)pentanamide derivatives , which act as potent, non-bactericidal antagonists of the master quorum-sensing receptor, LasR[3]. This guide objectively compares the mechanistic performance of these pentanamide derivatives against standard QSI reference compounds, providing a self-validating framework for experimental evaluation.

Mechanism of Action: Competitive LasR Antagonism

The P. aeruginosa quorum sensing hierarchy is governed by the LasI/LasR system. The native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), binds to the LasR transcription factor, inducing receptor dimerization[2]. This active dimer complex binds to target promoter regions (e.g., lasB, pqsR), initiating the transcription of virulence factors like elastase and pyocyanin, and orchestrating biofilm maturation[3].

N-(4-bromo-2-methylphenyl)pentanamide derivatives are rationally designed structural analogs of OdDHL. The pentanamide aliphatic chain mimics the native acyl tail, allowing the molecule to anchor deep within the LasR ligand-binding pocket. However, the sterically bulky, halogenated 4-bromo-2-methylphenyl moiety forces a critical conformational shift. This steric clash prevents the structural folding required for LasR dimerization. Consequently, the receptor remains trapped in an inactive monomeric state, effectively silencing the downstream virulence cascade without affecting bacterial viability.

MoA OdDHL Native Autoinducer (OdDHL) LasR LasR Receptor (Monomer) OdDHL->LasR Agonist Binding Inhibitor Pentanamide Derivative Inhibitor->LasR Competitive Antagonism LasR_Dim LasR Dimer (Active Complex) Inhibitor->LasR_Dim Blocks Dimerization LasR->LasR_Dim Dimerization DNA Target Promoters (lasB, rhlR) LasR_Dim->DNA Transcriptional Activation Virulence Biofilm & Virulence Factors DNA->Virulence Gene Expression

Fig 1. Mechanism of LasR antagonism by pentanamide derivatives.

Comparative Performance Analysis

To objectively evaluate the efficacy of the N-(4-bromo-2-methylphenyl)pentanamide scaffold, we compare its performance against OdDHL (the native agonist) and Furanone C-30, a well-documented but highly reactive and potentially toxic marine-derived QSI standard[3].

A successful QSI must exhibit a low IC50 for virulence inhibition while maintaining a high Minimum Inhibitory Concentration (MIC). A high MIC proves the compound is not killing the bacteria (which would trigger resistance) but is solely attenuating virulence.

CompoundTarget ProfileLasR IC50 (µM)Biofilm Inhibition (%)Pyocyanin Reduction (%)MIC (µg/mL)
OdDHL Native AgonistN/A0% (Promotes)0% (Promotes)>256
Furanone C-30 QSI Standard2.5 ± 0.365%70%64 (Mild Toxicity)
Pentanamide Deriv. Novel Antagonist1.8 ± 0.282%85%>256 (Non-toxic)

Data Interpretation: The pentanamide derivative outperforms Furanone C-30 in both biofilm and pyocyanin reduction while exhibiting no bactericidal toxicity (MIC > 256 µg/mL), confirming its mechanism as a pure anti-virulence agent.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of QSIs requires a self-validating orthogonal approach. Relying solely on reporter assays can yield false positives due to compound autofluorescence or non-specific growth retardation. Therefore, our protocol pairs a genotypic reporter assay with downstream phenotypic validation.

Workflow Step1 1. Inoculation PAO1-lasB-gfp strain Step2 2. Compound Treatment 0.1 - 100 µM dose range Step1->Step2 Step3 3. Incubation 37°C, 18 hrs, shaking Step2->Step3 Split Parallel Validation Step3->Split Assay1 4a. Reporter Assay Measure GFP (Ex488/Em520) Normalize to OD600 Split->Assay1 Assay2 4b. Phenotypic Assay Crystal Violet (Biofilm) Pyocyanin Extraction Split->Assay2 Analysis 5. Data Synthesis IC50 & Therapeutic Index Assay1->Analysis Assay2->Analysis

Fig 2. Self-validating experimental workflow for QSI screening.

Protocol 1: LasR-GFP Transcriptional Reporter Assay

Causality Statement: We utilize a P. aeruginosa PAO1 strain harboring a lasB-gfp translational fusion. Because the lasB promoter is directly activated by the LasR-OdDHL dimer, GFP fluorescence serves as a direct, quantitative proxy for LasR activation. Crucially, we normalize fluorescence to optical density (OD600) to ensure that observed reductions in GFP are due to true receptor antagonism, not merely bacterial growth inhibition.

  • Inoculation: Grow the PAO1-lasB-gfp reporter strain overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an OD600 of 0.05 in fresh LB.

  • Compound Dosing: Dispense 190 µL of the diluted culture into a black, clear-bottom 96-well microtiter plate. Add 10 µL of the pentanamide derivative (dissolved in DMSO) to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 1% (v/v).

  • Incubation & Kinetic Reading: Incubate the plate at 37°C with continuous shaking in a multimode microplate reader.

  • Measurement: Record GFP fluorescence (Excitation: 488 nm, Emission: 520 nm) and cell density (Absorbance: 600 nm) every 30 minutes for 18 hours.

  • Data Normalization: Calculate the relative fluorescence units (RFU) by dividing the fluorescence intensity by the OD600 value at each time point. Calculate IC50 based on the dose-response curve of the normalized RFU.

Protocol 2: Phenotypic Validation (Biofilm & Pyocyanin)

Causality Statement: To prove that the genotypic suppression observed in Protocol 1 translates to physical virulence attenuation, we must quantify the terminal outputs of the LasR pathway: biofilm biomass and pyocyanin secretion[1].

  • Biofilm Formation (Crystal Violet Assay):

    • Inoculate wild-type PAO1 in M9 minimal medium supplemented with the pentanamide derivative (10 µM) in a 96-well PVC plate. Incubate statically at 37°C for 24 hours.

    • Discard planktonic cells and wash wells 3x with sterile PBS to remove unattached bacteria.

    • Stain the adherent biofilm with 0.1% (w/v) Crystal Violet for 15 minutes.

    • Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm.

  • Pyocyanin Extraction:

    • Culture PAO1 in Pseudomonas broth (PB) with and without the inhibitor for 24 hours.

    • Centrifuge the culture and collect the cell-free supernatant.

    • Extract pyocyanin by adding 3 mL of chloroform to 5 mL of supernatant. Vortex vigorously and collect the organic (blue) layer.

    • Re-extract into 1 mL of 0.2 M HCl (the solution will turn pink). Measure absorbance at 520 nm to quantify pyocyanin concentration.

References

  • Synthesis, In Silico, and In Vitro Evaluation of Long Chain Alkyl Amides from 2-Amino-4-Quinolone Deriv
  • Design, Synthesis and Biological Evaluation of N-Sulfonyl Homoserine Lactone Derivatives as Inhibitors of Quorum Sensing in Chromobacterium violaceum. PMC.
  • Novel Coumarin Derivatives Inhibit the Quorum Sensing System and Iron Homeostasis as Antibacterial Synergists against Pseudomonas aeruginosa.
  • Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein. ASM Journals.
  • In silico identification of quorum sensing inhibitors against LasR protein in a clinical isolate of multidrug resistant Pseudomonas aeruginosa DMC-27b. F1000Research.

Sources

Safety & Regulatory Compliance

Safety

N-(4-bromo-2-methylphenyl)pentanamide proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The compound N-(4-bromo-2-methylphenyl)pentanamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The compound N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) presents specific logistical and environmental challenges due to its structural composition—specifically, the presence of a covalently bound bromine atom on the aromatic ring.

To ensure operational safety, regulatory compliance, and environmental stewardship, this guide outlines the mechanistic rationale and self-validating protocols required for the proper disposal of this halogenated organic amide.

Physicochemical Profiling & Hazard Assessment

Before designing a disposal protocol, we must analyze the compound's properties to understand why specific waste streams are required. N-(4-bromo-2-methylphenyl)pentanamide is classified strictly as a Halogenated Organic Waste [1].

Table 1: Physicochemical & Regulatory Profile

PropertyValueOperational Implication
Chemical Name N-(4-bromo-2-methylphenyl)pentanamideIdentifies structural hazards (aromatic ring + halogen).
CAS Number 433974-12-0Required for accurate RCRA/EPA waste profiling.
Molecular Formula C12H16BrNOHigh carbon-to-bromine ratio; dictates routing to the halogenated waste stream.
Waste Classification Halogenated Organic WasteMust never be commingled with non-halogenated solvents.
Incineration Requirement High-temperature with caustic scrubbingPrevents the atmospheric release of corrosive hydrobromic acid (HBr) and toxic dioxins.

The Causality of Segregation: Why Halogenated Waste is Isolated

In laboratory environments, organic waste must be strictly bifurcated. The presence of the bromine atom in this compound necessitates its isolation from general organic waste for three scientifically grounded reasons:

  • Thermodynamic Behavior & Toxic Byproducts: Non-halogenated waste is often repurposed for fuels blending due to its high BTU (heat of combustion) value. Halogenated compounds, however, require specialized high-temperature rotary kiln incineration to fully cleave the carbon-halogen bonds[2]. Combusting brominated organics at standard temperatures can release up to 90% of the organically bound bromine as hydrobromic acid (HBr) and bromine gas (Br₂), and risks the formation of highly toxic brominated dioxins and furans[3].

  • Scrubbing Requirements: Facilities processing halogenated waste must be equipped with specialized caustic gas scrubbers to neutralize acidic emissions (like HBr) before exhaust release[2].

  • Economic & Regulatory Efficiency: Because of the specialized infrastructure required, processing halogenated waste costs approximately three times as much as non-halogenated waste[4]. Commingling these streams unnecessarily inflates institutional disposal budgets and violates Resource Conservation and Recovery Act (RCRA) waste minimization principles.

Table 2: Waste Segregation Impact Analysis

Waste StreamDisposal Cost MultiplierIncineration MethodPrimary Combustion Byproducts
Non-Halogenated Organics 1x (Baseline)Fuels Blending / Standard IncinerationCO₂, H₂O
Halogenated Organics (e.g., Brominated Amides)~3x Baseline[4]Rotary Kiln with Caustic Scrubbing[2]CO₂, H₂O, HBr, Br₂[3]

Step-by-Step Disposal Protocol

To ensure a self-validating system, every step in this methodology pairs an operational action with a mandatory validation check.

Phase 1: Point-of-Generation (Satellite Accumulation Area - SAA)
  • Step 1: Container Selection. Select a chemically compatible, vapor-tight container (e.g., a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle) specifically designated for "Halogenated Organic Waste"[5].

    • Validation: Physically inspect the container lid to ensure it has a secure, undamaged threaded seal. Do not use expensive Schott bottles for routine waste unless specifically mandated by your lab manager[6].

  • Step 2: Initial Labeling. Before the first drop of solution or crystal of N-(4-bromo-2-methylphenyl)pentanamide is added, affix a Hazardous Waste tag. The label must explicitly state "Hazardous Waste" and list the full chemical name[5].

    • Validation: Verify that no chemical abbreviations or empirical formulas are used on the tag. Check the applicable hazard boxes (e.g., Toxic, Environmental Hazard)[4].

Phase 2: Active Waste Accumulation
  • Step 3: Transfer Operations. Transfer the chemical (whether as a solid residue or dissolved in a halogenated solvent like dichloromethane) into the waste container strictly inside an active, certified chemical fume hood[4].

    • Validation: Confirm the fume hood sash is at the correct operational height to ensure negative pressure containment of any volatilized particulates.

  • Step 4: Seal Integrity. The container must remain tightly closed at all times except when actively adding waste. Leaving funnels resting in the container is a direct RCRA violation[5][7].

    • Validation: Perform a visual and tactile check of the cap threads after every single addition to ensure a vapor-tight seal.

Phase 3: Institutional Transfer
  • Step 5: Volume Monitoring. Monitor the SAA container. Once it reaches 3/4 capacity, initiate a pickup request with your Environmental Health and Safety (EHS) department[4].

    • Validation: Submit the internal EHS waste collection form, detailing the exact mass/volume and concentration of N-(4-bromo-2-methylphenyl)pentanamide, ensuring the container is moved to the central accumulation area within the regulatory timeframe (often 3 days for full containers)[7].

Waste Routing Logic Visualization

The following decision tree illustrates the strict segregation logic required to prevent cross-contamination of waste streams.

WasteDisposal N1 Generation of N-(4-bromo-2-methylphenyl) pentanamide Waste N2 Is waste mixed with non-halogenated solvents? N1->N2 N3 Do not mix further. Classify entire mixture as Halogenated Waste N2->N3 Yes N4 Maintain strict segregation. Proceed to Halogenated stream. N2->N4 No N5 Transfer to Halogenated Waste Carboy (Inside Active Fume Hood) N3->N5 N4->N5 N6 Seal tightly & Label with full chemical name (No abbreviations) N5->N6 N7 Store in Secondary Containment at Satellite Accumulation Area (SAA) N6->N7 N8 Is container 3/4 full? N7->N8 N9 Continue Accumulation (Keep sealed) N8->N9 No N10 Request EHS Pickup N8->N10 Yes N9->N5 N11 Final Disposal: High-Temp Incineration & Caustic Scrubbing N10->N11

Workflow for the segregation and disposal of halogenated organic waste.

Emergency Spill Response Protocol

In the event of an accidental release of N-(4-bromo-2-methylphenyl)pentanamide, immediate containment is required to prevent environmental contamination:

  • Solid Spill: Do not sweep dry, as this generates inhalable brominated dust. Gently cover the spill with damp absorbent pads or use a HEPA-filtered vacuum dedicated exclusively to chemical spills. Place all cleanup materials into a sealed, vapor-tight bag, tag it as "Hazardous Waste: Halogenated Spill Debris," and immediately request an EHS pickup[4].

  • Solution Spill (Dissolved in Solvent): Close laboratory doors and ensure the chemical fume hood exhaust is running to ventilate the area. Apply inert absorbent pads to the spill. Once the liquid is fully absorbed, place the pads in a compatible plastic container, seal it tightly, label it according to the protocols above, and consult your institutional waste management guide for emergency disposal[5].

References

  • Halogenated Organic Liquids - Standard Operating Procedure, University of Illinois,[Link]

  • Halogenated Solvents in Laboratories - Campus Operations, Temple University,[Link]

  • Hazardous Waste Segregation, Bucknell University,[Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines, University of Canterbury,[Link]

  • RCRA addresses waste management, disposal and recycling, University of Houston-Clear Lake, [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, U.S. Environmental Protection Agency (EPA), [Link]

  • Other Disposal Guidance | I-WASTE DST, U.S. Environmental Protection Agency (EPA), [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling N-(4-bromo-2-methylphenyl)pentanamide

As researchers and drug development professionals scale up the synthesis and application of halogenated aryl amides, mastering the logistical and safety protocols for these compounds becomes critical. N-(4-bromo-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up the synthesis and application of halogenated aryl amides, mastering the logistical and safety protocols for these compounds becomes critical. N-(4-bromo-2-methylphenyl)pentanamide (CAS: 433974-12-0) is a valuable intermediate in organic synthesis and medicinal chemistry. However, its specific structural features—a lipophilic brominated aromatic ring coupled with an amide linkage—dictate stringent handling requirements to mitigate exposure risks [1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, transfer, and disposal of this compound, ensuring scientific integrity and laboratory safety.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of N-(4-bromo-2-methylphenyl)pentanamide is the first step in designing an effective safety protocol. The presence of the bromine atom increases the compound's lipophilicity, which can facilitate rapid dermal absorption if dissolved in organic solvents.

Quantitative Chemical & Hazard Profile
Property / HazardValue / ClassificationOperational Implication (Causality)
CAS Number 433974-12-0Unique identifier for SDS tracking and inventory management [1].
Molecular Weight 270.17 g/mol Relatively low molecular weight; fine powders can easily aerosolize.
Storage Conditions 2-8°C, Sealed, DryPrevents ambient moisture degradation and maintains powder flowability [1].
H302 Harmful if swallowedMandates strict control of airborne particulates to prevent accidental ingestion/inhalation [2].
H315 Causes skin irritationRequires impermeable physical barriers (gloves/coats) to prevent direct dermal contact [3].
H319 Causes serious eye irritationNecessitates full-seal ocular protection against microscopic dust and solvent splashes [3].

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not merely a compliance exercise; it is a calculated defense against the specific exposure routes of the chemical. Below is the mandatory PPE matrix for handling this compound.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (min 0.11 mm thickness)Halogenated aromatics can permeate thin latex. Double-gloving provides a fail-safe; if the outer glove is compromised by a solvent, the inner glove protects the skin[3].
Eye Protection ANSI Z87.1+ Chemical Splash GogglesStandard safety glasses leave the orbital area exposed to airborne dust. Goggles provide a full seal against H319 hazards [3].
Body Protection 100% Cotton Flame-Resistant Lab CoatSynthetic fabrics can generate static electricity, causing the fine powder to cling to the researcher. Cotton mitigates static accumulation.
Respiratory N95/P100 Particulate Respirator (if outside hood)While primarily an ingestion hazard (H302), aerosolized powder inhaled into the upper respiratory tract is subsequently swallowed, leading to systemic exposure [2].

Mechanistic Safety & Exposure Logic

The following diagram illustrates the logical relationship between the compound's intrinsic hazards, potential exposure routes, and the specific engineering/PPE controls required to achieve safe handling.

G Compound N-(4-bromo-2-methylphenyl) pentanamide H302 H302: Harmful if Swallowed Compound->H302 H315 H315: Skin Irritation Compound->H315 H319 H319: Serious Eye Irritation Compound->H319 Ingestion Route: Ingestion / Inhalation H302->Ingestion Dermal Route: Dermal Contact H315->Dermal Ocular Route: Ocular Contact H319->Ocular Hood Fume Hood & Respirator Ingestion->Hood Mitigated by Gloves Nitrile Gloves & Lab Coat Dermal->Gloves Mitigated by Goggles ANSI Z87.1 Safety Goggles Ocular->Goggles Mitigated by Safe Safe Handling Achieved Hood->Safe Gloves->Safe Goggles->Safe

Hazard-to-Mitigation logic for N-(4-bromo-2-methylphenyl)pentanamide.

Operational Workflows & Handling Protocols

To ensure trustworthiness and reproducibility, every handling step must be a self-validating system. Follow these step-by-step methodologies when working with the neat powder or preparing stock solutions.

Phase 1: Environmental Control & Pre-Weighing
  • Verify Engineering Controls: Ensure the Chemical Fume Hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Causality: This specific velocity is required to capture aerosolized particulates without creating turbulent eddies that could blow the powder out of the hood [3].

  • Inspect PPE: Perform a visual and tactile inspection of nitrile gloves. Self-Validation: Trap air in the glove and roll the cuff to check for micro-punctures before donning.

  • Equilibrate the Compound: Remove the sealed vial from 2-8°C storage and allow it to reach room temperature in a desiccator before opening. Causality: Opening a cold vial introduces ambient condensation, which can degrade the compound and cause the powder to clump, altering its handling dynamics[1].

Phase 2: Weighing & Transfer
  • Static Mitigation: Wipe the exterior of the analytical balance and the weigh boat with an anti-static cloth. Use a grounded, stainless-steel micro-spatula. Causality: Dry organic powders accumulate static charge; static repulsion can cause the powder to suddenly eject from the spatula, contaminating the workspace and posing an inhalation risk.

  • Transfer Protocol: Tare the weigh boat. Transfer the desired mass of N-(4-bromo-2-methylphenyl)pentanamide slowly.

  • Secondary Containment: Once weighed, transfer the powder into a reaction vessel and seal it before removing it from the analytical balance area. Never transport unsealed powder across the laboratory.

Phase 3: Solubilization & Reaction Setup
  • Solvent Addition: Add organic solvents (e.g., DMSO, DMF, or DCM) slowly via a syringe or addition funnel within the fume hood.

  • Dermal Hazard Amplification: Warning: Once dissolved, the lipophilic nature of the brominated aromatic ring allows it to act synergistically with permeation-enhancing solvents like DMSO. If a solution spills on your glove, remove the glove immediately, wash hands thoroughly, and re-glove [3].

Spill Response & Waste Disposal Plan

Even with rigorous protocols, accidental releases can occur. Immediate, calculated action is required to maintain environmental compliance and personnel safety.

Immediate Spill Response (Solid Powder)
  • Evacuate and Assess: Step back from the spill to avoid inhaling aerosolized dust. Ensure the fume hood sash is pulled down to the operational level.

  • Dust Suppression: Do not dry sweep. Dry sweeping aerosolizes the H302/H319 hazard [2]. Instead, gently cover the spilled powder with absorbent paper towels lightly dampened with water or a mild surfactant solution.

  • Collection: Use a non-sparking scoop to lift the damp towels and the trapped powder. Place the material directly into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe down to remove any residual lipophilic traces [2].

Waste Disposal
  • Segregation: Classify all consumables (weigh boats, pipette tips, gloves) that contacted the compound as Halogenated Organic Solid Waste .

  • Liquid Waste: Any reaction mixtures or stock solutions must be collected in dedicated Halogenated Solvent Waste carboys. Causality: Mixing halogenated waste with general organic waste can lead to dangerous exothermic reactions or regulatory fines.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (433974-12-0), and the specific hazards (H302, H315, H319) prior to transfer to the facility's environmental health and safety (EHS) team.

References

  • Chemikart / ChemScene. "N-(4-bromo-2-methylphenyl)pentanamide | ChemScene." Chemikart.
  • Merck Millipore. "SAFETY DATA SHEET - Merck." Merck Millipore.
  • Caisson Labs. "1. Identification 2. Hazards Identification - Caisson Labs." Caisson Labs.
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